TRPM4-IN-1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
4-chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO4/c16-9-5-6-10(15(20)21)12(7-9)18-14(19)8-22-13-4-2-1-3-11(13)17/h1-7H,8H2,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQCJPCMPGKEDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthesis of TRPM4-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transient Receptor Potential Melastatin 4 (TRPM4) is a calcium-activated non-selective cation channel implicated in a variety of physiological and pathological processes, including cardiovascular diseases, immune responses, and cancer.[1][2] Its role in disease has made it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of TRPM4-IN-1 (also known as CBA), a potent and selective small-molecule inhibitor of the TRPM4 channel.[3] Detailed experimental protocols for its synthesis and biological evaluation are provided, along with a summary of its pharmacological data. Furthermore, this guide illustrates the key signaling pathways involving TRPM4 and the experimental workflows used in the identification of its inhibitors.
Introduction to TRPM4
TRPM4 is a unique member of the Transient Receptor Potential (TRP) channel family. Activated by intracellular calcium ([Ca2+]i), it is permeable to monovalent cations like sodium (Na+) and potassium (K+), but not to divalent cations such as calcium (Ca2+).[4] The influx of Na+ through TRPM4 leads to membrane depolarization, which in turn modulates Ca2+ signaling by reducing the driving force for Ca2+ entry through other channels.[5] This regulatory role in calcium homeostasis underlies its involvement in diverse cellular functions. Dysregulation of TRPM4 has been linked to conditions such as cardiac conduction blocks and the progression of certain cancers, including prostate cancer.[1][2]
Discovery of this compound (CBA)
This compound, chemically known as 4-chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid (CBA), was identified through a screening campaign aimed at discovering novel, potent, and selective inhibitors of the TRPM4 channel.[6] The discovery process involved a combination of in silico methods and a cell-based high-throughput screening (HTS) assay.[7] This effort led to the identification of a series of halogenated anthranilic amides with significant TRPM4 inhibitory activity.[6] this compound emerged as a lead compound from this series, demonstrating sub-micromolar potency.[3]
Synthesis of this compound (CBA)
The synthesis of this compound involves a multi-step process, starting from commercially available precursors. A plausible synthetic route is outlined below, based on standard organic chemistry principles and related syntheses.
Synthesis Pathway:
A likely synthetic route to this compound (CBA) starts with the acylation of an aminobenzoic acid derivative. The key starting materials are 4-amino-2-chlorobenzoic acid and 2-chlorophenoxyacetyl chloride.
-
Step 1: Synthesis of 4-Amino-2-chlorobenzoic acid. This intermediate can be synthesized from 2-chloro-4-nitrobenzoic acid via reduction of the nitro group. A common method involves using a reducing agent like sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst.[8]
-
Step 2: Synthesis of 2-Chlorophenoxyacetyl chloride. This reagent can be prepared from 2-chlorophenoxyacetic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride.
-
Step 3: Acylation Reaction. 4-Amino-2-chlorobenzoic acid is reacted with 2-chlorophenoxyacetyl chloride in the presence of a base (e.g., pyridine (B92270) or triethylamine) to facilitate the amide bond formation, yielding the final product, this compound (CBA).
Quantitative Pharmacological Data
This compound (CBA) is a potent inhibitor of the TRPM4 channel with an IC50 in the low micromolar range. Its selectivity has been evaluated against other TRP channels and ion channels.
| Compound | Target | IC50 (µM) | Cell Type | Reference |
| This compound (CBA) | TRPM4 | 1.5 | HEK293 (overexpression) | [3] |
| TRPM4 | 1.8 ± 0.1 | HEK293 (overexpression) | [7] | |
| TRPM4 | 1.1 ± 0.3 | LNCaP (endogenous) | [7] | |
| 9-phenanthrol | TRPM4 | 17.0 ± 2.8 | HEK293 (overexpression) | [7] |
| TRPM4 | ~30 | TsA-201 | [4] | |
| Flufenamic acid (FFA) | TRPM4 | 9.2 ± 1.2 | HEK293 (overexpression) | [7] |
| TRPM4 | 3 - 6 | - | [9] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the activity of ion channels and the effects of inhibitors.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably overexpressing human TRPM4 are cultured on glass coverslips.
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Intracellular (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 10 BAPTA, and varying concentrations of free Ca2+ (adjusted with CaCl2) (pH 7.2 with CsOH).
-
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Coverslips with adherent cells are placed in a recording chamber on an inverted microscope and perfused with the extracellular solution.
-
A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
TRPM4 currents are elicited by a voltage ramp protocol from -100 mV to +100 mV over 500 ms, repeated every 10 seconds.
-
-
Inhibitor Application: After recording a stable baseline current, the extracellular solution containing the desired concentration of this compound is perfused into the chamber.
-
Data Analysis: The inhibition of the TRPM4 current is measured at a specific voltage (e.g., +100 mV) and dose-response curves are generated to calculate the IC50 value.
Sodium Influx Assay
This is a fluorescence-based assay suitable for high-throughput screening of TRPM4 inhibitors.
Methodology:
-
Cell Plating: TRPM4-expressing HEK293 cells are seeded in 96-well or 384-well plates.
-
Dye Loading: Cells are incubated with a sodium-sensitive fluorescent dye, such as Asante Natrium Green-2 (ANG-II), in a Na+-free buffer.[7]
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: A stimulus buffer containing NaCl and a Ca2+ ionophore (e.g., ionomycin) is added to the wells to activate TRPM4 and induce Na+ influx.[7]
-
Fluorescence Reading: The change in fluorescence intensity, which is proportional to the intracellular Na+ concentration, is measured over time using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The initial rate of fluorescence increase is calculated, and the percentage of inhibition by this compound is determined to generate dose-response curves and calculate the IC50.
TRPM4 Signaling Pathways
TRPM4 plays a crucial role in modulating intracellular Ca2+ signaling, which has implications for various cellular processes.
T-Cell Activation
In T-lymphocytes, activation of the T-cell receptor (TCR) triggers a signaling cascade that leads to the release of Ca2+ from intracellular stores and subsequent store-operated Ca2+ entry (SOCE). This rise in intracellular Ca2+ activates TRPM4. The resulting Na+ influx through TRPM4 depolarizes the cell membrane, which provides a negative feedback mechanism by reducing the driving force for further Ca2+ entry. This modulation of Ca2+ oscillations is critical for downstream events like the activation of NFAT and cytokine production.
Prostate Cancer Cell Migration
In prostate cancer, TRPM4 has been shown to be involved in cell migration and invasion, processes linked to the epithelial-to-mesenchymal transition (EMT).[1] Overexpression of TRPM4 can lead to an increase in the expression of the transcription factor Snail1.[1] Snail1, in turn, promotes EMT by regulating the expression of key markers such as E-cadherin and N-cadherin, ultimately enhancing the migratory and invasive capabilities of cancer cells.[1]
Conclusion
This compound (CBA) is a valuable pharmacological tool for studying the physiological and pathological roles of the TRPM4 channel. Its potency and selectivity make it a significant advance over previously available inhibitors. The detailed methodologies and data presented in this guide are intended to facilitate further research into TRPM4 as a therapeutic target and to aid in the development of next-generation TRPM4 modulators. The elucidation of its synthesis and the provision of robust experimental protocols will support ongoing efforts in academic and industrial drug discovery.
References
- 1. TRPM4 channel is involved in regulating epithelial to mesenchymal transition, migration, and invasion of prostate cancer cell lines [repositorio.uchile.cl]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Transient receptor potential melastatin 4 channel contributes to migration of androgen-insensitive prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Amino-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 1: Modulation of TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
TRPM4-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Melastatin 4 (TRPM4) is a calcium-activated, non-selective cation channel that plays a crucial role in various physiological processes, including the regulation of membrane potential, calcium signaling, and cellular excitability.[1][2] Dysregulation of TRPM4 function has been implicated in a range of pathologies, such as cardiac arrhythmias, immune disorders, and certain types of cancer, making it a compelling target for therapeutic intervention.[1][3] TRPM4-IN-1, also known as CBA (4-chloro-2-(2-chlorophenoxy) acetamido benzoic acid), has emerged as a potent and selective small-molecule inhibitor of the TRPM4 channel.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its inhibitory properties, binding site, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound is a potent and selective inhibitor of the TRPM4 cation channel, with a reported IC50 of 1.5 μM.[1] It belongs to the class of aryloxyacyl-anthranilic acid derivatives.[4] The primary mechanism of action of this compound is the direct blockade of the TRPM4 channel, thereby preventing the influx of monovalent cations such as sodium (Na+) and potassium (K+). This inhibition leads to a stabilization of the cell membrane potential and modulates intracellular calcium homeostasis by affecting the driving force for calcium entry through other channels.[4]
Recent cryo-electron microscopy studies on related anthranilic acid derivatives have elucidated the likely binding site on the TRPM4 channel. These inhibitors bind to a pocket formed between the S3 and S4 helices, the S4-S5 linker, and the TRP helix of the channel.[5][6] It is proposed that the binding of these small molecules restricts the movement of the TRP helix, which is a critical step in channel gating, thus maintaining the channel in a closed state even in the presence of activating stimuli like intracellular calcium.[5]
It is important to note that this compound exhibits species-specific activity. While it effectively inhibits human TRPM4, it has been shown to have no inhibitory effect on the mouse TRPM4 channel.[3][7] This highlights a critical consideration for the design and interpretation of preclinical studies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (CBA) and related compounds.
| Compound | Action | IC50 Value (μM) | Cell Type | Species | Reference |
| This compound (CBA) | Inhibitor | 1.5 | HEK293 | Human | [1] |
| This compound (CBA) | Inhibitor | 1.1 ± 0.3 | LNCaP Cells | Human | |
| This compound (CBA) | Inhibitor | 0.7 (extracellular) | TsA-201 | Human | |
| This compound (CBA) | Inhibitor | 0.8 (intracellular) | TsA-201 | Human | |
| This compound (CBA) | No inhibition | - | TsA-201 | Mouse | [7] |
| TRPM4-IN-2 (NBA) | Inhibitor | 0.4 ± 0.3 | HEK293 | Human | [8] |
| 9-Phenanthrol | Inhibitor | ~30 | TsA-201 | Human | |
| Flufenamic acid | Inhibitor | 100 (strong inhibition) | HEK293 | Human |
Signaling Pathways and Experimental Workflows
TRPM4 Activation and Inhibition Signaling Pathway
The following diagram illustrates the signaling pathway leading to TRPM4 activation and the proposed mechanism of inhibition by this compound.
Experimental Workflow for Electrophysiological Characterization
The following diagram outlines a typical workflow for assessing the inhibitory effect of this compound using patch-clamp electrophysiology.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure TRPM4 currents in a heterologous expression system (e.g., HEK293 or TsA-201 cells) and assess the inhibitory effect of this compound.
1. Cell Culture and Transfection:
-
Culture HEK293 or TsA-201 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transiently or stably transfect cells with a plasmid encoding human TRPM4. For stable cell lines, use appropriate selection antibiotics.[7]
2. Solutions:
-
Pipette (Intracellular) Solution (in mM): 150 NaCl, 10 HEPES, 2 HEDTA, pH 7.4 with NaOH. To activate TRPM4, add a calculated amount of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 300 μM).[2][7]
-
Bath (Extracellular) Solution (in mM): 150 NaCl, 10 HEPES, 2 CaCl2, pH 7.4 with NaOH.[2]
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in dimethyl sulfoxide (B87167) (DMSO).
3. Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the intracellular solution.[2]
-
Obtain a gigaseal (>1 GΩ) on a single cell and establish the whole-cell configuration.
-
Hold the cell at a membrane potential of 0 mV.[7]
-
Elicit TRPM4 currents using a voltage ramp protocol (e.g., -100 mV to +100 mV over 500 ms) or a voltage step protocol (e.g., steps from -100 mV to +100 mV in 20 mV increments for 400 ms).[9]
-
Record stable baseline currents for several minutes.
-
Perfuse the recording chamber with the bath solution containing the desired concentration of this compound. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid off-target effects.
-
Record the inhibited current until a steady-state effect is observed.
-
To test for reversibility, perfuse the chamber with the control bath solution to wash out the inhibitor.
4. Data Analysis:
-
Measure the current amplitude at a specific positive voltage (e.g., +100 mV) during baseline, inhibitor application, and washout.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Construct a dose-response curve and fit the data with the Hill equation to determine the IC50 value.
Fluorescence-Based Sodium Influx Assay
This high-throughput compatible assay measures TRPM4-mediated Na+ influx using a Na+-sensitive dye.
1. Cell Culture and Plating:
-
Use a cell line stably expressing TRPM4 under an inducible promoter (e.g., tetracycline-inducible HEK293 cells).[10]
-
Plate the cells in 96-well black-walled, clear-bottom plates at an appropriate density.
-
Induce TRPM4 expression with the appropriate agent (e.g., tetracycline) for 24-48 hours.
2. Assay Procedure:
-
Wash the cells with a Na+-free buffer (e.g., substituting Na+ with N-methyl-D-glucamine).
-
Load the cells with a Na+-sensitive fluorescent dye (e.g., Asante Natrium Green-2 AM) according to the manufacturer's instructions.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Initiate Na+ influx by adding a Na+-containing buffer, along with a Ca2+ ionophore (e.g., ionomycin) to activate TRPM4.
-
Monitor the change in fluorescence intensity over time.
3. Data Analysis:
-
Quantify the Na+ influx by calculating the initial rate of fluorescence increase or the area under the curve.
-
Normalize the data to the vehicle control.
-
Generate a dose-response curve and calculate the IC50 value for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Four TRPM4 Cation Channel Mutations Found in Cardiac Conduction Diseases Lead to Altered Protein Stability [frontiersin.org]
- 3. Knockdown of the TRPM4 channel alters cardiac electrophysiology and hemodynamics in a sex‐ and age‐dependent manner in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a binding site for small molecule inhibitors targeting human TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
TRPM4-IN-1: A Selective Inhibitor of the Transient Receptor Potential Melastatin 4 Ion Channel
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Transient Receptor Potential Melastatin 4 (TRPM4) channel is a calcium-activated non-selective cation channel that plays a crucial role in a variety of physiological processes, including the regulation of membrane potential, calcium signaling, and cellular excitability. Dysregulation of TRPM4 function has been implicated in several pathologies, such as cardiac arrhythmias, immune disorders, and certain types of cancer. Consequently, the development of potent and selective TRPM4 inhibitors is of significant interest for both basic research and therapeutic applications. This technical guide provides a comprehensive overview of TRPM4-IN-1 (also known as CBA or Compound 5), a potent and selective small-molecule inhibitor of the TRPM4 channel. This document details its mechanism of action, selectivity profile, and provides established experimental protocols for its characterization.
Introduction to TRPM4
TRPM4 is a unique member of the Transient Receptor Potential (TRP) superfamily of ion channels. Unlike many other TRP channels, TRPM4 is impermeable to divalent cations such as Ca2+ but conducts monovalent cations, primarily Na+ and K+.[1] Its activation is dependent on increases in intracellular calcium concentration ([Ca2+]i), leading to membrane depolarization. This depolarization modulates the driving force for Ca2+ entry through other channels, thereby playing a critical role in shaping cellular calcium signals.[2] TRPM4 is widely expressed in various tissues, including the heart, immune cells, and prostate, highlighting its diverse physiological roles.[3][4]
This compound (CBA): A Potent and Selective Inhibitor
This compound (4-chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid), also referred to as CBA, has emerged as a valuable pharmacological tool for studying TRPM4 function. It is a potent and selective blocker of the TRPM4 channel, offering significant advantages over less specific inhibitors like 9-phenanthrol.[4][5]
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory potency of this compound and other commonly used TRPM4 modulators is summarized in the tables below. This data is essential for experimental design and interpretation of results.
Table 1: Inhibitory Potency (IC50) of this compound (CBA) and Other Inhibitors on Human TRPM4
| Compound | IC50 (µM) | Cell Type | Experimental Condition | Reference |
| This compound (CBA) | 1.5 | HEK293 (overexpressed) | Na+ influx assay | [3][5] |
| 1.8 ± 0.1 | HEK293 (overexpressed) | Excised membrane patch | [5] | |
| 1.1 ± 0.3 | LNCaP (endogenous) | Whole-cell patch clamp | [4] | |
| 9-phenanthrol | 29.1 ± 5.8 | HEK293 (overexpressed) | Na+ influx assay | [5] |
| 17.0 ± 2.8 | HEK293 (overexpressed) | Excised membrane patch | [5] | |
| ~30 | TsA-201 (overexpressed) | Not specified | [6] | |
| Flufenamic acid (FFA) | 9.2 ± 1.2 | HEK293 (overexpressed) | Excised membrane patch | [5] |
| 3 - 6 | Not specified | Not specified | [4] | |
| NBA | 0.16 | LNCaP (endogenous) | Not specified | [6] |
| ~0.125 (extracellular) | TsA-201 (overexpressed) | Not specified | [6] | |
| ~0.187 (intracellular) | TsA-201 (overexpressed) | Not specified | [6] |
Table 2: Species-Specific Effects of TRPM4 Inhibitors
| Compound | Species | IC50 (µM) | Experimental Condition | Reference |
| This compound (CBA) | Human | 1.8 ± 0.1 | Excised membrane patch | [5] |
| Mouse | No inhibition | Extracellular application | [7] | |
| NBA | Human | ~0.125 (extracellular) | Not specified | [6] |
| Mouse | ~0.215 (extracellular) | Not specified | [6] | |
| 9-phenanthrol | Human | 17.0 ± 2.8 | Excised membrane patch | [5] |
| Mouse | Potentiation (intracellular) | Excised membrane patch | [7] |
Table 3: Selectivity of this compound (CBA)
| Channel/Receptor | Activity | Concentration Tested | Reference |
| TRPM5 | No significant activity | Not specified | |
| TRPM7 | No significant activity | Not specified | |
| TRPM8 | No significant activity | Not specified | |
| TRPV1 | No significant activity | Not specified | |
| TRPV3 | No significant activity | Not specified | |
| TRPV6 | No significant activity | Not specified | |
| GABA A Receptor α1 | No significant activity | 10 µM | [4] |
| NMDA Receptor | No significant activity | 10 µM | [4] |
| L-type Calcium Channel | No significant activity | 10 µM | [4] |
| hERG Channel | <5% inhibition | 10 µM | [4] |
Signaling Pathways and Experimental Workflows
TRPM4 Signaling Pathway
TRPM4 is a crucial component of cellular calcium signaling cascades. Its activation by intracellular calcium leads to membrane depolarization, which in turn modulates other voltage-dependent processes.
Caption: TRPM4 activation by intracellular Ca²⁺ and its inhibition by this compound.
Experimental Workflow for TRPM4 Inhibitor Characterization
A typical workflow for characterizing a novel TRPM4 inhibitor involves a series of in vitro assays to determine its potency, selectivity, and mechanism of action.
Caption: Workflow for characterizing TRPM4 inhibitors.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for key experiments used in the characterization of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of this compound on TRPM4 currents in a whole-cell configuration.
4.1.1. Cell Preparation
-
Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Transfection: For transient transfection, plate cells on glass coverslips. When cells reach 70-80% confluency, transfect with a mammalian expression vector containing the human TRPM4 cDNA using a suitable transfection reagent. Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells. Recordings are typically performed 24-48 hours post-transfection.
4.1.2. Solutions
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, 1 EGTA, and a calculated amount of CaCl2 to achieve the desired free [Ca2+] (e.g., 10 µM for TRPM4 activation). Adjust pH to 7.2 with CsOH.
4.1.3. Recording Procedure
-
Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a target cell with the patch pipette under visual guidance and form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to equilibrate with the intracellular solution for 3-5 minutes.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a voltage ramp protocol from -100 mV to +100 mV over 500 ms (B15284909), repeated every 10 seconds, to elicit TRPM4 currents.
-
Record a stable baseline current for several minutes.
-
Perfuse the chamber with the extracellular solution containing the desired concentration of this compound. The final DMSO concentration should be kept below 0.1%.[6]
-
Continue recording to measure the inhibitory effect of this compound on the TRPM4 current.
Inside-Out Patch-Clamp Electrophysiology
This configuration allows for the direct application of compounds to the intracellular face of the membrane patch.
4.2.1. Solutions
-
Pipette Solution (Extracellular) (in mM): 150 NaCl, 10 HEPES, 2 CaCl2 (pH 7.4 with NaOH).[7]
-
Bath Solution (Intracellular) (in mM): 150 NaCl, 10 HEPES, 2 HEDTA (pH 7.4 with NaOH), and a calculated amount of CaCl2 to achieve the desired free [Ca2+] (e.g., 300 µM).[7]
4.2.2. Recording Procedure
-
Obtain a GΩ seal in the cell-attached configuration as described for whole-cell recording.
-
Gently pull the pipette away from the cell to excise a patch of membrane, with the intracellular side facing the bath solution.
-
Confirm the presence of TRPM4 channels by switching the bath solution to one containing a high concentration of Ca2+ (e.g., 300 µM) to activate the channels.[7]
-
Once stable TRPM4 currents are recorded, apply this compound to the bath solution to assess its inhibitory effect on the intracellular side of the channel.
-
Record currents using a voltage-step protocol (e.g., steps from -100 mV to +100 mV in 20 mV increments for 400 ms each).
Calcium Imaging with Fura-2 AM
This method is used to measure changes in intracellular calcium concentration in response to TRPM4 activation and inhibition.
4.3.1. Cell Preparation and Dye Loading
-
Plate cells on glass coverslips.
-
Prepare a loading solution of Fura-2 AM (typically 1-5 µM) in a physiological salt solution (e.g., HBSS) containing 0.02% Pluronic F-127.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[8]
-
Wash the cells with the physiological salt solution to remove extracellular dye and allow for de-esterification of the AM ester for at least 30 minutes.[8]
4.3.2. Imaging Procedure
-
Mount the coverslip on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission at 510 nm.[9][10]
-
Record baseline fluorescence ratios.
-
Stimulate the cells to induce calcium entry and TRPM4 activation (e.g., with a calcium ionophore like ionomycin (B1663694) in the presence of extracellular Na+).
-
Apply this compound to the perfusion solution and continue recording to observe its effect on the calcium signal.
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
Western Blotting for TRPM4 Expression
This technique is used to confirm the expression of the TRPM4 protein in the cells used for functional assays.
4.4.1. Sample Preparation
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
4.4.2. Electrophoresis and Transfer
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a polyacrylamide gel (e.g., 8-10%).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
4.4.3. Immunodetection
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody specific for TRPM4 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control, such as GAPDH or β-actin, to normalize for protein loading.[11]
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the TRPM4 ion channel. Its potency and selectivity make it a superior choice over older, less specific inhibitors. The experimental protocols detailed in this guide provide a robust framework for researchers to characterize the effects of this compound and other potential modulators of TRPM4 activity. The continued use and characterization of selective inhibitors like this compound will undoubtedly advance our understanding of TRPM4 biology and its potential as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. The selectivity filter of the cation channel TRPM4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 8. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 10. mdpi.com [mdpi.com]
- 11. Upregulation of transient receptor potential melastatin 4 (TRPM4) in ventricular fibroblasts from heart failure patients - PMC [pmc.ncbi.nlm.nih.gov]
TRPM4-IN-1: A Comprehensive Pharmacology and Toxicology Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRPM4-IN-1, also known as Compound 5 or CBA (4-chloro-2-((2-(2-chlorophenoxy)acetyl)amino)benzoic acid), is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel. TRPM4 is a calcium-activated, non-selective cation channel permeable to monovalent cations, but not to calcium itself. Its activation leads to membrane depolarization, playing a crucial role in various physiological processes. Dysregulation of TRPM4 has been implicated in a range of pathologies, including cardiovascular diseases, neurological disorders, and cancer, making it an attractive therapeutic target.[1][2] This technical guide provides an in-depth overview of the pharmacology and available toxicological data for this compound, intended to support further research and development efforts.
Pharmacology
Mechanism of Action
This compound is a direct inhibitor of the human TRPM4 ion channel.[3] As an anthranilic acid derivative, it is believed to bind to a pocket formed between the S3, S4, and TRP helices and the S4-S5 linker of the TRPM4 protein.[4] This binding likely restricts the conformational changes necessary for channel opening upon calcium activation, thereby blocking the influx of monovalent cations.[5]
Potency and Efficacy
This compound demonstrates potent inhibition of human TRPM4 channels with IC50 values in the low micromolar to sub-micromolar range, as determined by various in vitro assays.
| Assay Type | Cell Line | Species | IC50 | Reference(s) |
| Na+ Influx Assay | HEK293 (overexpressing hTRPM4) | Human | 1.5 µM | [3][6] |
| Inside-Out Patch Clamp | TsA-201 (overexpressing hTRPM4) | Human | 0.8 µM (intracellular application) | [7][8] |
| Inside-Out Patch Clamp | TsA-201 (overexpressing hTRPM4) | Human | 0.7 µM (extracellular application) | [7][8] |
| Whole-Cell Patch Clamp | LNCaP (endogenous hTRPM4) | Human | 1.1 µM | [9] |
| Whole-Cell Patch Clamp | HCT116 (endogenous hTRPM4) | Human | 1.84 µM | [10] |
Selectivity
This compound exhibits good selectivity for TRPM4 over several other TRP channels. Studies have shown that it does not significantly inhibit TRPV1, TRPV3, TRPV6, TRPM5, TRPM7, or TRPM8.[7][9] However, comprehensive screening against a broader panel of ion channels and other potential off-targets is not extensively documented in publicly available literature.
Species Specificity
A critical aspect of the pharmacology of this compound is its species specificity. While it is a potent inhibitor of the human TRPM4 channel, it has been shown to be ineffective at inhibiting the mouse TRPM4 channel.[6][7][8] This is an important consideration for the design and interpretation of preclinical studies in murine models.
Pharmacokinetics and Metabolism (ADME)
Detailed in vivo pharmacokinetic and ADME data for this compound are limited in the public domain. However, a study on other anthranilic acid-derived TRPM4 antagonists suggests that this class of compounds may have low in vivo half-lives, particularly in the brain, indicating rapid metabolism.[11] This highlights the need for further optimization for in vivo applications. For in vivo studies, this compound can be formulated in a vehicle such as 10% DMSO and 90% corn oil.[3]
Toxicology Profile
| Cell Line | Assay Type | EC50 | Reference(s) |
| TsA-201 | Trypan Blue Exclusion | ~545 µM | [7] |
These results indicate a relatively low level of cytotoxicity in vitro, especially when compared to other less selective TRPM4 inhibitors like 9-phenanthrol.[7] However, the absence of in vivo data on acute toxicity, repeat-dose toxicity, genotoxicity, and reproductive toxicity necessitates caution and further investigation before considering any clinical applications.
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on TRPM4 currents in a whole-cell configuration.
Cell Preparation:
-
Seed HEK293 cells stably expressing human TRPM4 onto glass coverslips 24-48 hours before the experiment.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular Solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 10 EGTA, and a calculated amount of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 1 µM) to activate TRPM4 (pH adjusted to 7.2 with CsOH).
Recording Procedure:
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a target cell and form a high-resistance (>1 GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 500 ms) to elicit TRPM4 currents.
-
Record stable baseline currents.
-
Perfuse the chamber with the extracellular solution containing the desired concentration of this compound.
-
Record the currents in the presence of the inhibitor until a steady-state effect is observed.
-
To test for reversibility, wash out the compound with the control extracellular solution.
Inside-Out Patch Clamp Electrophysiology
This protocol allows for the application of this compound to the intracellular face of the membrane patch.
Procedure:
-
Follow steps 1-2 of the whole-cell protocol to achieve a GΩ seal.
-
Gently pull the pipette away from the cell to excise a patch of membrane in the inside-out configuration.
-
Position the patch in the stream of a perfusion system that allows for rapid solution exchange.
-
The bath solution is effectively the "intracellular" solution and should contain a TRPM4-activating concentration of Ca2+.
-
Apply voltage steps (e.g., to +100 mV and -100 mV) to record channel activity.
-
After recording baseline currents, apply the intracellular solution containing this compound to the patch to determine its inhibitory effect.
Sodium Influx Assay using a Fluorescent Plate Reader (FLIPR)
This high-throughput assay measures TRPM4 activity by detecting changes in intracellular sodium concentration.
Cell Preparation:
-
Seed HEK293 cells expressing human TRPM4 in a 384-well, black-walled, clear-bottom plate and culture overnight.
Assay Procedure:
-
Wash the cells with a Na+-free buffer to deplete intracellular sodium.
-
Load the cells with a sodium-sensitive fluorescent dye (e.g., Asante Natrium Green-2) in the Na+-free buffer for approximately 45-60 minutes at room temperature.
-
Prepare a plate with various concentrations of this compound.
-
Prepare a stimulus plate containing a buffer with a physiological concentration of NaCl and a TRPM4 activator (e.g., ionomycin (B1663694) to increase intracellular Ca2+).
-
In the FLIPR instrument, first add the compound plate to the cells and incubate for a desired period.
-
Then, add the stimulus plate to initiate Na+ influx through TRPM4.
-
Measure the fluorescence intensity kinetically to determine the rate of Na+ influx.
-
The inhibitory effect of this compound is calculated by the reduction in the rate of fluorescence increase compared to the vehicle control.
Visualizations
Caption: TRPM4 activation signaling pathway and inhibition by this compound.
References
- 1. Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 2: TRPM4 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and development of TRPM4 antagonists to counteract neuronal excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors | Semantic Scholar [semanticscholar.org]
- 7. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Investigation of Novel Small Molecular TRPM4 Inhibitors in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Identification and development of TRPM4 antagonists to counteract neuronal excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of TRPM4-IN-1 in Advancing Cardiac Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Transient Receptor Potential Melastatin 4 (TRPM4) ion channel, a calcium-activated non-selective cation channel, has emerged as a critical player in the pathophysiology of various cardiac diseases. Its involvement in cardiac arrhythmias, hypertrophy, and ischemia-reperfusion injury has positioned it as a promising therapeutic target. This technical guide provides an in-depth overview of TRPM4-IN-1, a potent and selective inhibitor of TRPM4, and its application in cardiac disease research. We will delve into the mechanism of action of TRPM4, the pharmacological profile of this compound, detailed experimental protocols for its use in in vitro and in vivo models, and a summary of key quantitative data. Furthermore, this guide presents signaling pathway diagrams and experimental workflows to facilitate a comprehensive understanding of TRPM4's role in the heart and the utility of this compound as a research tool.
Introduction to TRPM4 in Cardiac Physiology and Disease
The TRPM4 channel is a unique member of the transient receptor potential (TRP) family of ion channels. Activated by increased intracellular calcium ([Ca2+]i), it is permeable to monovalent cations like Na+ and K+, but not Ca2+.[1][2] This influx of positive ions leads to membrane depolarization. In the heart, TRPM4 is expressed in various cell types, including atrial and ventricular cardiomyocytes, sinoatrial node cells, and cells of the conduction system.[3][4]
Dysregulation of TRPM4 function has been implicated in a range of cardiac pathologies:
-
Arrhythmias: Gain-of-function mutations in the TRPM4 gene have been linked to inherited cardiac conduction blocks and Brugada syndrome.[1][5] The depolarization caused by TRPM4 overactivation can lead to arrhythmogenic afterdepolarizations.
-
Cardiac Hypertrophy: TRPM4 is involved in the signaling pathways that lead to pathological cardiac hypertrophy, the thickening of the heart muscle.[6][7] Studies have shown that TRPM4 expression is altered in hypertrophied hearts.[4]
-
Ischemia-Reperfusion Injury: Pharmacological inhibition of TRPM4 has been shown to be cardioprotective in models of ischemia-reperfusion injury, reducing the extent of tissue damage.[2]
-
Cardiac Fibrosis: Emerging evidence suggests a role for TRPM4 in the proliferation and differentiation of cardiac fibroblasts, key processes in the development of cardiac fibrosis.[8]
Given its central role in these cardiac conditions, the development of specific inhibitors for TRPM4 is of significant interest for both basic research and therapeutic development.
This compound: A Potent and Selective TRPM4 Inhibitor
This compound, also known as CBA (4-chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid), is a potent and selective small-molecule inhibitor of the TRPM4 channel.[9][10][11][12] It offers a significant improvement in selectivity over older, non-selective TRPM4 blockers like 9-phenanthrol and flufenamic acid.[13][14]
Mechanism of Action
This compound directly blocks the TRPM4 channel pore, preventing the influx of monovalent cations and subsequent membrane depolarization. This inhibitory action allows researchers to probe the specific contributions of TRPM4 to various cellular and physiological processes in the heart.
Quantitative Data for TRPM4 Inhibitors
The following table summarizes the inhibitory potency of this compound and other commonly used TRPM4 inhibitors.
| Compound | Synonym(s) | IC50 Value | Cell Type | Species | Reference(s) |
| This compound | CBA, Compound 5 | 1.5 µM | HEK293 cells overexpressing TRPM4 | Human | [9][15] |
| Trpm4-IN-2 | NBA, Compound 6 | ~0.125 µM (extracellular), ~0.187 µM (intracellular) | TsA-201 cells | Human | [16] |
| 9-phenanthrol | - | ~30 µM | TsA-201 cells | Human | [16] |
| Flufenamic acid (FFA) | - | 9.2 ± 1.2 μM | Excised membrane patches | Not Specified | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound and other inhibitors to investigate TRPM4 function in cardiac disease models.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is designed to measure TRPM4 currents in isolated cardiomyocytes and assess the inhibitory effect of this compound.
Materials:
-
Isolated cardiomyocytes
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution (in mM): 140 NMDG-Cl, 10 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES (pH 7.2 with NMDG-OH)
-
Intracellular (pipette) solution (in mM): 145 Cs-methanesulfonate, 8 NaCl, 1 EGTA, 10 HEPES, and 100 µM free Ca2+ to activate TRPM4 (pH 7.2 with CsOH)[17]
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Cell Preparation: Plate isolated cardiomyocytes on glass coverslips and allow them to adhere.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Mount the coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Approach a single cardiomyocyte with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a voltage ramp protocol from -100 mV to +100 mV over 500 ms, repeated at regular intervals (e.g., every 10 seconds), to elicit TRPM4 currents.[16]
-
-
Inhibitor Application:
-
After recording a stable baseline current, perfuse the chamber with the extracellular solution containing the desired concentration of this compound (e.g., 1.5 µM).
-
Continue recording to observe the inhibition of the TRPM4 current.
-
-
Washout: To test for reversibility, perfuse the chamber with the control extracellular solution to wash out this compound and monitor for current recovery.
-
Data Analysis: Measure the current amplitude at a specific positive voltage (e.g., +80 mV or +100 mV) before, during, and after inhibitor application to quantify the degree of inhibition.
In Vivo Model of Cardiac Hypertrophy: Transverse Aortic Constriction (TAC)
This protocol describes the use of a surgical model of pressure overload-induced cardiac hypertrophy in mice to study the role of TRPM4.
Materials:
-
Male mice (e.g., C57BL/6J)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Suture material (e.g., 7-0 silk)
-
Aortic constriction device (e.g., a 27-gauge needle)
-
This compound or vehicle control for administration (e.g., via osmotic mini-pumps or daily injections)
-
Echocardiography system
Procedure:
-
Pre-operative Preparation: Anesthetize the mouse and ensure a sterile surgical field.
-
Surgical Procedure:
-
Make a small incision in the chest to expose the aortic arch.
-
Pass a suture underneath the aorta between the brachiocephalic and left common carotid arteries.
-
Tie the suture around the aorta and a 27-gauge needle to create a standardized constriction.
-
Remove the needle, leaving the constricted aorta.
-
Close the chest and allow the animal to recover.
-
Sham-operated animals undergo the same procedure without the aortic constriction.
-
-
Drug Administration: Begin administration of this compound or vehicle immediately after surgery.
-
Monitoring:
-
Monitor the animals daily for signs of distress.
-
Perform echocardiography at specified time points (e.g., 2 and 14 days post-TAC) to assess cardiac function and hypertrophy (measuring parameters like left ventricular wall thickness and ejection fraction).[6]
-
-
Tissue Collection and Analysis:
-
At the end of the study period, euthanize the animals and harvest the hearts.
-
Measure heart weight to body weight ratio.
-
Perform histological analysis (e.g., Masson's trichrome staining) to assess fibrosis.
-
Conduct molecular analysis (e.g., qPCR, Western blotting) to measure the expression of hypertrophic markers (e.g., ANP, BNP) and signaling proteins.[6][18]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving TRPM4 is crucial for a deeper understanding of its function. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
TRPM4 Signaling in Cardiac Hypertrophy
Caption: TRPM4's role in pro-hypertrophic signaling pathways.
Experimental Workflow for In Vivo Cardiac Hypertrophy Study
Caption: Workflow for a TAC-induced cardiac hypertrophy study.
Electrophysiological Recording and Analysis Workflow
Caption: Workflow for patch-clamp analysis of TRPM4 inhibition.
Conclusion
This compound represents a valuable pharmacological tool for dissecting the intricate roles of the TRPM4 ion channel in cardiac health and disease. Its enhanced potency and selectivity allow for more precise investigations into the mechanisms underlying cardiac arrhythmias, hypertrophy, and other cardiovascular disorders. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this compound in their studies, ultimately accelerating the discovery of novel therapeutic strategies for heart disease. The continued exploration of TRPM4's function, aided by specific inhibitors like this compound, holds significant promise for the future of cardiovascular medicine.
References
- 1. academic.oup.com [academic.oup.com]
- 2. TRPM4 in cardiac electrical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inherited Cardiac Arrhythmia Syndromes: Focus on Molecular Mechanisms Underlying TRPM4 Channelopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 2: TRPM4 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Four TRPM4 Cation Channel Mutations Found in Cardiac Conduction Diseases Lead to Altered Protein Stability [frontiersin.org]
- 6. The Ca2+-activated cation channel TRPM4 is a positive regulator of pressure overload-induced cardiac hypertrophy | eLife [elifesciences.org]
- 7. Trpm4 Gene Invalidation Leads to Cardiac Hypertrophy and Electrophysiological Alterations | PLOS One [journals.plos.org]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. abmole.com [abmole.com]
- 12. This compound - MedChem Express [bioscience.co.uk]
- 13. Knockdown of the TRPM4 channel alters cardiac electrophysiology and hemodynamics in a sex‐ and age‐dependent manner in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Upregulation of transient receptor potential melastatin 4 (TRPM4) in ventricular fibroblasts from heart failure patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
Investigating Prostate Cancer with TRPM4-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The transient receptor potential melastatin 4 (TRPM4) ion channel, a calcium-activated non-selective cation channel, has emerged as a significant contributor to the pathophysiology of prostate cancer.[1][2] Its overexpression is correlated with tumor progression, metastasis, and poor patient outcomes, making it a compelling therapeutic target.[3][4] This technical guide provides an in-depth overview of the role of TRPM4 in prostate cancer and the utility of the selective inhibitor, TRPM4-IN-1 (also known as CBA), as a tool for its investigation. This document details the underlying signaling pathways, presents quantitative data on inhibitor efficacy, and provides comprehensive experimental protocols for researchers in the field.
Introduction to TRPM4 in Prostate Cancer
TRPM4 is a crucial regulator of cellular calcium homeostasis.[5] Upon activation by elevated intracellular Ca2+, it conducts a Na+ influx that depolarizes the plasma membrane.[1] This depolarization reduces the electrochemical driving force for Ca2+ entry through store-operated calcium entry (SOCE) channels, thus acting as a negative feedback regulator of calcium signaling.[1][6] In prostate cancer, the expression of TRPM4 is significantly elevated in cancerous tissues, including prostatic intraepithelial neoplasia (PIN), compared to healthy tissue.[1] This upregulation has been linked to several cancer hallmarks, including increased cell migration, proliferation, and epithelial-to-mesenchymal transition (EMT).[5][7][8] Notably, TRPM4 has been identified as a cancer driver gene in androgen-insensitive prostate cancer.[1][6]
Quantitative Data: Efficacy of this compound and Related Inhibitors
This compound (CBA) is a potent and selective small molecule inhibitor of the TRPM4 channel.[9] Its efficacy has been demonstrated in both engineered cell lines and endogenous systems, including prostate cancer cells. The following tables summarize the key quantitative data for this compound and other relevant inhibitors.
| Inhibitor | Cell Line | IC50 Value | Reference |
| This compound (CBA) | HEK293 (overexpressing TRPM4) | 1.5 µM | [9] |
| LNCaP (prostate cancer) | 1.1 ± 0.3 µM | [10] | |
| HCT116 (colorectal cancer) | 1.18 µM | [11] | |
| NBA | LNCaP (prostate cancer) | 0.16 ± 2.4 µM | [10] |
| DU145 (prostate cancer) | 0.16 ± 2.4 µM | [12] | |
| HCT116 (colorectal cancer) | 0.12 µM | [11] | |
| LBA | LNCaP (prostate cancer) | 0.74 ± 2.0 µM | [10] |
| HCT116 (colorectal cancer) | 1.84 µM | [11] |
Table 1: IC50 Values of TRPM4 Inhibitors
| Cell Line | Treatment | Effect | Reference |
| LNCaP | This compound (CBA) | Decreased proliferation | [6] |
| DU145 | This compound (CBA) | Decreased migration | [6] |
| DU145 (TRPM4-K.O.) | - | Decreased proliferation and migration | [4] |
| PC3 (TRPM4 knockdown) | - | Decreased migration and invasion | [7] |
Table 2: Phenotypic Effects of TRPM4 Inhibition or Knockdown in Prostate Cancer Cells
Signaling Pathways Involving TRPM4 in Prostate Cancer
TRPM4 influences multiple signaling pathways critical to prostate cancer progression. Its primary role in modulating intracellular Ca2+ levels has downstream consequences on cell proliferation, migration, and survival.
Regulation of Store-Operated Calcium Entry (SOCE)
A primary mechanism by which TRPM4 exerts its effects is through the modulation of SOCE.[1] By depolarizing the cell membrane, TRPM4 reduces the driving force for Ca2+ influx, thereby dampening Ca2+ signaling which is crucial for various cellular processes, including proliferation and migration.[1][5]
Akt/GSK3-β/β-catenin Signaling Pathway
TRPM4 has been shown to regulate the Akt/GSK3-β signaling axis, which in turn modulates the stability and nuclear translocation of β-catenin, a key transcriptional co-activator in the Wnt signaling pathway.[8][13] Silencing of TRPM4 leads to decreased phosphorylation of Akt and GSK-3β, resulting in increased degradation of β-catenin and reduced Tcf/Lef transcriptional activity, ultimately inhibiting cell proliferation.[8][13]
Epithelial-to-Mesenchymal Transition (EMT)
TRPM4 is also implicated in the regulation of EMT, a process critical for tumor invasion and metastasis.[7] Knockdown of TRPM4 in prostate cancer cells leads to a reduction in the expression of the EMT-inducing transcription factor Snail1.[7] This is accompanied by changes in the expression of key EMT markers, such as a decrease in N-cadherin and vimentin (B1176767) and an increase in E-cadherin, indicating a partial reversal of the mesenchymal phenotype.[7]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording endogenous TRPM4 currents in prostate cancer cell lines (e.g., LNCaP, DU145) and assessing the inhibitory effect of this compound.
Materials:
-
Prostate cancer cells cultured on glass coverslips.
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Intracellular (pipette) solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, 10 BAPTA, and CaCl2 to achieve desired free [Ca2+] (e.g., 10 µM to activate TRPM4) (pH 7.2 with CsOH).
-
This compound (CBA) stock solution (e.g., 10 mM in DMSO).
-
Borosilicate glass capillaries.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Place a coverslip with adherent cells in the recording chamber and perfuse with extracellular solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a potential of -60 mV.
-
Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 500 ms) to elicit TRPM4 currents.
-
Once a stable baseline current is established, perfuse the cell with the extracellular solution containing the desired concentration of this compound.
-
Record the currents in the presence of the inhibitor.
-
To test for reversibility, wash out the inhibitor by perfusing with the control extracellular solution.
-
Analyze the current amplitude at a specific voltage (e.g., +80 mV) before, during, and after inhibitor application to determine the percentage of inhibition.
Western Blotting for TRPM4 and Signaling Proteins
This protocol is for determining the protein expression levels of TRPM4 and key signaling molecules (e.g., p-Akt, total Akt, β-catenin) in prostate cancer cells following treatment with this compound or siRNA-mediated knockdown.
Materials:
-
Prostate cancer cells.
-
This compound or TRPM4-specific siRNA.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-TRPM4, anti-p-Akt, anti-Akt, anti-β-catenin, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with this compound or transfect with siRNA as required.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.[14]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.[14]
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to assess the effect of this compound on the migratory capacity of prostate cancer cells.
Materials:
-
Prostate cancer cells (e.g., DU145, PC3).
-
Culture plates (e.g., 24-well plates).
-
Pipette tips (e.g., p200) for creating the scratch.
-
Culture medium with and without this compound.
-
Microscope with a camera.
Procedure:
-
Seed cells in a culture plate and grow to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh culture medium containing either vehicle control (e.g., DMSO) or the desired concentration of this compound.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C.
-
Capture images of the same fields at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure to quantify cell migration.
Conclusion
TRPM4 plays a multifaceted role in the progression of prostate cancer, influencing key processes such as cell migration, proliferation, and EMT through its modulation of intracellular calcium and downstream signaling pathways. The availability of potent and selective inhibitors like this compound provides a valuable pharmacological tool for dissecting the function of this ion channel in prostate cancer and for exploring its potential as a therapeutic target. The experimental protocols detailed in this guide offer a framework for researchers to investigate the intricate involvement of TRPM4 in prostate cancer pathophysiology. Further research utilizing these methodologies will be crucial in validating TRPM4 as a viable target for novel anti-cancer therapies.
References
- 1. Transient receptor potential melastatin 4 channel contributes to migration of androgen-insensitive prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPM4 channel and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | On the modulation of TRPM channels: Current perspectives and anticancer therapeutic implications [frontiersin.org]
- 4. Small Molecular Inhibitors Block TRPM4 Currents in Prostate Cancer Cells, with Limited Impact on Cancer Hallmark Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aurorabiomed.com [aurorabiomed.com]
- 7. TRPM4 channel is involved in regulating epithelial to mesenchymal transition, migration, and invasion of prostate cancer cell lines [repositorio.uchile.cl]
- 8. TRPM4 regulates Akt/GSK3‐β activity and enhances β‐catenin signaling and cell proliferation in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. TRPM4 in Cancer—A New Potential Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of Novel Small Molecular TRPM4 Inhibitors in Colorectal Cancer Cells | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. TRPM4 regulates Akt/GSK3-β activity and enhances β-catenin signaling and cell proliferation in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. boris-portal.unibe.ch [boris-portal.unibe.ch]
TRPM4-IN-1: A Technical Guide to its Effects on Ion Channel Gating
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Melastatin 4 (TRPM4) is a calcium-activated non-selective cation channel that plays a crucial role in various physiological processes, including the regulation of cardiovascular function, immune responses, and insulin (B600854) secretion.[1][2] Unlike many other TRP channels, TRPM4 is impermeable to Ca2+ and instead conducts monovalent cations, primarily Na+ and K+, leading to membrane depolarization upon activation by intracellular Ca2+.[1][3] Dysregulation of TRPM4 has been implicated in pathologies such as cardiac arrhythmias and certain cancers.[1][3] This has driven the search for potent and selective inhibitors to study its function and as potential therapeutic agents.
TRPM4-IN-1, also known as CBA, has emerged as a potent and selective small-molecule inhibitor of the TRPM4 channel.[4][5] This technical guide provides an in-depth overview of this compound, its effects on TRPM4 gating, a summary of key quantitative data, and detailed experimental protocols for its characterization.
Core Mechanism of Action
This compound acts as a direct inhibitor of the TRPM4 ion channel.[4] Its primary effect is the blockade of the ionic current conducted by the channel. This inhibition has been demonstrated to be reversible.[4] The activation of TRPM4 is intrinsically dependent on intracellular calcium (Ca2+) and voltage.[6] Increased intracellular Ca2+ concentrations trigger a conformational change in the channel, allowing it to open and conduct cations, which leads to membrane depolarization.[3][7] this compound interferes with this process, reducing the flow of ions through the channel pore and thereby preventing or reducing membrane depolarization.
dot
Caption: General mechanism of TRPM4 activation by intracellular Ca2+ and inhibition by this compound.
Quantitative Data: Inhibitory Potency
The inhibitory potency of this compound and other relevant modulators is summarized below. This data is critical for experimental design and interpretation of results.
| Compound | Action | IC50 Value (µM) | Cell Type | Species | Application | Reference |
| This compound (CBA) | Inhibitor | 1.5 | HEK293 (overexpressing TRPM4) | Human | Not specified | [4][5] |
| This compound (CBA) | Inhibitor | 0.7 | TsA-201 | Human | Extracellular | [8] |
| This compound (CBA) | Inhibitor | 0.8 | TsA-201 | Human | Intracellular | [8] |
| TRPM4-IN-2 (NBA) | Inhibitor | 0.125 | TsA-201 | Human | Extracellular | [9] |
| TRPM4-IN-2 (NBA) | Inhibitor | 0.187 | TsA-201 | Human | Intracellular | [9] |
| TRPM4-IN-2 (NBA) | Inhibitor | 0.215 | TsA-201 | Mouse | Extracellular | [9] |
| TRPM4-IN-2 (NBA) | Inhibitor | 0.119 | TsA-201 | Mouse | Intracellular | [9] |
| 9-phenanthrol | Inhibitor | ~30 | TsA-201 | Human | Not specified | [1] |
| 9-phenanthrol | Inhibitor | 17.0 ± 2.8 | HEK293 | Human | Not specified | [5] |
| Flufenamic acid (FFA) | Inhibitor | 9.2 ± 1.2 | HEK293 | Human | Not specified | [5] |
Species-Specific Effects
A noteworthy characteristic of TRPM4 inhibitors is the potential for species-specific differences in their effects. While this compound (CBA) effectively inhibits human TRPM4 from both the intracellular and extracellular sides, its effect on mouse TRPM4 is markedly different.[9] Extracellular application of CBA on mouse TRPM4 does not cause inhibition but instead increases the current at negative holding potentials.[9] Intracellular application on mouse TRPM4 alters the outward rectification of the current.[9] In contrast, another inhibitor, TRPM4-IN-2 (NBA), inhibits both human and mouse TRPM4 currents effectively from either side of the membrane.[9] These findings underscore the importance of validating inhibitor efficacy on the specific species being studied.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and other TRPM4 modulators.
Whole-Cell Patch-Clamp Electrophysiology
This technique is fundamental for characterizing the effects of compounds on TRPM4 currents.
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK293) or TsA-201 cells are commonly used due to their low endogenous channel expression.[1][5]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1]
-
Transfection (for overexpression studies): Cells are transiently or stably transfected with a mammalian expression vector containing the cDNA for human or mouse TRPM4.[1] Co-transfection with a fluorescent marker like GFP is often used to identify transfected cells.[1] For inducible expression systems, tetracycline (B611298) (1 µg·mL⁻¹) can be added 15–20 hours before the experiment to induce TRPM4 expression.[5]
2. Electrophysiological Recording:
-
Solutions:
-
Intracellular (Pipette) Solution (in mM): Composition may vary, but a typical solution contains: 150 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, and EGTA with calculated CaCl2 to achieve the desired free Ca2+ concentration (e.g., ~1 µM for TRPM4 activation). The pH is adjusted to 7.2 with CsOH.[1] For extracellular inhibitor application, the compound is added to this solution.[9]
-
Extracellular (Bath) Solution (in mM): A standard solution includes: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. The pH is adjusted to 7.4 with NaOH.
-
-
Pipettes: Fabricated from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.[1]
-
Recording Procedure:
-
A coverslip with adherent cells is placed in the recording chamber and perfused with the extracellular solution.[1]
-
A high-resistance (GΩ) seal is formed between the patch pipette and the cell membrane.[1]
-
The whole-cell configuration is achieved by applying gentle suction to rupture the membrane patch.[1]
-
The cell is allowed to equilibrate with the intracellular solution for 3-5 minutes before recording.[1]
-
-
Voltage-Clamp Protocol:
-
The cell is held at a membrane potential of -60 mV or 0 mV.[1][9]
-
To elicit TRPM4 currents, a voltage ramp from -100 mV to +100 mV over 500 ms (B15284909) can be applied every 10 seconds.[1]
-
Alternatively, a voltage step protocol can be used, with steps from -100 mV to +100 mV in 20 mV increments for 400 ms each.[1]
-
dot
Caption: A simplified workflow for whole-cell patch-clamp experiments to study TRPM4 inhibitors.
Inside-Out Patch-Clamp Electrophysiology
This configuration allows for the direct application of compounds to the intracellular face of the membrane patch.
1. Procedure:
-
After forming a GΩ seal in the cell-attached configuration, the pipette is retracted to excise a patch of membrane, with the intracellular side facing the bath solution.
-
The presence of TRPM4 channels in the patch is confirmed by switching the bath solution from a Ca2+-free solution to one containing a high concentration of free Ca2+ (e.g., 300 µM), which activates the channel.[8][9]
-
Once a stable current is recorded, the inhibitor-containing solution is perfused onto the patch.[8][9]
Western Blotting for Protein Expression
This technique is used to confirm the expression of TRPM4 protein in the cell model.
1. Cell Lysis:
-
Cells are lysed in a buffer containing: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1.5 mM MgCl2, 1 mM EGTA (pH 8.0), 10% glycerol, 1% Triton X-100, and a complete protease inhibitor cocktail.[8][9]
-
Lysates are incubated for 1 hour at 4°C and then centrifuged to pellet cell debris.[8][9]
-
The protein concentration of the supernatant is determined using a Bradford assay.[8][9]
2. Gel Electrophoresis and Transfer:
-
Protein samples (e.g., 60 µg) are run on a polyacrylamide gel (e.g., 9%) and then transferred to a nitrocellulose membrane.[8]
3. Immunoblotting:
-
The membrane is blocked and then incubated with a primary antibody specific for TRPM4.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate.
Signaling Pathways Involving TRPM4
TRPM4 does not operate in isolation. Its activation is a downstream consequence of signaling events that raise intracellular Ca2+, and its subsequent activity modulates the cell's membrane potential, influencing other voltage-sensitive processes.
T-Cell Activation and Calcium Oscillation Regulation
In T-lymphocytes, activation of the T-cell receptor (TCR) leads to the production of inositol (B14025) trisphosphate (IP3), which in turn releases Ca2+ from the endoplasmic reticulum (ER). This depletion of ER Ca2+ stores activates store-operated Ca2+ entry (SOCE) through CRAC channels, leading to a sustained increase in intracellular Ca2+. This rise in Ca2+ activates TRPM4. The resulting Na+ influx through TRPM4 depolarizes the cell membrane, which reduces the electrochemical driving force for Ca2+ entry through CRAC channels, thus creating a negative feedback loop that contributes to the generation of Ca2+ oscillations.[10]
dot
Caption: TRPM4's role in modulating Ca2+ signaling in T-cells.
Conclusion
This compound (CBA) is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the TRPM4 channel. Its potency and selectivity for the human channel make it a significant asset for research. However, the pronounced species-specific differences in its effects highlight a critical consideration for researchers: the necessity of validating inhibitor activity in the specific experimental system being used, particularly when translating findings from human-based assays to animal models. The detailed protocols and quantitative data presented in this guide are intended to facilitate the effective and accurate use of this compound in advancing our understanding of TRPM4 ion channel gating and function.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of TRPM4 in Cardiac Electrophysiology and Arrhythmogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPM4 transient receptor potential cation channel subfamily M member 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decavanadate modulates gating of TRPM4 cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 10. The Ca2+-Activated TRP Channels: TRPM4 and TRPM5 - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
TRPM4-IN-1: A Technical Guide to its Modulation of Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transient Receptor Potential Melastatin 4 (TRPM4) is a calcium-activated non-selective cation channel implicated in a variety of physiological and pathophysiological processes, including cardiovascular diseases and cancer.[1][2] Its role as a modulator of intracellular calcium signaling and membrane potential makes it a compelling target for therapeutic intervention.[2][3][4][5] TRPM4-IN-1, also known as CBA (4-chloro-2-[2-(2-chloro-phenoxy)-acetylamino]-benzoic acid), is a potent and selective small-molecule inhibitor of the TRPM4 channel.[1][3] This technical guide provides an in-depth overview of the cellular pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key mechanisms and workflows.
Introduction to TRPM4 and the Inhibitor this compound (CBA)
TRPM4 is a unique member of the TRP channel family, permeable to monovalent cations like Na⁺ and K⁺ but not Ca²⁺.[3][6][7] Its activation is triggered by increased intracellular calcium concentrations ([Ca²⁺]i), leading to membrane depolarization. This depolarization, in turn, reduces the electrochemical driving force for Ca²⁺ entry through other channels, establishing a negative feedback loop in calcium signaling.[3][4][5] Dysregulation of TRPM4 function has been linked to various diseases, making it a significant area of research.[2]
This compound (CBA) has emerged as a valuable pharmacological tool to investigate the physiological and pathological roles of TRPM4. It is a potent and selective inhibitor of human TRPM4, with a reported IC50 of 1.5 µM.[1]
Quantitative Data: Inhibitory Activity of this compound and Related Compounds
The following tables summarize the quantitative data on the inhibitory potency of this compound (CBA) and other relevant compounds on TRPM4 channels.
Table 1: Inhibitory Potency (IC50) of TRPM4 Modulators
| Compound | Action | IC50 Value | Cell Type | Species | Reference |
| This compound (CBA) | Inhibitor | 1.5 µM | HEK293 (overexpressing) | Human | [1] |
| This compound (CBA) | Inhibitor | 1.1 ± 0.3 µM | LNCaP | Human | [8] |
| NBA (TRPM4-IN-2) | Inhibitor | 0.16 ± 2.4 µM | LNCaP | Human | [6][8] |
| NBA (TRPM4-IN-2) | Inhibitor | ~0.125 µM (extracellular) | TsA-201 | Human | [6] |
| NBA (TRPM4-IN-2) | Inhibitor | ~0.187 µM (intracellular) | TsA-201 | Human | [6] |
| NBA (TRPM4-IN-2) | Inhibitor | ~0.215 µM (extracellular) | TsA-201 | Mouse | [6] |
| NBA (TRPM4-IN-2) | Inhibitor | ~0.119 µM (intracellular) | TsA-201 | Mouse | [6] |
| LBA | Inhibitor | 0.74 ± 2.0 µM | LNCaP | Human | [8] |
| 9-phenanthrol | Inhibitor | ~30 µM | TsA-201 | Human | [6] |
| Free ATP | Inhibitor | 0.8 µM | TsA-201 | Human | [9] |
| Free ATP | Inhibitor | 1.4 µM | TsA-201 | Mouse | [9] |
Note: this compound (CBA) exhibits species-specific effects, inhibiting human TRPM4 but not mouse TRPM4.[3][10]
Cellular Pathways Modulated by TRPM4 Inhibition with this compound
Inhibition of TRPM4 by this compound (CBA) impacts several critical cellular signaling pathways, primarily by altering intracellular Ca²⁺ homeostasis and membrane potential.
Calcium Signaling
TRPM4 acts as a crucial negative feedback regulator of store-operated calcium entry (SOCE).[5] By depolarizing the cell membrane upon activation by intracellular Ca²⁺, TRPM4 reduces the driving force for further Ca²⁺ influx.[4][5] Inhibition of TRPM4 with this compound is therefore expected to enhance and prolong Ca²⁺ signals resulting from SOCE.
Figure 1: TRPM4's role in negative feedback of calcium signaling and its inhibition by this compound.
Cell Proliferation and Cell Cycle
Studies in colorectal and prostate cancer cells have demonstrated that TRPM4 conductivity is linked to cell viability and proliferation.[5][8] Inhibition of TRPM4 can lead to a reduction in cell proliferation and an arrest in the cell cycle, often observed as an accumulation of cells in the G1 phase.[2][8]
Cell Migration and Invasion
TRPM4 has been identified as a contributor to the migration and invasion of cancer cells.[5][11] Treatment with TRPM4 inhibitors like CBA has been shown to decrease the migratory capacity of prostate cancer cells.[5]
Akt/GSK3-β/β-catenin Signaling Pathway
In prostate cancer cells, TRPM4 has been shown to regulate the Akt/GSK3-β signaling pathway, which in turn modulates β-catenin signaling.[2][11] Downregulation of TRPM4 leads to decreased nuclear β-catenin and a reduction in its transcriptional activity, which can impact cell proliferation.[2]
Figure 2: Modulation of the Akt/GSK3-β/β-catenin pathway by TRPM4 and its inhibitor.
Exocytosis
Recent studies have implicated TRPM4 in calcium-induced exocytosis in cancer cells.[4] The ion conductivity of TRPM4, potentially within intracellular vesicles, appears to be crucial for this process.[4] Inhibition of TRPM4 could therefore interfere with vesicular release mechanisms.
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of this compound's effects.
Cell Culture
-
HEK293 and TsA-201 Cells: These cell lines are commonly used for heterologous expression of TRPM4.[6][12] They are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 4 mM glutamine, and penicillin/streptomycin.[6][9] For stable cell lines, appropriate selection antibiotics like Zeocin® are added.[9]
-
Cancer Cell Lines (e.g., LNCaP, HCT116): These cells endogenously express TRPM4.[1][8] LNCaP cells are often cultured in RPMI-1640 medium with 10% FBS and antibiotics.[12] HCT116 cells are also maintained in appropriate media as per standard protocols.[8]
Electrophysiology (Patch Clamp)
This technique is the gold standard for studying ion channel function and modulation by inhibitors.
-
Inside-Out Patch Clamp: This configuration allows for the direct application of compounds to the intracellular face of the channel.
-
Establish a gigaohm seal on a cell expressing TRPM4.
-
Excise the patch to achieve the inside-out configuration.
-
Confirm the presence of TRPM4 currents by perfusing the intracellular side with a solution containing a high concentration of free Ca²⁺ (e.g., 300 µM) to activate the channel.[3][9]
-
Apply this compound (CBA) at various concentrations to the intracellular bath solution to determine its inhibitory effect.[3]
-
Record currents using a voltage-step or voltage-ramp protocol (e.g., holding potential of 0 mV, with steps from -100 mV to +100 mV).[3][9]
-
-
Whole-Cell Patch Clamp: This configuration is used to study the channel in a more physiological context.
-
Achieve the whole-cell configuration by rupturing the cell membrane after giga-seal formation.
-
Include a Ca²⁺ buffer (e.g., EGTA) and a defined free Ca²⁺ concentration in the pipette solution to activate TRPM4.[8]
-
Apply this compound (CBA) to the extracellular bath solution.
-
Record currents using appropriate voltage protocols.
-
Figure 3: A simplified workflow for an inside-out patch clamp experiment to test TRPM4 inhibitors.
Western Blotting
This technique is used to assess the expression levels of TRPM4 and other proteins in the signaling pathways.
-
Cell Lysis: Lyse cells in a suitable buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1.5 mM MgCl₂, 1 mM EGTA, 10% glycerol, 1% Triton X-100) containing a complete protease inhibitor cocktail.[9][10][13]
-
Protein Quantification: Determine the protein concentration of the lysates using a method like the Bradford assay.[9][10][13]
-
SDS-PAGE: Separate 30-60 µg of protein per lane on a polyacrylamide gel (e.g., 9%).[9][13]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[9][13]
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA).
-
Incubate with a primary antibody specific for TRPM4 or the protein of interest.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Conclusion
This compound (CBA) is a valuable pharmacological tool for dissecting the complex roles of the TRPM4 ion channel in cellular physiology and disease. Its ability to potently and selectively inhibit human TRPM4 allows for the detailed investigation of its involvement in calcium signaling, cell proliferation, migration, and other key cellular processes. The experimental protocols outlined in this guide provide a framework for researchers to further explore the therapeutic potential of targeting TRPM4. It is crucial, however, to consider the species-specificity of this compound in experimental design. Future research will likely focus on leveraging the understanding gained from using this compound to develop novel therapeutics for a range of disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TRPM4 in Cancer—A New Potential Drug Target | MDPI [mdpi.com]
- 3. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 4. A Novel Role of the TRPM4 Ion Channel in Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aurorabiomed.com [aurorabiomed.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 1: Modulation of TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of Novel Small Molecular TRPM4 Inhibitors in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRPM4 is highly expressed in human colorectal tumor buds and contributes to proliferation, cell cycle, and invasion of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. boris-portal.unibe.ch [boris-portal.unibe.ch]
The Impact of TRPM4-IN-1 on Intracellular Calcium Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Melastatin 4 (TRPM4) channel is a crucial regulator of intracellular calcium ([Ca2+]) homeostasis.[1][2] Unlike many other members of the TRP channel family, TRPM4 is a calcium-activated but calcium-impermeable non-selective cation channel.[1][3] Its activation by elevated intracellular calcium leads to an influx of monovalent cations, primarily Na+, causing membrane depolarization.[3][4][5] This change in membrane potential reduces the electrochemical driving force for Ca2+ entry through other channels, such as store-operated Ca2+ channels, thereby acting as a negative feedback regulator of calcium signaling.[5][6] Dysregulation of TRPM4 has been implicated in various pathologies, including cardiac arrhythmias, immune disorders, and cancer, making it a compelling target for therapeutic intervention.[1][7]
TRPM4-IN-1, also known as CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid), is a potent and selective small-molecule inhibitor of the TRPM4 channel.[8][9] This technical guide provides an in-depth overview of the impact of this compound on intracellular calcium signaling, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its characterization.
Core Mechanism of this compound Action
This compound exerts its effects by directly blocking the TRPM4 channel, thereby preventing the influx of Na+ that is normally triggered by a rise in intracellular Ca2+. By inhibiting this depolarizing current, this compound helps to maintain a more negative membrane potential, which in turn sustains the driving force for Ca2+ entry through other Ca2+-permeable channels. This modulation of intracellular Ca2+ signaling underlies the therapeutic potential of this compound in various disease models.
Quantitative Data: Inhibitory Potency
The inhibitory potency of this compound and other common TRPM4 modulators is summarized in the table below. This data is crucial for designing experiments and interpreting results.
| Compound | Action | IC50 Value | Cell Type | Species | Reference |
| This compound (CBA) | Inhibitor | 1.5 µM | HEK293 (overexpressed) | Human | [8][10] |
| 1.84 µM | HCT116 | Human | [11] | ||
| TRPM4-IN-2 (NBA) | Inhibitor | ~0.16 µM | LNCaP Cells | Human | [3] |
| ~0.125 µM (extracellular) | TsA-201 | Human | [3] | ||
| ~0.187 µM (intracellular) | TsA-201 | Human | [3] | ||
| ~0.215 µM (extracellular) | TsA-201 | Mouse | [3] | ||
| ~0.119 µM (intracellular) | TsA-201 | Mouse | [3] | ||
| 9-Phenanthrol | Inhibitor | ~30 µM | TsA-201 | Human | [3] |
| 11 µM | Rat cerebral arterial smooth muscle cells | Rat | [12] | ||
| Flufenamic acid | Inhibitor | ~50 µM | Various | Various | [3] |
| Spermine | Inhibitor | 35 µM | HEK (overexpressed) | Murine | [12] |
| 61 µM | HEK (overexpressed) | Human | [12] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to characterize the inhibitory effects of this compound on TRPM4 currents.
Cell Preparation:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable model, either with endogenous expression or transiently/stably transfected with a plasmid encoding the human or mouse TRPM4 channel.[3]
-
Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.[3]
-
Transfection (Optional): For transient transfection, plate cells on glass coverslips in a 35 mm dish.[3]
Solutions:
-
Intracellular (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, and 10 EGTA, with pH adjusted to 7.2 with CsOH. Free Ca2+ concentration can be adjusted to activate TRPM4 (e.g., 10 µM).[11]
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.
-
This compound Stock Solution: Prepare a stock solution in DMSO. The final DMSO concentration in the recording solution should be kept below 0.1% to avoid non-specific effects.[3]
Recording Procedure:
-
Pipette Fabrication: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.[3]
-
Seal Formation: Approach a target cell with the patch pipette under visual guidance. Apply slight positive pressure as the pipette approaches the cell. Once the pipette touches the cell membrane, release the pressure to facilitate the formation of a high-resistance (GΩ) seal.[3]
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.[3]
-
Equilibration: Allow the cell to equilibrate with the intracellular solution for 3-5 minutes before starting recordings.[3]
-
Voltage-Clamp Protocol: Hold the cell at a membrane potential of -60 mV. To elicit TRPM4 currents, apply a voltage ramp protocol from -100 mV to +100 mV over 500 ms, repeated every 10 seconds.[3]
-
Baseline Recording: Record stable baseline TRPM4 currents for several minutes.[3]
-
Inhibitor Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.[3]
-
Data Analysis: Measure the current amplitude at a specific voltage (e.g., +80 mV) before and after inhibitor application to determine the percentage of inhibition.
Intracellular Calcium Imaging
This protocol is for measuring changes in intracellular calcium concentration in response to TRPM4 inhibition by this compound.
Reagents:
-
Calcium Indicators: Fura-2 AM or Fluo-4 AM. Fura-2 is a ratiometric dye that allows for more precise quantification of Ca2+ concentrations.[13] Fluo-4 is a single-wavelength indicator that is bright and well-suited for detecting changes in Ca2+.[14]
-
Loading Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
This compound Stock Solution: Prepared in DMSO.
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes suitable for microscopy.
-
Dye Loading:
-
For Fura-2 AM or Fluo-4 AM, incubate cells with 5 µM of the dye in HBSS at room temperature for 40 minutes.[15]
-
-
Washing: Wash the cells twice with HBSS at room temperature to remove excess dye.[15]
-
Baseline Measurement: Acquire baseline fluorescence images before stimulation.
-
Stimulation: Induce a rise in intracellular Ca2+ using a relevant stimulus (e.g., a GPCR agonist or a SERCA pump inhibitor like thapsigargin).
-
Inhibitor Treatment: Add this compound to the imaging buffer at the desired concentration and continue recording the fluorescence to observe the effect on the Ca2+ signal.
-
Data Analysis: Analyze the changes in fluorescence intensity or ratio over time to quantify the impact of this compound on the Ca2+ transient.
Cell Viability Assay
This protocol assesses the effect of this compound on cell viability.
Reagents:
-
Cell Culture Medium: Appropriate for the cell line being used.
-
This compound Stock Solution: Prepared in DMSO.
-
Viability Assay Kit: A commercially available kit such as RealTime-Glo™ MT Cell Viability Assay (Promega) or MTT assay.[10][11]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.[10][11]
-
Incubation: Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]
-
Treatment: Add different concentrations of this compound to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.[11]
-
Incubation: Incubate the cells with the compound for the desired time period (e.g., 48 or 72 hours).[10][11]
-
Viability Measurement:
-
For RealTime-Glo™: Follow the manufacturer's instructions to measure luminescence at various time points.[11]
-
For MTT Assay: Add MTT solution to each well and incubate for 4 hours at 37°C. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at the appropriate wavelength.[10]
-
-
Data Analysis: Normalize the viability of treated cells to the vehicle control to determine the effect of this compound on cell viability.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the TRPM4 channel in intracellular calcium signaling. Its potency and selectivity allow for the precise dissection of TRPM4-mediated effects in various cellular contexts. The experimental protocols provided in this guide offer a framework for researchers to characterize the impact of this compound and other modulators on TRPM4 function and downstream signaling pathways. A thorough understanding of the interplay between TRPM4 activity and intracellular calcium homeostasis is essential for the development of novel therapeutic strategies targeting this important ion channel.
References
- 1. Role of the TRPM4 Channel in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the TRPM4 Channel in Cardiovascular Physiology and Pathop...: Ingenta Connect [ingentaconnect.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 5. Species-specific effects of cation channel TRPM4 small-molecule inhibitors | bioRxiv [biorxiv.org]
- 6. TRPM4 links calcium signaling to membrane potential in pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the role of TRPM4 in calcium-dependent triggered activity and cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Electrophysiological Effects of the Transient Receptor Potential Melastatin 4 Channel Inhibitor (4-Chloro-2-(2-chlorophenoxy)acetamido) Benzoic Acid (CBA) in Canine Left Ventricular Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of Novel Small Molecular TRPM4 Inhibitors in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 1: Modulation of TRPM4 [mdpi.com]
- 13. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 14. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 15. Calcium Imaging in mDA neurons [protocols.io]
The Therapeutic Potential of TRPM4-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Melastatin 4 (TRPM4) channel, a calcium-activated non-selective cation channel, has emerged as a compelling therapeutic target for a multitude of pathologies.[1][2] Unlike many other TRP channels, TRPM4 is impermeable to Ca2+ and primarily conducts monovalent cations, leading to membrane depolarization.[3] This unique characteristic positions TRPM4 as a critical regulator of cellular calcium homeostasis and electrical signaling. Dysregulation of TRPM4 function has been implicated in a range of diseases, including cardiac arrhythmias, stroke, prostate cancer, and colorectal cancer, making it a focal point for drug discovery efforts.[4][5] TRPM4-IN-1, also known as CBA, is a potent and selective small-molecule inhibitor of the human TRPM4 channel, offering a valuable pharmacological tool to probe the channel's function and explore its therapeutic potential.[6][7]
Mechanism of Action of this compound
This compound acts as a direct inhibitor of the TRPM4 channel.[7] Its primary mechanism involves the blockade of the ion conduction pore, thereby preventing the influx of monovalent cations such as Na+ into the cell. This inhibition is crucial in preventing the membrane depolarization that is the hallmark of TRPM4 activation. By maintaining a more negative membrane potential, this compound indirectly modulates intracellular calcium levels by preserving the driving force for calcium entry through other channels.[2]
Quantitative Data for TRPM4 Inhibitors
The following tables summarize the available quantitative data for this compound (CBA) and a closely related, potent inhibitor, NBA (TRPM4-IN-2). This data is essential for experimental design and for comparing the potency and selectivity of these compounds.
Table 1: Inhibitory Potency (IC50) of this compound (CBA)
| Compound | Species | Cell Line | IC50 (µM) | Reference |
| This compound (CBA) | Human | HEK293 (overexpressing) | 1.5 ± 0.1 | [8] |
| This compound (CBA) | Human | LNCaP (prostate cancer) | 1.1 ± 0.3 | [7] |
| This compound (CBA) | Human | HCT116 (colorectal cancer) | Not specified, but effective at 10 µM | [7] |
| This compound (CBA) | Mouse | TsA-201 (overexpressing) | No significant inhibition | [9][10] |
Table 2: Inhibitory Potency (IC50) of NBA (TRPM4-IN-2)
| Compound | Species | Cell Line | Application | IC50 (µM) | Reference |
| NBA | Human | LNCaP (prostate cancer) | Not specified | 0.16 | [4] |
| NBA | Human | TsA-201 (overexpressing) | Extracellular | ~0.125 | [3] |
| NBA | Human | TsA-201 (overexpressing) | Intracellular | ~0.187 | [3] |
| NBA | Mouse | TsA-201 (overexpressing) | Extracellular | ~0.215 | [3] |
| NBA | Mouse | TsA-201 (overexpressing) | Intracellular | ~0.119 | [3] |
Key Experimental Protocols
Detailed methodologies for investigating the effects of this compound are crucial for reproducible research. Below are protocols for key in vitro experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique is fundamental for directly measuring TRPM4 channel activity and the inhibitory effect of this compound.
Cell Preparation:
-
Culture HEK293 cells stably or transiently expressing human TRPM4, or a cell line with endogenous TRPM4 expression (e.g., LNCaP, HCT116).[3][7]
-
Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
Solutions:
-
External Solution (in mM): 140 sodium glutamate, 4 CsCl, 2 MgCl2, 10 HEPES, pH 7.4.[11]
-
Internal (Pipette) Solution (in mM): 144 Cs-glutamate, 1 MgCl2, 0.1 EGTA, and a calculated amount of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 10 µM to activate TRPM4), 3 K-ATP, 10 HEPES, pH 7.3.[11]
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Dilute to the final desired concentration in the external solution immediately before use.
Recording Protocol:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a single cell with a fire-polished borosilicate glass pipette (2-4 MΩ resistance) filled with the internal solution.
-
Establish a giga-ohm seal and achieve the whole-cell configuration by applying gentle suction.[3]
-
Clamp the cell at a holding potential of 0 mV.[12]
-
Apply a voltage ramp protocol from -100 mV to +100 mV over 500 ms, repeated every 10 seconds to elicit TRPM4 currents.[3]
-
After establishing a stable baseline current, perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record the current inhibition until a steady-state effect is reached.
-
To test for reversibility, wash out the compound with the control external solution.
Western Blotting
This method is used to assess the expression levels of TRPM4 protein in cells or tissues.
Sample Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM HEPES pH 7.4; 150 mM NaCl; 1.5 mM MgCl2, 1 mM EGTA pH 8.0; 10% glycerol; 1% Triton X-100) supplemented with a protease inhibitor cocktail.[9][13]
-
Incubate on ice for 30 minutes, then centrifuge at 16,000 x g for 15 minutes at 4°C.[9][13]
-
Collect the supernatant and determine the protein concentration using a Bradford assay.[9][13]
Gel Electrophoresis and Transfer:
-
Denature 30-60 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 9% SDS-polyacrylamide gel.[9]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[14]
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TRPM4 (e.g., rabbit anti-TRPM4) overnight at 4°C.[9]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[14]
Cell Viability Assay
This assay determines the effect of this compound on cell survival and proliferation.
Procedure:
-
Seed cells (e.g., HCT116, Colo205) in a 96-well plate at a density of 2,500-5,000 cells per well and allow them to adhere overnight.[15]
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO).[15]
-
Incubate for a specified period (e.g., 48-72 hours).
-
Assess cell viability using a commercially available kit, such as the RealTime-Glo™ MT Cell Viability Assay, which measures luminescence proportional to the number of viable cells.[15]
-
Read the luminescence using a microplate reader.
-
Normalize the data to the vehicle control to determine the percentage of viable cells.
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling networks and experimental processes is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language in Graphviz.
Caption: TRPM4 Activation and Inhibition Pathway.
Caption: Whole-Cell Patch-Clamp Experimental Workflow.
Caption: Western Blotting Experimental Workflow.
Therapeutic Potential of this compound
The potent and selective inhibitory action of this compound on human TRPM4 channels underscores its significant therapeutic potential across various disease areas.
-
Cardiac Arrhythmias: In cardiac tissue, TRPM4 contributes to the electrical activity of cardiomyocytes and the conduction system.[16] Pathological upregulation or gain-of-function mutations in TRPM4 can lead to arrhythmias. By blocking TRPM4, this compound could potentially restore normal cardiac rhythm.
-
Ischemic Stroke: Following a stroke, TRPM4 is upregulated and contributes to cytotoxic edema and neuronal cell death.[1] Inhibition of TRPM4 with agents like this compound could be a neuroprotective strategy to reduce infarct volume and improve outcomes after ischemic events.[1]
-
Cancer: TRPM4 is overexpressed in several cancers, including prostate and colorectal cancer, where it is implicated in proliferation, migration, and invasion.[5] this compound has been shown to inhibit currents in prostate cancer cells and could, therefore, represent a novel anti-cancer therapeutic approach.[7]
Conclusion
This compound is a valuable pharmacological tool for elucidating the physiological and pathological roles of the TRPM4 channel. Its potency and selectivity for human TRPM4 make it a promising lead compound for the development of novel therapeutics for a range of debilitating diseases. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate further research into the therapeutic potential of targeting TRPM4. Continued investigation into the efficacy of this compound and similar compounds in preclinical models is warranted to translate these promising findings into clinical applications.
References
- 1. TRPM4-specific blocking antibody attenuates reperfusion injury in a rat model of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ca2+‐activated cation channel TRPM4 is regulated by phosphatidylinositol 4,5‐biphosphate | The EMBO Journal [link.springer.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small Molecular Inhibitors Block TRPM4 Currents in Prostate Cancer Cells, with Limited Impact on Cancer Hallmark Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 10. Small Molecular Inhibitors Block TRPM4 Currents in Prostate Cancer Cells, with Limited Impact on Cancer Hallmark Functi… [ouci.dntb.gov.ua]
- 11. TRPM4 links calcium signaling to membrane potential in pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Investigation of Novel Small Molecular TRPM4 Inhibitors in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
The Structure-Activity Relationship of TRPM4-IN-1: A Technical Guide for Drug Development Professionals
An In-depth Analysis of Aryloxyacyl-Anthranilic Acid Derivatives as Potent and Selective TRPM4 Inhibitors
Introduction
The Transient Receptor Potential Melastatin 4 (TRPM4) is a calcium-activated non-selective cation channel that plays a crucial role in various physiological processes, including the regulation of cardiovascular function, immune responses, and neuronal excitability.[1][2] Its involvement in pathological conditions such as cardiac arrhythmias, neurodegenerative diseases, and certain cancers has positioned TRPM4 as a promising therapeutic target.[3][4][5] The development of potent and selective TRPM4 inhibitors is therefore of significant interest. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for a key series of TRPM4 inhibitors based on the aryloxyacyl-anthranilic acid scaffold, with a particular focus on the compound known as TRPM4-IN-1.
This compound, also identified as CBA (4-chloro-2-[2-(2-chloro-phenoxy)-acetylamino]-benzoic acid) or compound 5 in seminal publications, emerged from a screening campaign that identified it as a potent and selective inhibitor of the human TRPM4 channel with an IC50 of 1.5 µM.[3][5][6] This guide will delve into the quantitative SAR data, detailed experimental protocols for hit validation, and the signaling pathways in which TRPM4 and its inhibitors are implicated.
Structure-Activity Relationship (SAR) of Aryloxyacyl-Anthranilic Acid Derivatives
The SAR for this class of compounds was systematically explored by modifying three key regions of the scaffold: the anthranilic acid moiety, the linker region, and the aryloxy group. The inhibitory activity of the synthesized analogs was primarily assessed using a fluorescence-based sodium influx assay in HEK293 cells overexpressing human TRPM4.
Core Scaffold
The foundational structure of this inhibitor series is an aryloxyacyl-anthranilic acid.
Caption: General chemical structure of the aryloxyacyl-anthranilic acid scaffold.
Quantitative SAR Data
The following table summarizes the SAR data for this compound and a selection of its key analogs. Potency is expressed as the half-maximal inhibitory concentration (IC50) determined from the sodium influx assay.
| Compound ID | R1 (Anthranilic Acid) | R2 (Linker) | Aryloxy Group | IC50 (µM) | Ligand Efficiency (LE) |
| This compound (5, CBA) | 4-Cl | -NH-CO-CH(CH3)-O- | 2-Chlorophenyl | 1.5 ± 0.1 | 0.371 |
| 4 | 4-Cl | -NH-CO-CH2-O- | 2-Chlorophenyl | 1.6 ± 0.3 | - |
| 6 (NBA) | 4-Cl | -NH-CO-CH2-O- | 1-Naphthyl | 0.4 ± 0.3 | 0.345 |
| 8 | 5-Cl | -NH-CO-CH2-O- | 2,4-Dichlorophenyl | 1.9 ± 0.4 | 0.320 |
| 9 | 4-CF3 | -NH-CO-CH2-O- | 2-Chlorophenyl | 2.5 ± 0.2 | 0.320 |
| 9-phenanthrol | - | - | - | 29.1 ± 5.8 | - |
Data compiled from Ozhathil et al., 2018.[3]
Key SAR Insights:
-
Anthranilic Acid Moiety: The presence of a halogen substituent at the 4-position of the anthranilic acid ring is crucial for inhibitory activity.[3] Compounds with a 4-chloro (Cl) or 4-trifluoromethyl (CF3) group demonstrated significant potency.
-
Linker Region: Modifications to the linker between the anthranilic acid and the aryloxy group influence activity. Both acetyl (-NH-CO-CH2-O-) and propionyl (-NH-CO-CH(CH3)-O-) linkers are well-tolerated, as seen in the comparable potencies of compounds 4 and 5 (this compound).[3]
-
Aryloxy Group: The nature of the aryloxy group has a profound impact on potency. A larger, more hydrophobic group generally leads to higher affinity. The most potent analog in the initial series, compound 6 (also known as NBA), features a 1-naphthyl group, resulting in a sub-micromolar IC50 of 0.4 µM.[3]
-
Species Specificity: A critical finding for translational research is the species-specific activity of some of these inhibitors. While NBA (compound 6) inhibits both human and mouse TRPM4, this compound (CBA, compound 5) is a potent inhibitor of human TRPM4 but is not effective against the mouse ortholog.[7][8][9][10] This highlights the importance of target validation across species during preclinical development.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of TRPM4 inhibitors. The following are methodologies for the key assays used in the characterization of this compound and its analogs.
Sodium Influx Screening Assay
This high-throughput compatible assay measures TRPM4-mediated Na+ influx using a sodium-sensitive fluorescent dye.
a) Cell Culture and Plating:
-
Use HEK293 cells stably expressing human TRPM4 under a tetracycline-inducible promoter.
-
Culture cells in DMEM supplemented with 10% FBS, 4 mM glutamine, 5 µg/mL blasticidin, and 0.4 mg/mL zeocin.
-
To induce TRPM4 expression, add 1 µg/mL tetracycline (B611298) to the culture medium.
-
Plate the induced cells in 96-well black-walled, clear-bottomed poly-D-lysine coated plates at a density of 30,000 cells per well.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.[3]
b) Assay Procedure:
-
On the day of the assay, replace the culture medium with 100 µL per well of assay buffer (140 mM NMDG-Cl, 10 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.2).
-
Incubate for 45 minutes at room temperature to deplete intracellular sodium.
-
During the incubation, load the cells with a sodium-sensitive dye (e.g., Asante Natrium Green-II, ANG-II) according to the manufacturer's protocol.
-
Prepare compound plates with serial dilutions of the test inhibitors in the assay buffer.
-
To initiate Na+ influx, add a stimulus buffer containing a calcium ionophore (e.g., 10 µM ionomycin) and a high concentration of sodium (e.g., 140 mM NaCl).
-
Immediately measure the fluorescence intensity using a plate reader (e.g., FLIPR) with excitation at 488 nm and emission at 540 ± 30 nm.
-
The initial rate of fluorescence increase is proportional to the TRPM4-mediated sodium influx.
-
Calculate IC50 values by fitting the concentration-response data to the Hill equation.[3][11]
Patch-Clamp Electrophysiology
This "gold standard" technique provides a direct measure of ion channel activity and is used to validate the potency and mechanism of inhibition.
a) Cell Preparation:
-
Plate TRPM4-expressing HEK293 cells on glass coverslips.
-
Use cells for recording 24-48 hours after plating.
b) Solutions:
-
Extracellular (Pipette) Solution (in mM): 150 NaCl, 1 MgCl2, 10 HEPES (pH 7.4 with NaOH). For extracellular drug application, the inhibitor is added to this solution.
-
Intracellular (Bath) Solution (in mM): 150 NaCl, 10 HEPES, 1 EGTA (pH 7.2 with NaOH). Free Ca2+ is buffered to a final concentration of 300 µM to activate TRPM4. For intracellular drug application, the inhibitor is added to this solution.
c) Recording Procedure (Inside-Out Patch Configuration):
-
Place a coverslip with adherent cells into the recording chamber on a microscope stage and perfuse with the extracellular solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the extracellular solution.
-
Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Excise the membrane patch to achieve the inside-out configuration, exposing the intracellular face of the membrane to the bath solution.
-
Apply a voltage-ramp protocol (e.g., -100 mV to +100 mV over 500 ms) to elicit TRPM4 currents.
-
Record stable baseline currents in the presence of 300 µM Ca2+ in the bath solution.
-
Perfuse the bath with the intracellular solution containing various concentrations of the test inhibitor to determine its effect on the TRPM4 current.
-
Construct concentration-response curves by measuring the current inhibition at a specific voltage (e.g., +100 mV) and calculate the IC50 value.[3][7]
Signaling Pathways and Experimental Workflows
TRPM4 does not conduct Ca2+ but is activated by intracellular Ca2+, leading to Na+ influx and membrane depolarization. This depolarization can modulate various downstream signaling events by influencing voltage-gated Ca2+ channels and the driving force for Ca2+ entry.
TRPM4 Activation and Downstream Signaling
An increase in intracellular Ca2+, often initiated by G-protein coupled receptor (GPCR) activation and subsequent IP3-mediated Ca2+ release from the endoplasmic reticulum, activates TRPM4. The resulting Na+ influx and membrane depolarization can, for example, reduce the driving force for Ca2+ entry through store-operated Ca2+ channels (SOCs), thus acting as a negative feedback mechanism on Ca2+ signaling. In other contexts, such as in cardiac myocytes, TRPM4-mediated depolarization can influence the action potential duration and contribute to hypertrophic signaling pathways.[1][6]
Caption: TRPM4 activation pathway and its role in modulating downstream cellular responses.
Experimental Workflow for Inhibitor Characterization
The logical flow for identifying and characterizing novel TRPM4 inhibitors follows a multi-step process, from initial screening to detailed electrophysiological validation.
Caption: Experimental workflow for the discovery and characterization of TRPM4 inhibitors.
Conclusion
The aryloxyacyl-anthranilic acid scaffold, exemplified by this compound, represents a validated and promising starting point for the development of novel TRPM4 inhibitors. The SAR studies have clearly defined the key chemical features required for potent inhibition, highlighting the importance of the 4-substituted anthranilic acid and a hydrophobic aryloxy group. The discovery of species-specific inhibitors underscores the necessity of careful cross-species validation in preclinical drug development. The detailed experimental protocols and an understanding of the relevant signaling pathways provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals aiming to further explore the therapeutic potential of targeting TRPM4.
References
- 1. The Ca(2+)-activated cation channel TRPM4 is a negative regulator of angiotensin II-induced cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Four TRPM4 Cation Channel Mutations Found in Cardiac Conduction Diseases Lead to Altered Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification and development of TRPM4 antagonists to counteract neuronal excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ion channel TRPM4 in murine experimental autoimmune encephalomyelitis and in a model of glutamate-induced neuronal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ca2+-activated cation channel TRPM4 is a positive regulator of pressure overload-induced cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 11. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
TRPM4-IN-1: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of TRPM4-IN-1, a potent and selective inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on the compound's characteristics, handling, and experimental application.
Chemical and Physical Properties
This compound, also known as CBA (Compound 5), is a small molecule inhibitor belonging to the aryloxyacyl-anthranilic acid class. Its fundamental chemical and physical properties are summarized in the table below, providing a foundational understanding of the compound's identity and characteristics.
| Property | Value | Reference |
| IUPAC Name | 4-chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid | [1] |
| Synonyms | CBA, Compound 5, TRPM4 Inhibitor 5 | [1] |
| CAS Number | 351424-20-9 | [1] |
| Molecular Formula | C₁₅H₁₁Cl₂NO₄ | [1] |
| Molecular Weight | 340.16 g/mol | [1] |
| Appearance | White to yellow solid | [2] |
| Purity | ≥98% | [1] |
| IC₅₀ | 1.5 µM (for human TRPM4 in HEK293 cells) | [1] |
Solubility
The solubility of this compound in various solvents is a critical factor for its use in in vitro and in vivo studies. The following table outlines its solubility profile. It is important to note that the use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. For in vivo applications, a common formulation involves a combination of DMSO and corn oil.
| Solvent | Solubility | Notes |
| DMSO | 68 mg/mL (199.9 mM) | Use of fresh, anhydrous DMSO is recommended. |
| Ethanol | 5 mg/mL | |
| Water | Insoluble | |
| In Vivo Formulation | ≥ 2.08 mg/mL (6.11 mM) in 10% DMSO + 90% Corn Oil | A clear solution can be obtained. |
Stability and Storage
Proper storage and handling are paramount to maintaining the integrity and activity of this compound. The compound exhibits good stability when stored under appropriate conditions.
| Form | Storage Temperature | Stability |
| Powder | -20°C | ≥ 4 years |
| Stock Solution in DMSO | -80°C | 1 year |
| Stock Solution in DMSO | -20°C | 1 month |
To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the methodology for assessing the inhibitory effect of this compound on TRPM4 currents in HEK293 cells.
Cell Culture:
-
HEK293 cells stably or transiently expressing human TRPM4 are cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.
Solutions:
-
Internal (Pipette) Solution (in mM): 144 Cs-glutamate, 1 MgCl₂, 0.1 EGTA, 0.0486 CaCl₂ (to achieve 100 nM free Ca²⁺), 3 K-ATP, 10 HEPES, pH 7.3.
-
External (Bath) Solution (in mM): 140 Sodium glutamate, 4 CsCl, 2 MgCl₂, 10 HEPES, pH 7.4.
Procedure:
-
Prepare patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell configuration on a TRPM4-expressing HEK293 cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Record baseline TRPM4 currents using a ramp voltage protocol from -100 mV to +120 mV.
-
Perfuse the bath with the external solution containing the desired concentration of this compound.
-
Record TRPM4 currents in the presence of the inhibitor until a steady-state effect is observed.
-
Data analysis involves measuring the current amplitude at a specific voltage (e.g., +100 mV) before and after inhibitor application to determine the percentage of inhibition and calculate the IC₅₀.
Fluorescent Sodium Influx Assay
This high-throughput compatible assay measures TRPM4 activity by monitoring intracellular sodium concentration using a fluorescent indicator.
Materials:
-
HEK293 cells expressing TRPM4
-
Asante Natrium Green-2, AM ester (fluorescent Na⁺ indicator)
-
Pluronic F-127
-
Ionomycin (B1663694) (Ca²⁺ ionophore)
-
Assay Buffer (e.g., HBSS)
-
Stimulus Buffer (Assay Buffer containing high NaCl and ionomycin)
Procedure:
-
Seed TRPM4-expressing HEK293 cells in a 96-well plate.
-
Load the cells with Asante Natrium Green-2 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.1%) in assay buffer for approximately 45 minutes at room temperature in the dark.
-
Wash the cells with assay buffer to remove extracellular dye.
-
Add this compound at various concentrations to the wells and incubate.
-
Initiate Na⁺ influx by adding a stimulus buffer containing a high concentration of NaCl and ionomycin (to activate the Ca²⁺-dependent TRPM4 channels).
-
Measure the fluorescence intensity kinetically using a plate reader with appropriate excitation and emission wavelengths (e.g., 488 nm excitation, 540 nm emission).
-
Data is normalized to baseline fluorescence, and the initial rate of fluorescence increase is used to determine the inhibitory effect of this compound and to calculate its IC₅₀.
Visualizations
TRPM4 Signaling Pathway
The following diagram illustrates the signaling pathway involving the TRPM4 ion channel. An increase in intracellular calcium, often initiated by G-protein coupled receptor (GPCR) activation and subsequent IP₃-mediated calcium release from the endoplasmic reticulum, activates TRPM4. This leads to an influx of monovalent cations (primarily Na⁺), causing membrane depolarization. This depolarization can then influence various downstream cellular processes, including the modulation of voltage-gated calcium channels.
Caption: TRPM4 signaling cascade initiated by GPCR activation.
High-Throughput Screening Workflow for TRPM4 Inhibitors
This diagram outlines a typical high-throughput screening (HTS) workflow for the identification and validation of novel TRPM4 inhibitors, such as this compound. The process begins with a large-scale primary screen of a compound library, followed by progressively more stringent validation steps to identify potent and selective lead compounds.
Caption: HTS workflow for identifying and validating TRPM4 inhibitors.
References
TRPM4-IN-1: A Technical Guide for Investigating TRPM4 Channel Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Melastatin 4 (TRPM4) channel is a calcium-activated, non-selective cation channel that plays a crucial role in various physiological processes, including the regulation of membrane potential and calcium signaling.[1][2] Dysregulation of TRPM4 function has been implicated in a range of pathologies, such as cardiac conduction defects, immune disorders, and cancer.[3][4] Understanding the precise mechanisms of TRPM4 function is therefore of significant interest for both basic research and therapeutic development. TRPM4-IN-1, also known as CBA, is a potent and selective small-molecule inhibitor of the TRPM4 channel, making it an invaluable tool for elucidating the channel's physiological and pathological roles.[5] This technical guide provides an in-depth overview of this compound, including its properties, detailed experimental protocols for its use, and visualization of relevant signaling pathways.
This compound: A Potent and Selective Inhibitor
This compound (CBA) is a member of the aryloxyacyl-anthranilic acid class of compounds and has been identified as a highly effective inhibitor of the TRPM4 channel. Its selectivity and potency make it a superior tool compared to less specific blockers like 9-phenanthrol.[6][7]
Quantitative Data
The following tables summarize the key quantitative data for this compound and other relevant TRPM4 modulators.
Table 1: Inhibitory Potency (IC50) of this compound (CBA)
| Cell Line | Species | IC50 (µM) | Reference |
| HEK293 (overexpressing human TRPM4) | Human | 1.5 | [5] |
| LNCaP (prostate cancer) | Human | 1.1 ± 0.3 | [7] |
| HCT116 (colorectal cancer) | Human | 1.18 | [8] |
Table 2: Comparative Inhibitory Potency of TRPM4 Modulators
| Compound | Action | Cell Type | Species | IC50 (µM) | Reference |
| This compound (CBA) | Inhibitor | HEK293 (hTRPM4) | Human | 1.5 | [5] |
| This compound (CBA) | Inhibitor | LNCaP | Human | 1.1 ± 0.3 | [7] |
| TRPM4-IN-2 (NBA) | Inhibitor | LNCaP | Human | 0.16 | [9] |
| 9-Phenanthrol | Inhibitor | TsA-201 (hTRPM4) | Human | ~30 | [9] |
| Flufenamic Acid | Inhibitor | HEK293 (hTRPM4) | Human | 9.2 ± 1.2 | [7] |
| ATP (intracellular) | Inhibitor | TsA-201 (hTRPM4) | Human | 0.8 | [6] |
| ATP (intracellular) | Inhibitor | TsA-201 (mTRPM4) | Mouse | 1.4 | [6] |
| Spermine (intracellular) | Inhibitor | HEK293 (hTRPM4) | Human | 61 | [10] |
| Quinine | Inhibitor | HEK293 (hTRPM4) | Human | ~100-500 | [10] |
Table 3: Effects of TRPM4 Inhibition by this compound (CBA) on Cellular Functions
| Cell Line | Cellular Process | Effect of this compound (CBA) | Concentration | Reference |
| LNCaP | Proliferation | Decreased | Not Specified | [11] |
| DU145 | Migration | Decreased | Not Specified | [11] |
| DU145 (TRPM4 knockout clones) | Proliferation | No significant effect | 0-50 µM | [12] |
| DU145 (TRPM4 knockout clones) | Migration | No significant effect | 10 and 50 µM | [12] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following are step-by-step protocols for key experiments to study TRPM4 function using this compound.
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity.
Materials:
-
Cells expressing TRPM4 (e.g., HEK293 overexpressing TRPM4, or a cell line with endogenous expression like LNCaP).
-
Patch clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries.
-
Extracellular (bath) solution: 150 mM NaCl, 10 mM HEPES, 2 mM CaCl2, pH 7.4 with NaOH.
-
Intracellular (pipette) solution: 130 mM K-Aspartate, 5 mM NaCl, 1 mM MgCl2, 10 mM HEPES, 11 mM EGTA, and a calculated amount of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 10 µM to activate TRPM4), pH 7.3 with KOH.
-
This compound (CBA) stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Place a coverslip in the recording chamber and perfuse with extracellular solution.
-
Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 500 ms) to elicit TRPM4 currents.
-
-
Inhibitor Application:
-
Establish a stable baseline recording of TRPM4 currents.
-
Perfuse the chamber with the extracellular solution containing the desired concentration of this compound (e.g., 1-10 µM).
-
Record the inhibition of the TRPM4 current.
-
To test for reversibility, wash out the inhibitor by perfusing with the control extracellular solution.[9][13][14]
-
Calcium Imaging
This method is used to measure changes in intracellular calcium concentration ([Ca2+]i).
Materials:
-
Cells plated on glass-bottom dishes.
-
Fluorescent calcium indicator (e.g., Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
Fluorescence microscope with appropriate filter sets for the chosen indicator.
-
This compound (CBA) stock solution.
Procedure:
-
Dye Loading:
-
Prepare a loading solution containing Fura-2 AM (e.g., 2-5 µM) and a small amount of Pluronic F-127 in HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the AM ester.
-
-
Imaging:
-
Mount the dish on the microscope stage.
-
Acquire a baseline fluorescence recording. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Stimulate the cells to induce a calcium response (e.g., with an agonist that triggers calcium release from intracellular stores).
-
-
Inhibitor Application:
-
Pre-incubate the cells with the desired concentration of this compound for 15-30 minutes before stimulation.
-
Alternatively, apply the inhibitor during the imaging experiment to observe its acute effects on calcium signaling.
-
-
Data Analysis:
Cell Viability/Proliferation Assay (MTT Assay)
This colorimetric assay is a common method to assess cell viability and proliferation.
Materials:
-
Cells seeded in a 96-well plate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
-
This compound (CBA) stock solution.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control to determine the effect of this compound on cell viability/proliferation.[19][20][21][22]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes in which TRPM4 is involved can aid in experimental design and data interpretation. The following diagrams were created using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: TRPM4 is activated by intracellular Ca²⁺, leading to Na⁺ influx and membrane depolarization.
Caption: A generalized workflow for studying the effects of this compound on cellular function.
Caption: TRPM4 activity influences key cellular functions through membrane depolarization and calcium signaling modulation.
Conclusion
This compound is a powerful and selective pharmacological tool that enables detailed investigation of TRPM4 channel function. By employing the robust experimental protocols outlined in this guide, researchers can effectively probe the role of TRPM4 in a multitude of physiological and pathophysiological contexts. The provided quantitative data offers a valuable reference for experimental design, while the signaling pathway diagrams serve as a conceptual framework for understanding the complex cellular processes regulated by TRPM4. This comprehensive resource is intended to facilitate further discoveries in the field and aid in the development of novel therapeutic strategies targeting the TRPM4 channel.
References
- 1. The Ca2+-Activated TRP Channels: TRPM4 and TRPM5 - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. TRPM4 - Wikipedia [en.wikipedia.org]
- 3. TRPM4 channel and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPM4 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 7. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of Novel Small Molecular TRPM4 Inhibitors in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 1: Modulation of TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aurorabiomed.com [aurorabiomed.com]
- 12. researchgate.net [researchgate.net]
- 13. TRPM4 links calcium signaling to membrane potential in pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patch Clamp Protocol [labome.com]
- 15. brainvta.tech [brainvta.tech]
- 16. moodle2.units.it [moodle2.units.it]
- 17. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 18. ionbiosciences.com [ionbiosciences.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. MTT (Assay protocol [protocols.io]
- 21. broadpharm.com [broadpharm.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Understanding the Binding Site of TRPM4-IN-1 on the TRPM4 Channel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the binding site of the inhibitor TRPM4-IN-1 on the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel. TRPM4 is a calcium-activated, non-selective cation channel crucial for various physiological processes, including cardiovascular function, immune response, and neuronal signaling. Its role in pathological conditions such as cardiac arrhythmias, hypertension, and cancer has made it an attractive target for therapeutic intervention.[1][2][3] this compound has emerged as a potent and selective inhibitor of TRPM4, making the elucidation of its binding mechanism critical for structure-based drug design and the development of next-generation TRPM4 modulators.[4]
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound (also known as CBA) has been quantified using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) provides a standardized measure of its effectiveness.
| Compound | IC50 (µM) | Cell Line | Method | Reference |
| This compound (CBA) | 1.5 | HEK293 cells overexpressing TRPM4 | Electrophysiology | [4] |
The Binding Site of Anthranilic Acid Derivatives on TRPM4
Recent breakthroughs in cryo-electron microscopy (cryo-EM) have provided unprecedented insight into the architecture of the TRPM4 channel and the binding pockets for small molecule inhibitors. While the structure of TRPM4 in complex with this compound (CBA) has not been explicitly published, studies on the closely related anthranilic acid derivatives, NBA and IBA, have revealed a distinct inhibitor binding site.[2][3][5][6][7]
Cryo-EM structures of human TRPM4 in lipid nanodiscs have shown that these inhibitors bind to a pocket formed between the S3, S4, and TRP helices and the S4-S5 linker of the channel.[2][3][5][6][7] This site is located within the transmembrane domain of the TRPM4 protein. The binding of these molecules in this pocket is thought to stabilize the channel in a closed or non-conducting state, thereby inhibiting the flow of cations. Given the structural similarity of this compound to NBA and IBA, it is highly probable that it shares this binding site.
Experimental Protocols
The determination of the TRPM4 inhibitor binding site and the characterization of inhibitor function have been made possible through a combination of structural biology and electrophysiological techniques.
1. Cryo-Electron Microscopy (Cryo-EM) for Structural Determination
-
Protein Expression and Purification: Full-length human TRPM4 is expressed using a BacMam expression system in mammalian cells (e.g., HEK293).[8] The protein is then solubilized from the cell membranes using detergents and purified. To maintain its native conformation, the purified TRPM4 is reconstituted into lipid nanodiscs.[3][9][10]
-
Sample Preparation and Data Collection: The TRPM4-nanodisc complex, both in the apo (unbound) state and bound to an inhibitor (like NBA or IBA), is applied to EM grids and vitrified by plunge-freezing in liquid ethane.[3] Cryo-EM data is then collected using a high-resolution transmission electron microscope.
-
Image Processing and Structure Determination: A large dataset of particle images is processed to reconstruct a high-resolution three-dimensional density map of the TRPM4 channel.[8][9] From this map, an atomic model of the protein can be built, revealing the overall architecture and the location of the bound inhibitor.[2][3][5]
2. Patch-Clamp Electrophysiology for Functional Characterization
-
Cell Culture and Transfection: HEK293 cells are transiently or stably transfected with the gene encoding human TRPM4.[11][12] This allows for the study of the channel in a controlled cellular environment.
-
Electrophysiological Recordings: The inside-out patch-clamp configuration is commonly used to study the effects of intracellularly applied compounds on TRPM4 activity.[13][14][15] A micropipette forms a tight seal with the cell membrane, and the patch of the membrane containing the TRPM4 channels is then excised. This exposes the intracellular side of the membrane to the bath solution, allowing for the controlled application of Ca2+ (to activate the channel) and inhibitors like this compound.
-
Data Analysis: The electrical currents flowing through the TRPM4 channels are recorded in response to voltage changes and the application of activating and inhibiting compounds.[13][15] By measuring the current inhibition at various concentrations of the inhibitor, a dose-response curve can be generated to determine the IC50 value.[4][13]
Visualizations
Signaling Pathway of TRPM4 Activation and its Role in Cellular Depolarization
References
- 1. TRPM4 channel and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of a binding site for small molecule inhibitors targeting human TRPM4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a binding site for small molecule inhibitors targeting human TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pnas.org [pnas.org]
- 9. Structure of the human TRPM4 ion channel in a lipid nanodisc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of the human TRPM4 ion channel in a lipid nanodisc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Four TRPM4 Cation Channel Mutations Found in Cardiac Conduction Diseases Lead to Altered Protein Stability [frontiersin.org]
- 13. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 14. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 15. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Species Specificity of TRPM4-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the species-specific activity of the Transient Receptor Potential Melastatin 4 (TRPM4) channel inhibitor, TRPM4-IN-1, also known as CBA (4-chloro-2-[2-(2-chloro-phenoxy)-acetylamino]-benzoic acid). Understanding the differential effects of this compound across species is critical for the accurate interpretation of preclinical data and its translation to human applications.
Core Findings: Marked Species Selectivity
This compound exhibits a high degree of species selectivity, potently inhibiting the human TRPM4 channel while demonstrating a lack of inhibitory activity against its mouse ortholog. This striking difference underscores the necessity of using appropriate experimental models and carefully considering compound efficacy when transitioning from preclinical mouse studies to human clinical trials.
Data Presentation: Quantitative Analysis of Inhibitor Potency
The inhibitory effects of this compound (CBA) and related compounds on human and mouse TRPM4 channels have been quantified using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | Species | Application | IC50 | Reference |
| This compound (CBA) | Human | Extracellular | 0.7 µM | [1] |
| This compound (CBA) | Human | Intracellular | 0.8 µM | [2][1] |
| This compound (CBA) | Mouse | Extracellular | No Inhibition | [2][3][4] |
| This compound (CBA) | Mouse | Intracellular | No Inhibition | [2][3][4] |
| NBA | Human | Intracellular | ~125 nM | [3][5] |
| NBA | Mouse | Intracellular | ~215 nM | [3][6][5] |
| 9-Phenanthrol | Human | Both | Inhibition Observed | [2][3][4] |
| 9-Phenanthrol | Mouse | Application-dependent | Potentiation/Inhibition | [2][3][4] |
Note: NBA (4-chloro-2-(2-(naphthalene-1-yloxy) acetamido) benzoic acid) and 9-Phenanthrol are included for comparative purposes, highlighting different patterns of species selectivity.
Experimental Protocols
The species-specific effects of this compound were primarily determined using patch-clamp electrophysiology on a heterologous expression system.
Heterologous Expression of TRPM4
-
Cell Line: Transformed human embryonic kidney (TsA-201) cells were used for stable overexpression of either human or mouse TRPM4 channels.[2][1]
-
Transfection: Cells were transfected with expression vectors (e.g., pCDNA3.1 Zeo (+)) containing the full-length cDNA for either human TRPM4 or mouse TRPM4. An empty vector was used as a control.
-
Cell Culture: The stably transfected cells were cultured in Dulbecco's Modified Eagle's medium (DMEM) supplemented with a selection antibiotic (zeocin).[2][1]
Electrophysiological Recording: Inside-Out Patch-Clamp
-
Objective: To measure the effect of this compound on TRPM4 channel currents when applied to either the intracellular or extracellular side of the cell membrane.
-
Procedure:
-
Glass micropipettes are used to form a high-resistance seal with the membrane of a TsA-201 cell expressing the TRPM4 channel of interest.
-
The pipette is then retracted to excise a small patch of the membrane, with the intracellular side facing the bath solution (inside-out configuration).
-
TRPM4 currents are activated by perfusing the bath with a solution containing a specific concentration of free calcium (e.g., 300 µM).[2][3]
-
For intracellular application , this compound is added to the bath solution.
-
For extracellular application , this compound is included in the solution filling the patch pipette.
-
Currents are recorded in response to voltage steps, and the degree of inhibition is calculated by comparing the current amplitude before and after the application of the inhibitor.
-
Concentration-response curves are generated by applying a range of inhibitor concentrations to determine the IC50 value.
-
Protein Expression Analysis
-
Western Blotting: To confirm the expression of TRPM4 protein in the transfected cell lines, whole-cell lysates are prepared.[1] The proteins are separated by polyacrylamide gel electrophoresis, transferred to a membrane, and probed with a primary antibody specific for TRPM4, followed by a secondary antibody for detection.[1]
Visualizations
Experimental Workflow for Assessing Species Specificity
Caption: Workflow for determining the species specificity of TRPM4 inhibitors.
TRPM4 Channel Gating and Inhibition
Caption: Simplified diagram of TRPM4 activation and inhibition by this compound.
Discussion and Implications
The pronounced species specificity of this compound has significant implications for its use as a pharmacological tool. While it is a potent and selective inhibitor of human TRPM4, its lack of efficacy against the mouse ortholog makes it unsuitable for in vivo studies in wild-type mice intended to model human conditions.[2][3] This highlights a common challenge in drug development where compounds optimized against a human target may not have the same activity against the corresponding protein in preclinical animal models. The non-homology between mouse and human TRPM4 sequences, which is around 20%, is a likely explanation for this species-specific effect.[7]
For researchers investigating TRPM4 function in mice, alternative inhibitors such as NBA, which inhibits both human and mouse TRPM4, should be considered.[3][6][5] Conversely, the high selectivity of this compound for human TRPM4 makes it a valuable tool for studies using human cells or tissues and for validating the role of TRPM4 in human disease models. The findings emphasize the critical need to characterize the species-specific pharmacology of any new compound before its application in preclinical animal models.[3][4]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. boris-portal.unibe.ch [boris-portal.unibe.ch]
Methodological & Application
TRPM4-IN-1 Electrophysiology Protocol for Patch Clamp: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Melastatin 4 (TRPM4) is a calcium-activated, non-selective cation channel permeable to monovalent cations like Na+ and K+, but not Ca2+.[1][2] Its activation by intracellular Ca2+ leads to membrane depolarization, influencing a wide range of physiological processes.[1] Dysregulation of TRPM4 has been implicated in various pathologies, including cardiac arrhythmias and certain cancers.[1] TRPM4-IN-1, also known as CBA (4-chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid), is a potent and selective small-molecule inhibitor of the TRPM4 channel.[3] This document provides detailed application notes and a comprehensive electrophysiology protocol for characterizing the inhibitory effects of this compound using the patch-clamp technique.
Data Presentation
Inhibitory Potency of TRPM4 Modulators
The following table summarizes the inhibitory potency of this compound and other common TRPM4 modulators. This data is crucial for experimental design and interpretation of results.
| Compound | Action | IC50 Value | Cell Type | Species | Reference |
| This compound (CBA) | Inhibitor | 1.5 µM | HEK293 (overexpressing TRPM4) | Human | [3] |
| 1.6 ± 0.3 μM | HEK293 (overexpressing TRPM4) | Human | [4] | ||
| TRPM4-IN-2 (NBA) | Inhibitor | ~0.125 µM (extracellular) | TsA-201 | Human | [1] |
| ~0.187 µM (intracellular) | TsA-201 | Human | [1] | ||
| ~0.215 µM (extracellular) | TsA-201 | Mouse | [1] | ||
| ~0.119 µM (intracellular) | TsA-201 | Mouse | [1] | ||
| 0.16 µM | LNCaP Cells | Human | [1] | ||
| 9-Phenanthrol | Inhibitor | ~30 µM | TsA-201 | Human | [1] |
| 29.1 ± 5.8 μM | HEK293 (overexpressing TRPM4) | Human | [4] | ||
| 20.7 ± 2.9 μM | Ventricular Fibroblasts | Human (Control) | [5] | ||
| 19.5 ± 5.7 μM | Ventricular Fibroblasts | Human (Heart Failure) | [5] | ||
| Flufenamic acid | Inhibitor | Not specified | Not specified | Not specified | [1] |
Signaling Pathway and Experimental Workflow
TRPM4 Channel Activation and Inhibition
The activation of the TRPM4 channel is intrinsically linked to intracellular calcium signaling.[1] An increase in intracellular Ca2+ concentration, triggered by various upstream signals, leads to the opening of the TRPM4 channel. This allows the influx of monovalent cations, primarily Na+, resulting in membrane depolarization. This compound acts as an inhibitor of this channel, blocking the ion flow and thus preventing depolarization.
Caption: TRPM4 channel activation by intracellular Ca2+ and inhibition by this compound.
Experimental Workflow for Patch-Clamp Analysis
The following diagram outlines the general workflow for investigating the effect of this compound on TRPM4 currents using the whole-cell patch-clamp technique.
References
- 1. benchchem.com [benchchem.com]
- 2. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Upregulation of transient receptor potential melastatin 4 (TRPM4) in ventricular fibroblasts from heart failure patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using TRPM4-IN-1 in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Melastatin 4 (TRPM4) is a calcium-activated non-selective cation channel permeable to monovalent cations, primarily Na⁺ and K⁺. Its activation leads to membrane depolarization, which in turn modulates a variety of cellular processes, including calcium signaling, cell migration, and immune responses. Dysregulation of TRPM4 has been implicated in several pathologies, such as cardiac conduction defects and cancer.[1][2] Human Embryonic Kidney 293 (HEK293) cells are a widely used model system for studying TRPM4, as they endogenously express the channel and are amenable to transfection for overexpression studies.[3][4]
TRPM4-IN-1, also known as CBA (Compound 5), is a potent and selective small-molecule inhibitor of the TRPM4 channel.[5] It serves as a valuable pharmacological tool for investigating the physiological and pathological roles of TRPM4. These application notes provide detailed protocols for utilizing this compound in HEK293 cells to study TRPM4 function.
Quantitative Data
The following tables summarize the key quantitative data for this compound (CBA) and the biophysical properties of TRPM4 channels in HEK293 cells.
Table 1: Inhibitor Profile of this compound (CBA) in HEK293 Cells
| Parameter | Value | Cell System | Reference |
| IC₅₀ | ~1.5 µM | HEK293 cells overexpressing TRPM4 | [5] |
| IC₅₀ | 1.1 ± 0.3 µM | LNCaP cells (endogenous TRPM4) | [6] |
| Inhibition Type | Reversible | LNCaP cells | [7] |
| Selectivity | Selective over other TRP channels (TRPV1, TRPV3, TRPV6, TRPM5, TRPM7, and TRPM8) | Various | [6] |
Table 2: Biophysical Properties of TRPM4 in HEK293 Cells
| Parameter | Value | Experimental Condition | Reference |
| Single Channel Conductance | ~22 pS | Inside-out patch clamp | [3] |
| Ion Permeability | Permeable to Na⁺ and K⁺; Impermeable to Ca²⁺ | Whole-cell and inside-out patch clamp | [3] |
| Ca²⁺ Sensitivity (EC₅₀) | 61.9 ± 3.5 µM (endogenous) | Whole-cell patch clamp | [3] |
| Ca²⁺ Sensitivity (EC₅₀) | 84.2 ± 1.5 µM (overexpressed) | Whole-cell patch clamp | [3] |
| Voltage Dependence | Outwardly rectifying current; open probability increases with depolarization | Whole-cell and inside-out patch clamp | [3] |
Signaling Pathway
The activation of TRPM4 is intricately linked to intracellular calcium dynamics. A common signaling cascade leading to TRPM4 activation is initiated by the stimulation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This triggers the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum (ER), causing the release of Ca²⁺ into the cytoplasm. This localized increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) directly gates the TRPM4 channel, leading to an influx of Na⁺ and subsequent depolarization of the cell membrane. This depolarization can, in turn, reduce the driving force for further Ca²⁺ entry through other channels, creating a negative feedback loop.
References
- 1. A Novel Role of the TRPM4 Ion Channel in Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The calcium-activated nonselective cation channel TRPM4 is essential for the migration but not the maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Ca2+ entry and plasma membrane potential by human TRPM4b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of cellular [Na+] by fluorescence lifetime imaging with CoroNaGreen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Properties of the new fluorescent Na+ indicator CoroNa Green: comparison with SBFI and confocal Na+ imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TRPM4-IN-1 in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Melastatin 4 (TRPM4) is a calcium-activated non-selective cation channel that plays a crucial role in regulating cellular functions by modulating membrane potential and calcium homeostasis.[1][2] Unlike many other TRP channels, TRPM4 is permeable to monovalent cations like Na+ and K+ but not Ca2+.[3][4] Its activation by intracellular calcium leads to membrane depolarization, which in turn influences a variety of physiological processes, including immune responses, cardiovascular function, and neuronal activity.[1][3] Dysregulation of TRPM4 has been implicated in several pathologies, making it a significant target for drug development.[3]
TRPM4-IN-1, also known as CBA (4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid), is a potent and selective small-molecule inhibitor of the TRPM4 channel.[5][6] It provides a valuable tool for investigating the physiological and pathological roles of TRPM4 in various cell types, including primary cell cultures.
Crucial Note on Species Specificity: It is critical to note that this compound (CBA) exhibits species-specific effects. It is a potent inhibitor of human TRPM4 but has been shown to be ineffective at inhibiting mouse TRPM4.[7][8][9] In fact, in mouse cells, CBA can have off-target effects, including increasing inward currents at negative holding potentials.[8][9] Therefore, this compound (CBA) is recommended for studies involving primary cells of human origin. For studies using murine primary cells, an alternative inhibitor such as NBA (4-chloro-2-(2-(naphthalene-1-yloxy) acetamido) benzoic acid) is recommended, as it has been shown to inhibit both human and mouse TRPM4.[7][8]
Data Presentation
Table 1: Inhibitory Potency of TRPM4 Inhibitors
| Compound | Common Name(s) | Action | IC50 Value | Cell Type | Species | Reference |
| 4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid | This compound, CBA | Inhibitor | 1.5 µM | HEK293 (overexpressed) | Human | [6] |
| 4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid | This compound, CBA | Inhibitor | 1.5 µM | LNCaP Cells | Human | [5] |
| 4-chloro-2-(2-(naphthalene-1-yloxy) acetamido) benzoic acid | NBA | Inhibitor | ~0.125 µM (extracellular) | TsA-201 (overexpressed) | Human | [3] |
| 4-chloro-2-(2-(naphthalene-1-yloxy) acetamido) benzoic acid | NBA | Inhibitor | ~0.187 µM (intracellular) | TsA-201 (overexpressed) | Human | [3] |
| 4-chloro-2-(2-(naphthalene-1-yloxy) acetamido) benzoic acid | NBA | Inhibitor | ~0.215 µM (extracellular) | TsA-201 (overexpressed) | Mouse | [3] |
| 4-chloro-2-(2-(naphthalene-1-yloxy) acetamido) benzoic acid | NBA | Inhibitor | ~0.119 µM (intracellular) | TsA-201 (overexpressed) | Mouse | [3] |
| 9-Phenanthrol | 9-Ph | Inhibitor | ~30 µM | TsA-201 (overexpressed) | Human | [3] |
| 9-Phenanthrol | 9-Ph | Inhibitor | 7.8 µM | Isolated right atrium | Mouse/Rat | [10] |
Signaling Pathway and Experimental Workflow
Caption: TRPM4 Signaling Pathway.
Caption: Experimental Workflow for this compound Application.
Experimental Protocols
Protocol 1: General Application of this compound in Human Primary Cell Culture
This protocol provides a general framework for using this compound to study its effects on a desired cellular function in human primary cells.
Materials:
-
This compound (CBA) solid powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Appropriate primary cell culture medium
-
Sterile, nuclease-free microcentrifuge tubes
-
Human primary cells of interest
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, for a 10 mM stock of this compound (MW: 340.16 g/mol ), dissolve 3.4 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Treatment:
-
Culture human primary cells according to standard protocols for the specific cell type.
-
On the day of the experiment, allow cells to equilibrate in fresh culture medium.
-
Dilute the this compound stock solution to the desired final concentration in pre-warmed culture medium. A typical starting concentration range is 1-10 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell type and assay.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO used for the highest concentration of this compound to the culture medium.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period. Pre-incubation times can range from 30 minutes to several hours, depending on the experimental design.
-
-
Functional Assay:
-
Following incubation, proceed with your specific functional assay (e.g., cell migration, cytokine secretion ELISA, calcium imaging, etc.) in the continued presence of the inhibitor or vehicle.
-
Protocol 2: Inhibition of TRPM4 in Primary Human T-Lymphocytes to Modulate Cytokine Release
This protocol is adapted from the known role of TRPM4 in regulating calcium oscillations and subsequent cytokine production in T-cells.[11]
Materials:
-
Primary human T-lymphocytes (isolated from peripheral blood)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies
-
This compound (CBA)
-
DMSO
-
ELISA kit for IL-2 or other cytokines of interest
Procedure:
-
Cell Preparation:
-
Isolate primary human T-lymphocytes using standard methods (e.g., Ficoll-Paque density gradient followed by negative selection).
-
Culture the T-cells in RPMI-1640 complete medium at a density of 1 x 10^6 cells/mL.
-
-
Inhibitor Treatment:
-
Prepare working solutions of this compound in complete RPMI-1640 medium at final concentrations of 1 µM, 5 µM, and 10 µM.
-
Prepare a vehicle control with the corresponding concentration of DMSO.
-
Add the this compound or vehicle control solutions to the T-cell cultures.
-
Pre-incubate the cells for 1 hour at 37°C in a 5% CO2 incubator.
-
-
T-Cell Activation:
-
After the pre-incubation period, add the T-cell activator (e.g., PHA at 5 µg/mL or plate-bound anti-CD3/CD28 antibodies).
-
Incubate the cells for 24-48 hours to allow for cytokine production and secretion.
-
-
Cytokine Measurement:
-
After the activation period, centrifuge the cell cultures at 300 x g for 5 minutes to pellet the cells.
-
Collect the supernatant, which contains the secreted cytokines.
-
Measure the concentration of IL-2 (or other cytokines) in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the levels of cytokine secretion between the vehicle-treated and this compound-treated groups. Inhibition of TRPM4 is expected to prolong the calcium response and potentially increase IL-2 production.[11]
-
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology in Primary Pancreatic Acinar Cells
This protocol provides a method to directly measure the effect of this compound on TRPM4 currents in primary cells. This is adapted from a study on pancreatic acinar cells.[4]
Materials:
-
Isolated primary pancreatic acinar cells
-
Extracellular (bath) solution (e.g., Tyrode's solution)
-
Intracellular (pipette) solution designed to measure nonselective cation currents (e.g., containing Cs+ to block K+ channels and glutamate (B1630785) to replace Cl-)
-
This compound (CBA)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Cell and Reagent Preparation:
-
Isolate primary pancreatic acinar cells using established enzymatic digestion protocols.
-
Prepare the extracellular and intracellular solutions. The intracellular solution should contain a Ca2+ concentration sufficient to activate TRPM4 (e.g., 100 nM to 1 µM).
-
Prepare a stock solution of this compound in DMSO and dilute it to the final desired concentration (e.g., 10 µM) in the extracellular solution.
-
-
Patch-Clamp Recording:
-
Place a coverslip with adherent acinar cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a high-resistance (GΩ) seal on a target cell and then rupture the membrane to achieve the whole-cell configuration.
-
-
Current Measurement:
-
Allow the cell to equilibrate with the intracellular solution for 3-5 minutes.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a voltage ramp protocol (e.g., from -100 mV to +120 mV over 500 ms) to elicit TRPM4 currents.
-
Record baseline currents for several minutes to ensure stability.
-
-
Inhibitor Application:
-
Switch the perfusion to the extracellular solution containing this compound (e.g., 10 µM).
-
Continue recording the currents using the same voltage ramp protocol to observe the inhibitory effect of the compound.
-
After observing the effect, switch back to the control extracellular solution to test for washout (reversibility) of the inhibition.
-
-
Data Analysis:
-
Measure the current amplitude at a specific positive potential (e.g., +100 mV) before, during, and after the application of this compound.
-
Plot the current-voltage (I-V) relationship to visualize the effect of the inhibitor across a range of membrane potentials.
-
References
- 1. Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 2: TRPM4 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPM4 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. TRPM4 links calcium signaling to membrane potential in pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. The TRPM4 channel inhibitor 9-phenanthrol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRPM4 regulates calcium oscillations after T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TRPM4-IN-1 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Melastatin 4 (TRPM4) is a calcium-activated, non-selective cation channel permeable to monovalent cations like Na+ and K+, but not Ca2+.[1][2][3] Its activation leads to membrane depolarization, thereby modulating intracellular calcium levels by influencing the driving force for calcium entry through other channels.[4][5] TRPM4 is implicated in a variety of physiological processes, including immune response, cardiovascular function, and neuronal activity.[1][2][6] Dysregulation of TRPM4 has been linked to pathologies such as cardiac arrhythmias, cancer, and neurodegenerative diseases.[2][4][7]
TRPM4-IN-1 (also known as CBA) is a potent and selective small-molecule inhibitor of the TRPM4 channel.[7][8] It serves as a valuable chemical tool for investigating the physiological and pathophysiological roles of TRPM4. These application notes provide detailed protocols and optimal concentrations for the use of this compound in various in vitro assays.
Quantitative Data Summary
The inhibitory potency of this compound can vary depending on the cell type, expression system (endogenous vs. overexpression), and the specific assay employed. The following tables summarize the reported IC50 values and effective concentrations for this compound in different in vitro models.
Table 1: Inhibitory Potency (IC50) of this compound in Different Assays
| Assay Type | Cell Line | Species | IC50 Value | Reference |
| Na+ Influx Assay | HEK293 (overexpressing human TRPM4) | Human | 1.5 ± 0.1 μM | [7] |
| Electrophysiology (Excised Patches) | HEK293 (overexpressing human TRPM4) | Human | 1.8 ± 0.1 μM | [7] |
| Electrophysiology (Whole-Cell) | HCT116 (colorectal cancer) | Human | Low micromolar range | [9] |
| Electrophysiology (Excised Patches) | LNCaP (prostate cancer) | Human | Not explicitly stated, but effective inhibition observed | [8] |
Table 2: Effective Concentrations of this compound in Functional Assays
| Assay Type | Cell Line | Species | Concentration | Observed Effect | Reference |
| Functional Rescue of Mutant TRPM4 | HEK293 (expressing A432T mutant) | Human | 50 μM (overnight) | Rescued functional expression | [8] |
| Inhibition of Endogenous TRPM4 Currents | LNCaP (prostate cancer) | Human | Not specified, but shown to reversibly block currents | [8] |
Note: this compound has been shown to have species-specific effects, with no significant inhibitory effect on mouse TRPM4 currents when applied extracellularly.[4][10] Therefore, it is recommended to use human cell lines or cells expressing human TRPM4 for optimal results.
Signaling Pathway and Mechanism of Inhibition
TRPM4 channels are activated by an increase in intracellular calcium ([Ca2+]i). Upon activation, they allow the influx of monovalent cations, primarily Na+, leading to membrane depolarization. This change in membrane potential can modulate the activity of other voltage-dependent channels and transporters, thereby influencing a wide range of cellular processes. This compound acts as a direct inhibitor of the TRPM4 channel, blocking the ion conduction pathway and preventing membrane depolarization.
Caption: TRPM4 activation by intracellular Ca2+ and its inhibition by this compound.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on TRPM4 currents in a whole-cell configuration.
Cell Preparation:
-
Culture HEK293 cells stably expressing human TRPM4 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Plate cells on glass coverslips 24-48 hours before the experiment.
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4 with NaOH).
-
Intracellular (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, and a Ca2+-EGTA buffer to set the free [Ca2+] to a concentration that activates TRPM4 (e.g., 300 µM). Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.
Procedure:
-
Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.
-
Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a gigaohm seal with a target cell and then rupture the membrane to achieve the whole-cell configuration.
-
Record baseline TRPM4 currents using a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) or a step protocol.
-
Prepare working concentrations of this compound by diluting the stock solution in the extracellular solution. The final DMSO concentration should not exceed 0.1%.
-
Perfuse the cells with the this compound containing solution and record the currents until a steady-state inhibition is reached.
-
To construct a dose-response curve, apply increasing concentrations of this compound.
-
Wash out the compound with the extracellular solution to check for reversibility.
Caption: Workflow for whole-cell patch-clamp experiments with this compound.
Sodium Influx Assay using a Fluorescent Dye
This high-throughput compatible assay measures TRPM4 activity by monitoring Na+ influx using a Na+-sensitive dye.[7]
Materials:
-
HEK293 cells overexpressing TRPM4.
-
Na+-sensitive dye (e.g., ANG-2).
-
Assay Buffer (in mM): 140 NMDG-Cl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4 with NMDG).
-
Stimulus Buffer (5x, in mM): 700 NaCl, 4 CaCl2, 4 MgCl2, 40 HEPES (pH 7.2 with NaOH), and 50 µM ionomycin.
-
This compound stock solution (10 mM in DMSO).
-
96-well black, clear-bottom plates.
Procedure:
-
Seed HEK293-TRPM4 cells in a 96-well plate and grow to confluence.
-
Wash the cells with Assay Buffer.
-
Load the cells with the Na+-sensitive dye according to the manufacturer's instructions.
-
Prepare a serial dilution of this compound in Assay Buffer.
-
Add the different concentrations of this compound to the wells and incubate for a specified time (e.g., 10-30 minutes).
-
Place the plate in a fluorescence plate reader.
-
Initiate Na+ influx by adding the Stimulus Buffer.
-
Measure the fluorescence intensity over time.
-
Calculate the initial rate of Na+ influx for each concentration of this compound.
-
Plot the rate of influx against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (e.g., MTT Assay)
This assay is used to assess the cytotoxicity of this compound.
Materials:
-
Target cell line (e.g., HEK293, LNCaP).
-
Complete cell culture medium.
-
This compound stock solution (10 mM in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plates.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant across all wells and should be below 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Conclusion
This compound is a potent and valuable tool for studying the function of human TRPM4 channels in vitro. The optimal concentration for inhibition is typically in the low micromolar range, with an IC50 of approximately 1.5 µM in Na+ influx assays using HEK293 cells overexpressing the channel.[7][8] Researchers should consider the specific cell type and assay when determining the most appropriate concentration. The provided protocols offer a starting point for the successful application of this compound in electrophysiological and cell-based assays. Given its species-specificity, care should be taken when designing experiments involving non-human cell lines.[4][10]
References
- 1. Physiological functions of the TRPM4 channels via protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmbreports.org [bmbreports.org]
- 3. Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 1: Modulation of TRPM4 [mdpi.com]
- 4. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 5. TRPM4 links calcium signaling to membrane potential in pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The TRPM4 channel inhibitor 9-phenanthrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Investigation of Novel Small Molecular TRPM4 Inhibitors in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for TRPM4-IN-1 In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transient Receptor Potential Melastatin 4 (TRPM4) is a calcium-activated non-selective cation channel involved in a multitude of physiological processes. Its dysregulation has been implicated in various pathologies, including cardiac diseases, cancer, and neurological disorders.[1][2][3][4] TRPM4-IN-1 (also known as CBA) is a potent and selective inhibitor of the human TRPM4 channel, making it a valuable tool for studying its role in disease.[5] However, a critical consideration for its use in preclinical in vivo studies is its species selectivity. This document provides detailed application notes and protocols for the in vivo delivery of this compound, with a strong emphasis on the selection of appropriate animal models and includes information on a closely related compound, NBA, which is active against both human and mouse TRPM4.
Species Selectivity of this compound
A crucial factor to consider when planning in vivo studies with this compound is its species-specific activity. Electrophysiological studies have demonstrated that while this compound is a potent inhibitor of the human TRPM4 channel, it does not inhibit the mouse TRPM4 channel.[6][7] This renders this compound unsuitable for efficacy studies in wild-type mouse models.
For researchers intending to study the effects of TRPM4 inhibition in mice, an alternative compound, NBA (4-chloro-2-(2-(naphthalene-1-yloxy) acetamido) benzoic acid), has been shown to inhibit both human and mouse TRPM4 channels with similar potency.[6][8]
The table below summarizes the in vitro potency of this compound (CBA) and NBA on human and mouse TRPM4 channels.
| Compound | Target | Species | IC50 (µM) | Reference |
| This compound (CBA) | TRPM4 | Human | 1.5 | [5] |
| TRPM4 | Human (endogenous) | 1.1 | [9] | |
| TRPM4 | Mouse | No inhibition | [6][7] | |
| NBA | TRPM4 | Human | ~0.125 - 0.187 | [6][8] |
| TRPM4 | Mouse | ~0.119 - 0.215 | [6][8] | |
| TRPM4 | Human (endogenous) | 0.16 | [9][10] |
Recommended Animal Model for this compound In Vivo Studies
Given the inactivity of this compound on murine TRPM4, the recommended animal model for in vivo studies with this compound is a humanized TRPM4 mouse model (e.g., B-hTRPM4 mice) . In these models, the mouse Trpm4 gene, or a functional part of it, is replaced with its human counterpart, allowing for the in vivo evaluation of human-specific TRPM4 inhibitors.
In Vivo Delivery of this compound: Formulation and Administration
While no specific in vivo efficacy studies using this compound have been published to date, a formulation for in vivo use has been reported. The following protocol is a proposed guideline based on available data for this compound and general practices for similar compounds. It is imperative that researchers perform their own dose-response and toxicity studies to determine the optimal and safe dosage for their specific animal model and disease context.
Formulation
This compound can be formulated for in vivo administration as a solution or a suspension.
Table of In Vivo Formulations:
| Compound | Formulation | Solubility/Concentration | Administration Route | Reference |
| This compound (CBA) | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Not specified (likely intraperitoneal or oral) | MedChemExpress |
| Anthranilic Acid Derivative (Compound 1b) | Not specified | Not specified | Oral | [11] |
Proposed Protocol for Preparation of this compound Solution (for IP injection)
This protocol is based on the 10% DMSO, 90% Corn Oil formulation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution in DMSO:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of 100% DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Ensure complete dissolution by vortexing. Gentle warming or sonication may be used if necessary.
-
-
Prepare the final working solution:
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the appropriate volume of sterile corn oil to achieve the final desired concentration and a final DMSO concentration of 10%. For example, to prepare 1 mL of a 2.08 mg/mL working solution, add 100 µL of a 20.8 mg/mL DMSO stock to 900 µL of corn oil.
-
Vortex the mixture thoroughly to ensure a homogenous solution. The solution should be clear.
-
-
Administration:
-
Administer the freshly prepared solution to the animals via the desired route (e.g., intraperitoneal injection).
-
The dosing volume will depend on the animal's weight and the desired dosage (mg/kg). A typical dosing volume for mice is 5-10 mL/kg.
-
Important Considerations:
-
Vehicle Control: A vehicle control group (10% DMSO in corn oil) must be included in all experiments.
-
Stability: It is recommended to prepare the working solution fresh on the day of use.
-
Toxicity: The proportion of DMSO should be kept as low as possible, especially for long-term studies.
Signaling Pathways Involving TRPM4
TRPM4 activation, leading to Na⁺ influx and membrane depolarization, modulates several downstream signaling pathways. Understanding these pathways is crucial for interpreting the effects of this compound in vivo.
TRPM4 in Cardiac Hypertrophy
In the context of cardiac hypertrophy induced by pressure overload, TRPM4 is a positive regulator. Its activation is linked to the CaMKII-HDAC4-MEF2 signaling pathway. In contrast, in angiotensin II-induced hypertrophy, TRPM4 appears to be a negative regulator, influencing the calcineurin-NFAT pathway.[5][12]
Caption: TRPM4 signaling in different models of cardiac hypertrophy.
TRPM4 in Cancer
In cancer, TRPM4 expression is often upregulated and contributes to hallmarks such as proliferation and migration.[1][13] One of the key pathways implicated is the PI3K/AKT/mTOR pathway. TRPM4 can also influence the Wnt/β-catenin signaling pathway.[14][15]
Caption: TRPM4's role in key cancer signaling pathways.
TRPM4 in Neuroinflammation
In the context of neuroinflammation, such as in experimental autoimmune encephalomyelitis (EAE), TRPM4 is expressed in neurons and axons. Its activation, potentially downstream of glutamate (B1630785) excitotoxicity, contributes to Na⁺ influx, cell swelling, and subsequent neuronal damage. TRPM4 may also form a complex with SUR1, which is implicated in neuroinflammatory processes.[2][16][17]
Caption: Proposed mechanism of TRPM4-mediated neurodegeneration.
Experimental Workflow
The following diagram outlines a general experimental workflow for evaluating this compound in a humanized TRPM4 mouse model of a specific disease.
References
- 1. TRPM4 channel and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPM4 cation channel mediates axonal and neuronal degeneration in experimental autoimmune encephalomyelitis and multiple sclerosis. | Institute of Neuroimmunology and Multiple Sclerosis [inims.de]
- 3. Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 2: TRPM4 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Ca2+-activated cation channel TRPM4 is a negative regulator of angiotensin II-induced cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of Novel Small Molecular TRPM4 Inhibitors in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. In Silico-Based Design and In Vivo Evaluation of an Anthranilic Acid Derivative as a Multitarget Drug in a Diet-Induced Metabolic Syndrome Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Ca2+-activated cation channel TRPM4 is a positive regulator of pressure overload-induced cardiac hypertrophy | eLife [elifesciences.org]
- 13. mdpi.com [mdpi.com]
- 14. TRPM channels in human cancers: regulatory mechanism and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TRPM4 regulates Akt/GSK3‐β activity and enhances β‐catenin signaling and cell proliferation in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The ion channel TRPM4 in murine experimental autoimmune encephalomyelitis and in a model of glutamate-induced neuronal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Sur1-Trpm4 channel regulates NOS2 transcription in TLR4-activated microglia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TRPM4-IN-1 in Fluorescence-Based Ion Flux Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Melastatin 4 (TRPM4) is a calcium-activated, non-selective cation channel permeable to monovalent cations like Na+ and K+.[1][2] Unlike many other TRP channels, it is impermeable to Ca2+.[1][2] Activation of TRPM4 by intracellular Ca2+ leads to membrane depolarization, influencing a multitude of physiological processes, including immune responses, insulin (B600854) secretion, and cardiovascular function.[2][3] Dysregulation of TRPM4 has been implicated in various pathologies such as cardiac arrhythmias, neurological disorders, immune diseases, and certain types of cancer, making it a promising therapeutic target.[2][4][5]
TRPM4-IN-1 (also known as CBA) is a potent and selective small-molecule inhibitor of the TRPM4 channel.[6][7] Its utility in dissecting the physiological and pathological roles of TRPM4 makes it an invaluable tool for researchers. These application notes provide detailed protocols for utilizing this compound in fluorescence-based ion flux assays to characterize its inhibitory effects on TRPM4 currents.
Quantitative Data
The inhibitory potency of this compound and other common TRPM4 modulators are summarized in the table below. This data is crucial for experimental design and interpretation of results.
| Compound | Common Name(s) | Action | IC50 Value | Cell Type | Species | Reference |
| This compound | CBA, Compound 5 | Inhibitor | 1.5 µM | HEK293 | Human | [6] |
| 1.6 µM | HEK293 | Human | [4] | |||
| 9-phenanthrol | Inhibitor | 29.1 ± 5.8 µM | HEK293 | Human | [4] | |
| Flufenamic acid | FFA | Inhibitor | - | - | - | [4] |
| Glibenclamide | Inhibitor | - | - | - | [5] | |
| Compound 4 | Inhibitor | 1.6 ± 0.3 µM | HEK293 | Human | [4] | |
| NBA | TRPM4-IN-2 | Inhibitor | ~0.125 µM (extracellular), ~0.187 µM (intracellular) | TsA-201 | Human | [2] |
| ~0.215 µM (extracellular), ~0.119 µM (intracellular) | TsA-201 | Mouse | [2] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway leading to TRPM4 activation and its subsequent inhibition by this compound.
Caption: TRPM4 activation by intracellular calcium and inhibition by this compound.
Experimental Protocols
Fluorescence-Based Na+ Influx Assay
This protocol is adapted from a high-throughput screening compatible assay to measure TRPM4-mediated Na+ influx using a Na+-sensitive dye.[4]
Materials:
-
Cells: HEK293 cells stably overexpressing TRPM4 (tetracycline-inducible).
-
Culture Medium: DMEM without phenol (B47542) red, supplemented with 10% FBS and 2% L-glutamine.
-
Induction Medium: Culture medium containing 1 µg/mL tetracycline (B611298).
-
Assay Buffer: 140 mM NMDG-Cl, 10 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.2 with NMDG-OH).
-
Na+-sensitive dye: Asante Natrium Green-II (ANG-II).
-
Stimulus Buffer (5x): 700 mM NaCl, 4 mM CaCl2, 4 mM MgCl2, 40 mM HEPES (pH 7.2 with NaOH), 50 µM ionomycin (B1663694).
-
This compound Stock Solution: Dissolved in DMSO.
-
Plates: 96-well black-walled, clear-bottomed poly-D-lysine coated plates.
Procedure:
-
Cell Plating:
-
Plate TRPM4-expressing HEK293 cells in 96-well plates at a density of 30,000 cells per well in 100 µL of induction medium.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator to induce TRPM4 expression.
-
-
Dye Loading:
-
On the day of the assay, replace the induction medium with 100 µL per well of assay buffer.
-
Incubate for 45 minutes at room temperature.
-
Prepare the ANG-II dye according to the manufacturer's instructions and load the cells.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in assay buffer in a separate 96-well plate.
-
Add the desired concentration of this compound to the cell plate.
-
Incubate as required (e.g., 15-30 minutes at room temperature).
-
-
Measurement of Na+ Influx:
-
Place the cell plate in a fluorescence plate reader.
-
Set the excitation wavelength to 488 nm and the emission wavelength to 540 nm (with a 30 nm bandpass filter).
-
Initiate Na+ influx by adding 25 µL of 5x stimulus buffer (containing ionomycin to activate TRPM4 via Ca2+ influx) to each well.
-
Immediately begin recording the fluorescence signal over time. A background control using stimulus buffer without ionomycin should be included.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the influx of Na+ into the cells.
-
Quantify the signal intensity by calculating the area under the curve (AUC) of the fluorescence signal over time.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the fluorescence-based Na+ influx assay.
Caption: Workflow for the fluorescence-based Na+ influx assay.
Logical Relationships in Assay Development
The development of a robust fluorescence-based ion flux assay involves several key considerations and validation steps.
Caption: Logical steps in the development of a TRPM4 fluorescence assay.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of the TRPM4 channel in health and disease. The provided protocols for fluorescence-based ion flux assays offer a robust and high-throughput method for characterizing the potency and mechanism of action of TRPM4 inhibitors. Careful experimental design and data analysis are essential for obtaining reliable and reproducible results.
References
- 1. A Novel Role of the TRPM4 Ion Channel in Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. TRPM4 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Application Note and Protocol: Assessing the In Vitro Cytotoxicity of TRPM4-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Transient Receptor Potential Melastatin 4 (TRPM4) is a calcium-activated, non-selective cation channel permeable to monovalent cations such as Na+ and K+.[1][2][3] Unlike many other TRP channels, it is impermeable to Ca2+.[4] TRPM4 is widely expressed in various tissues, including the heart, immune cells, and brain, where it plays a crucial role in regulating membrane potential and intracellular Ca2+ homeostasis.[1][2][5] Its activation by intracellular Ca2+ leads to membrane depolarization, which modulates the driving force for Ca2+ entry through other channels.[4][6] Dysregulation of TRPM4 has been implicated in several pathologies, including cardiac conduction defects, immune disorders, and certain types of cancer.[4][5][7]
TRPM4-IN-1, also known as CBA, is a potent and selective small-molecule inhibitor of the human TRPM4 channel, with a reported IC50 of approximately 1.5 µM.[8] It is a valuable tool for investigating the physiological and pathophysiological roles of TRPM4 and represents a potential therapeutic lead. When developing and characterizing such inhibitors, it is essential to determine their cytotoxic profile to establish a therapeutic window and identify potential off-target effects at higher concentrations. This document provides detailed protocols for assessing the cytotoxicity of this compound in cell-based assays.
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound involves cell culture, treatment with a range of inhibitor concentrations, incubation, and subsequent measurement of cell viability using a quantitative assay.
Caption: General experimental workflow for cytotoxicity assessment.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (CBA)[8]
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (capable of measuring absorbance at ~570 nm)
Procedure
-
Cell Seeding:
-
Compound Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mM).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.5 µM to 5000 µM).[9] Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
-
Cell Treatment:
-
Remove the old medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with DMSO) to the respective wells. Include wells with medium only as a background control.
-
-
Incubation:
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: ATP-Based Luminescent Cell Viability Assay
This method quantifies the amount of adenosine (B11128) triphosphate (ATP) present, which is an indicator of metabolically active, viable cells. The assay uses luciferase to catalyze the formation of light from ATP and luciferin; the resulting luminescent signal is directly proportional to the number of viable cells.
Materials
-
Cell line, culture medium, this compound, DMSO, and 96-well plates as in Protocol 1.
-
Opaque-walled 96-well plates suitable for luminescence.
-
A commercial ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo®).
-
Microplate reader with luminescence detection capabilities.
Procedure
-
Cell Seeding and Treatment:
-
Follow steps 1-4 from Protocol 1, using opaque-walled plates.
-
-
Luminescent Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the luminescent assay reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a microplate reader.
-
Data Analysis and Presentation
-
Calculate Percent Viability:
-
Subtract the average background reading (medium only) from all other readings.
-
Calculate the percent viability for each concentration relative to the vehicle control using the formula:
-
% Viability = (Signal_compound / Signal_vehicle_control) * 100
-
-
-
Generate Dose-Response Curve:
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and determine the EC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
Example Data Summary
The following table presents example data for the cytotoxicity of this compound on TsA-201 cells after a 24-hour incubation. Studies have reported the EC50 for cytotoxicity of this compound (CBA) to be approximately 545 µM in TsA-201 cells.[4][9]
| This compound (µM) | Average Signal | % Viability vs. Control |
| 0 (Vehicle) | 1.250 | 100% |
| 10 | 1.245 | 99.6% |
| 50 | 1.213 | 97.0% |
| 100 | 1.150 | 92.0% |
| 250 | 0.975 | 78.0% |
| 500 | 0.688 | 55.0% |
| 1000 | 0.250 | 20.0% |
| 2500 | 0.063 | 5.0% |
| Calculated EC50 | ~545 µM [4][9] |
Context: TRPM4 Physiological Signaling
Understanding the primary function of TRPM4 provides context for its inhibition. TRPM4 acts as a cellular depolarizing mechanism in response to increases in intracellular calcium, thereby modulating the electrochemical driving force for further calcium entry.
Caption: Physiological role of TRPM4 in modulating membrane potential.
References
- 1. Physiological functions of the TRPM4 channels via protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmbreports.org [bmbreports.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 5. TRPM4 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. The Ca2+-Activated TRP Channels: TRPM4 and TRPM5 - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Investigation of Novel Small Molecular TRPM4 Inhibitors in Colorectal Cancer Cells [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of TRPM4-IN-1 Stock Solution in DMSO: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of TRPM4-IN-1 in dimethyl sulfoxide (B87167) (DMSO). This compound, also identified as CBA and TRPM4-IN-5, is a potent and selective inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel.[1][2][3] Accurate preparation of stock solutions is critical for ensuring experimental reproducibility and the integrity of results in studies investigating the role of TRPM4 in various physiological and pathological processes, including cardiac diseases and prostate cancer.[1] This guide consolidates key physicochemical data and outlines best practices for solubilization and storage to maintain the compound's stability and efficacy.
Physicochemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. Key data are summarized in the table below.
| Property | Value | Source |
| Synonyms | CBA, TRPM4-IN-5 | [1][2] |
| Molecular Formula | C₁₅H₁₁Cl₂NO₄ | [2][4] |
| Molecular Weight | 340.16 g/mol | [1][4] |
| CAS Number | 351424-20-9 | [1][4] |
| Appearance | Solid, white to yellow powder | [1] |
| Solubility in DMSO | ≥ 2.08 mg/mL (6.11 mM) to 68 mg/mL (199.9 mM) | [1][3] |
| Purity | ≥98% | [2] |
Note: The reported solubility in DMSO varies. It is recommended to start with a lower concentration and ensure complete dissolution. The use of fresh, anhydrous DMSO is crucial as moisture can reduce solubility.[3]
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent serial dilutions for in vitro and in vivo experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filter-barrier pipette tips
Procedure:
-
Pre-weighing Preparations: Before opening, bring the vial of this compound to room temperature to prevent condensation of moisture onto the compound. Gently tap the vial to ensure all the powder is at the bottom.[5]
-
Weighing the Compound: Tare the analytical balance with a sterile weighing paper or boat. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.40 mg of this compound (Calculation: 10 mmol/L * 1 L/1000 mL * 340.16 g/mol * 1000 mg/g = 3.40 mg/mL).
-
Solubilization: Transfer the weighed this compound into a sterile vial. Add the calculated volume of anhydrous DMSO. For 3.40 mg of the compound, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved.[5] If necessary, gentle warming (not exceeding 50°C) or brief sonication can be used to aid dissolution.[1][5] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.[6][7]
-
Storage Conditions: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][6] The solid, powdered form of this compound can be stored at -20°C for up to 3 years.[5]
Application Guidelines and Best Practices
-
DMSO Concentration in Assays: For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid cellular toxicity.[8] Always include a vehicle control (DMSO at the same final concentration) in your experiments.[9]
-
Dilution into Aqueous Solutions: When diluting the DMSO stock solution into aqueous buffers or cell culture media, add the stock solution to the aqueous solution while vortexing to minimize precipitation.[9] It is advisable to make intermediate dilutions in DMSO before the final dilution into the aqueous medium.[9]
-
Stability in Aqueous Solutions: Small molecule inhibitors may have limited stability in aqueous solutions. It is recommended to prepare fresh dilutions for each experiment from the frozen DMSO stock.[10]
Visualization of Experimental Workflow
The following diagram illustrates the key steps for the preparation and storage of a this compound stock solution.
Caption: A flowchart detailing the preparation, storage, and handling of this compound stock solutions.
Signaling Pathway Context
TRPM4 is a calcium-activated non-selective cation channel that plays a crucial role in modulating cell membrane potential.[11][12] Its activation by intracellular calcium leads to an influx of monovalent cations, primarily Na+, resulting in membrane depolarization. This modulation of the electrical potential is integral to various cellular processes. The diagram below provides a simplified overview of the TRPM4 signaling pathway and the inhibitory action of this compound.
Caption: TRPM4 activation by Ca²⁺ and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. TRPM4 - Wikipedia [en.wikipedia.org]
- 12. Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 1: Modulation of TRPM4 [mdpi.com]
TRPM4-IN-1 Application Notes and Protocols for Cardiac Myocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Melastatin 4 (TRPM4) is a calcium-activated non-selective cation channel expressed in various tissues, including cardiac myocytes.[1][2][3] In the heart, TRPM4 is implicated in the regulation of cardiac electrophysiology, hypertrophy, and the pathogenesis of arrhythmias.[1][4][5] Its activation by intracellular calcium leads to an inward sodium current, contributing to membrane depolarization.[4] This role in modulating cardiac myocyte electrical activity and calcium homeostasis makes TRPM4 a compelling target for the development of novel cardiovascular therapeutics.[1][5]
TRPM4-IN-1, also known as CBA ((4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid), is a potent and selective inhibitor of the human TRPM4 channel.[6][7] These application notes provide detailed protocols for the experimental use of this compound in cardiac myocyte preparations to investigate its effects on electrophysiology and intracellular calcium dynamics.
Quantitative Data
The inhibitory potency and electrophysiological effects of this compound (CBA) and other relevant modulators are summarized below. Careful consideration of the species-specificity of TRPM4 inhibitors is critical for experimental design.
Table 1: Inhibitory Potency of TRPM4 Modulators
| Compound | Common Name | Action | IC50 Value | Cell Type | Species | Reference |
| This compound | CBA | Inhibitor | 1.5 µM | HEK293 (overexpressing hTRPM4) | Human | [7] |
| ~0.7 µM (extracellular) | TsA-201 (overexpressing hTRPM4) | Human | [8] | |||
| ~0.8 µM (intracellular) | TsA-201 (overexpressing hTRPM4) | Human | [8] | |||
| No inhibition | - | TsA-201 (overexpressing mTRPM4) | Mouse | [2][8] | ||
| 9-phenanthrol | Inhibitor | ~20 µM | Various | Human/Mouse | [6] |
Table 2: Electrophysiological Effects of this compound (CBA) in Canine Ventricular Myocytes
| Parameter | Effect of 10 µM CBA | Magnitude of Change | Reference |
| Action Potential Duration (APD90) | Decrease | ~9% | [6] |
| Action Potential Amplitude | Increase | ~2.5% | [6] |
| Transient Outward K+ Current (Ito) | Inhibition | ~20% | [6] |
| Late Na+ Current (INa,L) | Inhibition | ~47% | [6] |
| L-type Ca2+ Current (ICa,L) | No effect | - | [6] |
| Inward Rectifier K+ Current (IK1) | No effect | - | [6] |
Signaling Pathways
The following diagrams illustrate the putative signaling pathways involving TRPM4 in cardiac myocytes under pathophysiological conditions.
Experimental Protocols
Electrophysiology: Whole-Cell Patch Clamp
This protocol is adapted from studies on canine left ventricular cardiomyocytes and can be used to assess the effects of this compound (CBA) on action potentials and specific ion currents.[6]
1. Cell Preparation:
-
Isolate ventricular myocytes from the desired species (e.g., canine, rabbit, or human if available) using established enzymatic digestion protocols.
-
Maintain isolated myocytes in a calcium-tolerant solution and use for experiments within 8-10 hours.
2. Solutions:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Pipette Solution (for Action Potential Recording): (in mM) 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
Pipette Solution (to isolate non-TRPM4 effects): To prevent activation of endogenous TRPM4, use a pipette solution containing 10 mM BAPTA instead of EGTA to chelate intracellular calcium.[6]
3. Recording Procedure:
-
Perform whole-cell patch-clamp recordings at 37°C.
-
For action potential recordings, use the current-clamp mode and elicit action potentials using 2-3 ms (B15284909) suprathreshold current pulses at a frequency of 1 Hz.
-
To study specific ion currents (e.g., Ito, INa,L), use voltage-clamp mode with appropriate voltage protocols and pharmacological blockers for other currents.
-
After establishing a stable baseline recording, perfuse the cell with the external solution containing this compound (CBA) at the desired concentration (e.g., 10 µM).
-
Allow sufficient time for the drug to take effect (typically 5-10 minutes) before recording the effects.
-
A washout period with the control external solution should be performed to assess the reversibility of the effects.
4. Data Analysis:
-
Analyze action potential parameters including APD50, APD90, amplitude, and resting membrane potential.
-
For voltage-clamp experiments, measure the peak amplitude and kinetics of the isolated currents before and after drug application.
References
- 1. The Role of TRPM4 in Cardiac Electrophysiology and Arrhythmogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the TRPM4 Channel in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Exploring the role of TRPM4 in calcium-dependent triggered activity and cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological Effects of the Transient Receptor Potential Melastatin 4 Channel Inhibitor (4-Chloro-2-(2-chlorophenoxy)acetamido) Benzoic Acid (CBA) in Canine Left Ventricular Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
Application Notes and Protocols for TRPM4-IN-1 in Cancer Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TRPM4-IN-1, a potent and selective inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) cation channel, in cancer cell migration assays. The protocols and data presented herein are intended to facilitate research into the role of TRPM4 in oncology and the development of novel anti-cancer therapeutics.
Introduction
The TRPM4 channel is a calcium-activated, non-selective monovalent cation channel that is implicated in the progression of several cancers, including prostate and colorectal cancer.[1][2][3] Upregulation of TRPM4 has been correlated with increased cell migration and invasion, key processes in cancer metastasis.[2][4] this compound (also known as CBA) is a small molecule inhibitor that blocks TRPM4-mediated currents, offering a valuable tool to investigate the channel's function in cancer cell motility.[5][6]
Mechanism of Action
TRPM4 does not conduct Ca2+ but is activated by intracellular Ca2+ elevation.[1][7] Its activation leads to Na+ influx, causing membrane depolarization. This change in membrane potential reduces the driving force for Ca2+ entry through other channels, thereby modulating intracellular Ca2+ signaling.[7][8] In the context of cell migration, TRPM4 activity influences the disassembly of focal adhesions and the reorganization of the actin cytoskeleton.[8] This is achieved, in part, through the regulation of key signaling molecules such as Focal Adhesion Kinase (FAK) and the Rho GTPase, Rac1.[8] Inhibition of TRPM4 with this compound is expected to attenuate these processes and consequently reduce cancer cell migration.
Data Presentation
The following tables summarize the properties of this compound and its effects on cancer cell migration.
Table 1: Inhibitor Profile of this compound (CBA)
| Parameter | Value | Cell Line | Reference(s) |
| Target | TRPM4 Cation Channel | - | [6] |
| IC₅₀ | 1.5 µM | HEK293 (overexpressing) | [6] |
| 1.1 ± 0.3 µM | LNCaP (prostate cancer) | [2] | |
| 1.18 µM | HCT116 (colorectal cancer) | [5] | |
| Selectivity | Selective over TRPV1, TRPV3, TRPV6, TRPM5, TRPM7, and TRPM8 | - | [2] |
Table 2: Effects of this compound (CBA) on Cancer Cell Migration
| Assay Type | Cell Line | Concentration of this compound | Observed Effect | Reference(s) |
| Transwell Migration | DU145 (prostate cancer) | 10 µM | No significant effect | [9] |
| 50 µM | Decrease in cell migration | [9] | ||
| Wound Healing | DU145 (prostate cancer) | Not explicitly stated, but high doses (≥25 µM) suggested for effect | Decreased migration compared to vehicle control | [1][9] |
Note: The effect of this compound on DU145 cell migration was noted to be limited, potentially due to incomplete channel inhibition at lower concentrations.[9]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures described, the following diagrams are provided.
Experimental Protocols
The following are generalized protocols for wound healing and Transwell migration assays using this compound. It is crucial to optimize these protocols for your specific cell line and experimental conditions.
Protocol 1: Wound Healing (Scratch) Assay
This assay is suitable for assessing collective cell migration.
Materials:
-
Cancer cell line of interest (e.g., prostate, colorectal)
-
12- or 24-well tissue culture plates
-
Standard cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Serum-free medium
-
This compound (CBA) stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Sterile 200 µL pipette tips
-
Phosphate Buffered Saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 12- or 24-well plate at a density that will form a confluent monolayer within 24 hours.[10][11]
-
Cell Starvation (Optional): Once confluent, you may replace the medium with serum-free medium and incubate for 12-24 hours to inhibit cell proliferation.[12]
-
Creating the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[10][11] Create a second scratch perpendicular to the first to create a cross, which can help in locating the same field of view for imaging.[10]
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.[10]
-
Treatment: Add fresh medium containing the desired concentration of this compound or vehicle control (DMSO). Based on existing data, a concentration range of 10-50 µM for this compound is a reasonable starting point for optimization.[9]
-
Imaging (T=0): Immediately capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification.[10]
-
Incubation and Time-Lapse Imaging: Incubate the plate at 37°C and 5% CO₂. Acquire images of the same fields at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the scratch in the control wells is nearly closed.[10][11]
-
Data Analysis: Measure the area of the scratch at each time point using software such as ImageJ. Calculate the percentage of wound closure relative to the initial area at T=0.
Protocol 2: Transwell Migration Assay
This assay measures the chemotactic response of individual cells.
Materials:
-
Cancer cell line of interest
-
24-well Transwell plates (e.g., with 8 µm pore size inserts)
-
Standard cell culture medium with 10% FBS
-
Serum-free medium
-
This compound (CBA) stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Microscope with a camera
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.[13]
-
Treatment: Add the desired concentration of this compound or vehicle control to the cell suspension.
-
Assay Setup:
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for a duration appropriate for your cell line's migration rate (typically 12-48 hours).[13]
-
Removal of Non-Migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.[13]
-
Fixation and Staining:
-
Washing and Imaging: Gently wash the insert with water to remove excess stain and allow it to air dry. Image the stained cells on the underside of the membrane using a microscope.
-
Quantification: Count the number of migrated cells in several random fields of view for each insert. The results can be expressed as the average number of migrated cells per field. Alternatively, the dye can be eluted and the absorbance measured.[13]
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the TRPM4 channel in cancer cell migration. The provided protocols and data serve as a starting point for researchers to design and execute experiments aimed at understanding and targeting this important ion channel in cancer. Optimization of inhibitor concentration and incubation time for each specific cancer cell line is essential for obtaining robust and reproducible results.
References
- 1. aurorabiomed.com [aurorabiomed.com]
- 2. mdpi.com [mdpi.com]
- 3. TRPM4 is highly expressed in human colorectal tumor buds and contributes to proliferation, cell cycle, and invasion of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPM4 in Cancer—A New Potential Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Novel Small Molecular TRPM4 Inhibitors in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Transient receptor potential melastatin 4 channel contributes to migration of androgen-insensitive prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A TR(i)P to Cell Migration: New Roles of TRP Channels in Mechanotransduction and Cancer [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. med.virginia.edu [med.virginia.edu]
- 11. clyte.tech [clyte.tech]
- 12. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 13. researchhub.com [researchhub.com]
Application Notes and Protocols for TRPM4-IN-1 Treatment in Long-Term Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Melastatin 4 (TRPM4) is a calcium-activated non-selective cation channel that plays a crucial role in regulating intracellular calcium levels and membrane potential.[1] Its involvement in various physiological processes and pathological conditions, including cancer and cardiovascular diseases, has made it a significant target for drug development.[2] TRPM4-IN-1 (also known as CBA) is a potent and selective inhibitor of the TRPM4 channel, making it a valuable tool for studying the long-term effects of TRPM4 inhibition in cell culture models.[3][4] These application notes provide detailed protocols for the use of this compound in long-term cell culture experiments, including quantitative data, experimental procedures, and visualizations of relevant pathways and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (CBA) and other relevant TRPM4 inhibitors.
Table 1: Potency and Selectivity of this compound (CBA)
| Parameter | Value | Cell Line | Comments | Reference(s) |
| IC50 | 1.5 µM | HEK293 (overexpressing human TRPM4) | Potent inhibition of TRPM4 channel activity. | [3] |
| IC50 | 1.1 ± 0.3 µM | LNCaP (prostate cancer) | Effective on endogenous TRPM4 channels. | [5] |
| IC50 | 1.84 µM | HCT116 (colorectal cancer) | Shows efficacy in colorectal cancer cells. | [5] |
| Selectivity | Good | Various | Selective over other TRP channels (TRPV1, TRPV3, TRPV6, TRPM5, TRPM7, and TRPM8). | [5] |
Table 2: Cytotoxicity of TRPM4 Inhibitors
| Compound | EC50 | Cell Line | Comments | Reference(s) |
| This compound (CBA) | ~545 µM | TsA-201 | Low cytotoxicity, indicating a wide experimental window. Suitable for long-term incubations. | [6] |
| NBA | ~332 µM | TsA-201 | Another TRPM4 inhibitor with lower cytotoxicity than 9-phenanthrol. | [6] |
| 9-phenanthrol | ~20 µM | TsA-201 | A less selective TRPM4 inhibitor with significantly higher cytotoxicity. | [6] |
Signaling Pathways and Experimental Workflow
To facilitate the design of long-term experiments, the following diagrams illustrate the TRPM4 signaling pathway and a general experimental workflow.
Experimental Protocols
The following are detailed protocols for long-term cell culture experiments using this compound. It is crucial to optimize these protocols for your specific cell line and experimental goals.
Protocol 1: Long-Term Cell Viability/Proliferation Assay (e.g., 7-Day Treatment)
This protocol is designed to assess the long-term effects of this compound on cell viability and proliferation.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (CBA) stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
96-well tissue culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Determine the optimal seeding density for your cell line to ensure they remain in the exponential growth phase for the duration of the experiment without becoming over-confluent. This may require a preliminary optimization experiment.
-
As a starting point, seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from each well and replace it with 100 µL of the medium containing the appropriate concentration of this compound or vehicle control.
-
-
Long-Term Incubation and Media Changes:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Crucially, to maintain a stable concentration of the inhibitor, change the media every 48-72 hours. To do this, carefully aspirate the old media and replace it with fresh media containing the appropriate concentration of this compound or vehicle control. The exact frequency should be optimized based on the metabolic rate of your cell line (indicated by the color of the phenol (B47542) red in the medium).
-
-
Assessment of Viability/Proliferation:
-
At desired time points (e.g., day 3, 5, and 7), perform a cell viability assay according to the manufacturer's instructions.
-
For example, for an MTT assay, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals with 100 µL of DMSO and measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability or proliferation.
-
Plot the results as a function of this compound concentration and time.
-
Protocol 2: Long-Term Colony Formation Assay (Clonogenic Assay)
This assay assesses the effect of this compound on the ability of single cells to form colonies over a longer period (e.g., 10-14 days).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (CBA) stock solution
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates containing 2 mL of complete culture medium. The optimal number will depend on the colony-forming efficiency of your cell line.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
The next day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
-
Long-Term Incubation and Media Changes:
-
Incubate the plates for 10-14 days, or until visible colonies have formed.
-
Change the medium with fresh inhibitor or vehicle every 2-3 days to maintain selective pressure and nutrient supply.
-
-
Colony Staining and Quantification:
-
After the incubation period, wash the colonies twice with PBS.
-
Fix the colonies with 1 mL of methanol (B129727) for 15 minutes.
-
Aspirate the methanol and stain the colonies with 1 mL of Crystal Violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
-
Protocol 3: Long-Term Directed Differentiation Assay
This protocol provides a framework for investigating the role of TRPM4 in cellular differentiation over an extended period. The specific differentiation factors and timeline will depend on the cell type and target lineage.
Materials:
-
Stem cells or progenitor cells capable of differentiation (e.g., mesenchymal stem cells, induced pluripotent stem cells)
-
Basal medium and differentiation-inducing supplements (e.g., growth factors, small molecules)
-
This compound (CBA) stock solution
-
Vehicle control (DMSO)
-
Appropriate tissue culture plates (e.g., 12-well or 24-well plates)
-
Reagents for assessing differentiation (e.g., antibodies for immunofluorescence, RNA for qPCR, staining solutions for specific lineages)
Procedure:
-
Cell Seeding:
-
Seed the cells at a density appropriate for differentiation protocols. This is often a higher density than for proliferation assays to encourage cell-cell contact.
-
Allow the cells to reach the desired confluency before initiating differentiation.
-
-
Initiation of Differentiation with this compound Treatment:
-
Replace the growth medium with differentiation medium containing the specific inducing factors.
-
Add this compound at the desired concentration or the vehicle control to the differentiation medium.
-
-
Long-Term Culture and Media Changes:
-
Culture the cells for the duration of the differentiation protocol (e.g., 7, 14, or 21 days).
-
Change the differentiation medium containing fresh this compound or vehicle control every 2-3 days, or as required by the specific differentiation protocol.
-
-
Assessment of Differentiation:
-
At various time points during and at the end of the differentiation protocol, assess the extent of differentiation using appropriate methods:
-
Immunofluorescence: Stain for lineage-specific protein markers.
-
Quantitative PCR (qPCR): Analyze the expression of lineage-specific genes.
-
Histochemical Staining: Use stains to identify specific cell types (e.g., Alizarin Red for osteogenesis, Oil Red O for adipogenesis).
-
-
-
Data Analysis:
-
Quantify the expression of differentiation markers and compare the results between this compound treated and vehicle control groups.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the long-term roles of the TRPM4 channel in various cellular processes. Its high potency and low cytotoxicity make it well-suited for extended cell culture experiments.[5][6] The provided protocols offer a comprehensive guide for researchers to design and execute robust long-term studies. Successful application of these protocols will contribute to a deeper understanding of TRPM4 function and its potential as a therapeutic target.
References
- 1. TRPM4 is highly expressed in human colorectal tumor buds and contributes to proliferation, cell cycle, and invasion of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Investigation of Novel Small Molecular TRPM4 Inhibitors in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Measuring TRPM4 Inhibition with TRPM4-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Melastatin 4 (TRPM4) is a calcium-activated non-selective cation channel that plays a crucial role in various physiological processes, including the regulation of membrane potential and calcium homeostasis.[1][2] Unlike many other TRP channels, TRPM4 is permeable to monovalent cations such as Na+ and K+ but is impermeable to Ca2+.[3][4] Its activation by intracellular calcium leads to membrane depolarization. Dysregulation of TRPM4 has been implicated in a range of pathologies, including cardiovascular diseases like cardiac arrhythmias and certain types of cancer, making it a compelling target for drug discovery.[5][6][7][8]
TRPM4-IN-1, also known as CBA, is a potent and selective small-molecule inhibitor of the human TRPM4 channel, with a reported half-maximal inhibitory concentration (IC50) of approximately 1.5 µM.[8][9][10] This document provides detailed application notes and protocols for measuring the inhibition of TRPM4 channels using this compound. The methodologies described herein are essential for researchers investigating the physiological and pathological roles of TRPM4 and for professionals in drug development screening for novel TRPM4 modulators.
It is critical to note that this compound (CBA) has been shown to have species-specific effects, effectively inhibiting human TRPM4 but not mouse TRPM4.[11][12] Therefore, the protocols provided are primarily intended for use with human TRPM4 channels or cell lines expressing the human channel.
Signaling Pathway and Inhibition Mechanism
TRPM4 channels are activated by an increase in intracellular calcium concentration ([Ca2+]i). Upon activation, they allow the influx of monovalent cations, leading to membrane depolarization. This change in membrane potential can, in turn, modulate the activity of other voltage-dependent ion channels and cellular processes. This compound acts as an antagonist, blocking the channel pore and preventing ion influx, thereby inhibiting its function.
Quantitative Data: Potency of TRPM4 Inhibitors
The inhibitory potency of this compound and other commonly used TRPM4 modulators are summarized in the table below. It is important to consider the experimental conditions, such as the cell type and method of measurement, when comparing these values.
| Compound | Synonym | IC50 (µM) | Cell Line | Method | Species | Reference |
| This compound | CBA | 1.5 | HEK293 | Na+ influx assay | Human | [8] |
| 1.8 | HEK293 | Electrophysiology | Human | [8] | ||
| 9-Phenanthrol | 17.0 | HEK293 | Electrophysiology | Human | [8] | |
| 20.7 | Human Ventricular Fibroblasts | Electrophysiology | Human | [13] | ||
| NBA | TRPM4-IN-2 | 0.187 | TsA-201 | Electrophysiology | Human | [14] |
| 0.119 | TsA-201 | Electrophysiology | Mouse | [14] | ||
| Flufenamic acid | FFA | 9.2 | HEK293 | Electrophysiology | Human | [8] |
Experimental Protocols
Three primary methods are detailed below for measuring TRPM4 inhibition by this compound: Whole-Cell Patch-Clamp Electrophysiology, Thallium Flux Assay, and Calcium Imaging.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard method for directly measuring ion channel activity and provides detailed information on the biophysical properties of TRPM4 and the mechanism of inhibition.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing human TRPM4.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C or -80°C.[9]
-
Extracellular (Bath) Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 145 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 1 EGTA. Adjust pH to 7.2 with CsOH. Free [Ca2+] should be buffered to a concentration that activates TRPM4 (e.g., 100 µM to 300 µM) by adding an appropriate amount of CaCl2, calculated using software like MaxChelator.[12][13]
-
Cell Preparation:
-
Plate HEK293 cells expressing human TRPM4 onto glass coverslips 24-48 hours before the experiment. If using transient transfection, co-transfect with a fluorescent marker (e.g., GFP) to aid in cell identification.[15]
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
-
Recording Procedure:
-
Place a coverslip with cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Approach a target cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration. Allow the intracellular solution to equilibrate for 3-5 minutes.[15]
-
Hold the cell at a membrane potential of -60 mV or -80 mV.[15][16]
-
To elicit TRPM4 currents, apply a voltage ramp from -100 mV to +100 mV over 500 ms, repeated every 10 seconds, or a voltage step protocol.[13][15]
-
-
Inhibitor Application:
-
Record a stable baseline TRPM4 current for several minutes.
-
Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound. The final DMSO concentration should be kept low (e.g., <0.1%).
-
Continue recording to measure the effect of this compound on the TRPM4 current until a steady-state inhibition is reached.
-
To test for reversibility, perfuse the chamber with the control extracellular solution to wash out the inhibitor.[15]
-
-
Data Analysis:
-
Measure the current amplitude at a specific positive potential (e.g., +80 mV or +100 mV) before and after inhibitor application.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data with a Hill equation to determine the IC50 value.
-
Thallium Flux Assay
This is a fluorescence-based functional assay suitable for high-throughput screening (HTS) of TRPM4 modulators.[17][18] It relies on the principle that TRPM4 channels are permeable to thallium ions (Tl+), and the influx of Tl+ can be detected by a Tl+-sensitive fluorescent dye.
-
Cell Line: HEK293 cells stably expressing human TRPM4.
-
Assay Plate: 384-well black, clear-bottom microplates.
-
Thallium-sensitive dye: e.g., Thallos-AM.
-
Assay Buffer (in mM): Hank's Balanced Salt Solution (HBSS) or similar, buffered with HEPES.
-
Stimulus Solution: Assay buffer containing Tl2SO4 and a Ca2+ ionophore like ionomycin.
-
This compound: Prepare serial dilutions in assay buffer from the stock solution.
-
Cell Plating:
-
Seed TRPM4-expressing HEK293 cells into a 384-well plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's instructions.
-
-
Compound Addition:
-
Add different concentrations of this compound to the wells and incubate for a specified period.
-
-
Thallium Flux Measurement:
-
Data Analysis:
-
Determine the rate of fluorescence increase for each well.
-
Calculate the percentage of inhibition for each concentration of this compound relative to control wells (no inhibitor).
-
Generate a dose-response curve to calculate the IC50 value.
-
Calcium Imaging
While TRPM4 is not permeable to Ca2+, its activity modulates the membrane potential, which in turn affects the driving force for Ca2+ entry through other channels (e.g., store-operated Ca2+ entry channels). This indirect effect can be measured using calcium-sensitive fluorescent dyes.
-
Cell Line: A suitable cell line endogenously or exogenously expressing human TRPM4.
-
Calcium-sensitive dye: e.g., Fura-2 AM or Fluo-4 AM.[20][21]
-
Imaging Buffer: HBSS or similar physiological salt solution.
-
TRPM4 Activator: A GPCR agonist that couples to Ca2+ mobilization or a Ca2+ ionophore.
-
This compound: Dilutions prepared in the imaging buffer.
-
Cell Preparation and Dye Loading:
-
Plate cells on glass-bottom dishes.
-
Load the cells with a calcium-sensitive dye as per the manufacturer's protocol.
-
-
Inhibitor Incubation:
-
Incubate the dye-loaded cells with various concentrations of this compound.
-
-
Calcium Imaging:
-
Mount the dish on a fluorescence microscope equipped for live-cell imaging.
-
Establish a baseline fluorescence recording.
-
Stimulate the cells with an agonist to induce a rise in intracellular Ca2+.
-
Record the changes in fluorescence, which correspond to changes in intracellular Ca2+ concentration.
-
-
Data Analysis:
-
Measure the peak or integrated Ca2+ response in the presence and absence of this compound.
-
Inhibition of TRPM4 can lead to a sustained or enhanced Ca2+ signal due to hyperpolarization, which increases the driving force for Ca2+ entry.
-
Quantify the effect of this compound on the Ca2+ signal and determine the IC50.
-
Conclusion
The protocols outlined in this document provide robust and reproducible methods for measuring the inhibition of the human TRPM4 channel by this compound. The choice of method will depend on the specific research question, available equipment, and desired throughput. Whole-cell electrophysiology offers the most detailed mechanistic insights, while thallium flux assays are well-suited for high-throughput screening applications. Calcium imaging provides an alternative functional readout of TRPM4 activity. By following these detailed protocols, researchers can effectively characterize the inhibitory effects of this compound and other potential modulators, advancing our understanding of TRPM4 function and its potential as a therapeutic target.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. bmbreports.org [bmbreports.org]
- 4. biorxiv.org [biorxiv.org]
- 5. medlineplus.gov [medlineplus.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 2: TRPM4 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Upregulation of transient receptor potential melastatin 4 (TRPM4) in ventricular fibroblasts from heart failure patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. benchchem.com [benchchem.com]
- 16. Identification and development of TRPM4 antagonists to counteract neuronal excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A thallium-sensitive, fluorescence-based assay for detecting and characterizing potassium channel modulators in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ionbiosciences.com [ionbiosciences.com]
TRPM4-IN-1: Application Notes and Protocols for Automated Patch Clamp Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Melastatin 4 (TRPM4) channel is a calcium-activated, non-selective cation channel permeable to monovalent cations like Na⁺ and K⁺.[1] Unlike many other TRP channels, TRPM4 is impermeable to Ca²⁺. Its activation by intracellular Ca²⁺ leads to membrane depolarization, playing a crucial role in various physiological processes, including immune responses, insulin (B600854) secretion, and cardiovascular function. Dysregulation of TRPM4 has been implicated in pathologies such as cardiac arrhythmias and certain cancers.[2]
TRPM4-IN-1 (also known as CBA) is a potent and selective small-molecule inhibitor of the human TRPM4 channel.[3][4] This document provides detailed application notes and protocols for the use of this compound in automated patch clamp (APC) systems to characterize its inhibitory effects on TRPM4 currents. Automated patch clamp technology offers a higher throughput and greater efficiency for ion channel drug discovery compared to manual patch clamp methods.[5][6]
TRPM4 Signaling Pathway
The activation of TRPM4 is intrinsically linked to intracellular calcium signaling. A common pathway involves the activation of G-protein coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs), leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor (IP₃R) on the endoplasmic reticulum (ER), triggering the release of Ca²⁺ from intracellular stores. This localized increase in cytosolic Ca²⁺ activates nearby TRPM4 channels, resulting in an influx of Na⁺ and subsequent membrane depolarization.[2]
References
- 1. The Ca2+-Activated TRP Channels: TRPM4 and TRPM5 - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sophion.com [sophion.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Non-Selective Cation Currents Using TRPM4-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transient Receptor Potential Melastatin 4 (TRPM4) is a calcium-activated non-selective cation channel pivotal in various physiological processes. Unlike many other TRP channels, TRPM4 is permeable to monovalent cations like Na⁺ and K⁺ but not Ca²⁺.[1] Its activation by intracellular calcium leads to membrane depolarization, thereby modulating cellular functions such as immune responses, cardiac rhythm, and smooth muscle contraction.[2][3] Dysregulation of TRPM4 has been implicated in conditions like cardiac arrhythmias and certain cancers.[3][4]
TRPM4-IN-1, also known as CBA ((4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid), is a potent and selective small-molecule inhibitor of the TRPM4 channel.[5][6][7] These application notes provide detailed protocols for utilizing this compound as a tool to investigate the physiological and pathophysiological roles of TRPM4-mediated non-selective cation currents.
Data Presentation: Comparative Inhibitor Analysis
The selection of an appropriate inhibitor is critical for studying TRPM4 channels. The following table summarizes the quantitative data for this compound and other commonly used TRPM4 modulators.
| Compound | Action | IC50 Value | Cell Type | Species | Application | Reference |
| This compound (CBA) | Inhibitor | 1.5 µM | HEK293 (overexpressed) | Human | Not Specified | [6][7] |
| 1.1 ± 0.3 µM | LNCaP (endogenous) | Human | Whole-cell | [4] | ||
| 1.8 µM | HEK293 (overexpressed) | Human | Whole-cell | [5] | ||
| 1.18 µM | Colorectal Cancer Cells | Human | Whole-cell | [4] | ||
| No inhibition | TsA-201 (overexpressed) | Mouse | Extracellular | [8] | ||
| NBA (TRPM4-IN-2) | Inhibitor | 0.16 µM | LNCaP (endogenous) | Human | Whole-cell | [1][4] |
| ~0.125 µM | TsA-201 (overexpressed) | Human | Extracellular | [8] | ||
| ~0.187 µM | TsA-201 (overexpressed) | Human | Intracellular | [8] | ||
| ~0.215 µM | TsA-201 (overexpressed) | Mouse | Extracellular | [8] | ||
| ~0.119 µM | TsA-201 (overexpressed) | Mouse | Intracellular | [8] | ||
| 9-Phenanthrol | Inhibitor | ~17-20 µM | HEK293 (overexpressed) | Human | Whole-cell & Inside-out | [2] |
| 21 µM | Atrial Cardiomyocytes | Mouse | Not Specified | [5] | ||
| 11 µM | Cerebral Artery Smooth Muscle | Rat | Not Specified | [5] | ||
| Flufenamic Acid | Inhibitor | 3 - 6 µM | Not Specified | Not Specified | Not Specified | [5] |
| Glibenclamide | Inhibitor | 300 nM | Human Brain Endothelial Cells | Human | Not Specified | [9] |
| 20 µM (for CFTR) | Recombinant | Not Specified | Not Specified |
Note: this compound (CBA) exhibits species-specificity and is not recommended for studies involving mouse TRPM4.[8] For such studies, NBA (TRPM4-IN-2) is a more suitable alternative.[8]
Signaling Pathways and Experimental Workflows
To effectively utilize this compound, it is crucial to understand the signaling pathways that regulate TRPM4 activation and the general workflow of experiments designed to study its function.
TRPM4 Activation Signaling Pathway
Activation of TRPM4 is intricately linked to intracellular calcium dynamics. A common pathway involves the stimulation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytosol. This rise in intracellular Ca²⁺ directly activates TRPM4 channels on the plasma membrane, leading to Na⁺ influx and membrane depolarization.
Experimental Workflow for Patch-Clamp Electrophysiology
The following diagram outlines a typical workflow for investigating the effect of this compound on TRPM4 currents using the whole-cell patch-clamp technique.
Logical Relationship: TRPM4's Role in Modulating Calcium Entry
TRPM4 provides a negative feedback mechanism on Ca²⁺ entry. The influx of Na⁺ through TRPM4 depolarizes the cell membrane, which reduces the electrochemical driving force for Ca²⁺ to enter through other calcium-permeable channels. This modulatory role is a key aspect to consider when designing and interpreting experiments.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure TRPM4 currents in a heterologous expression system (e.g., HEK293 cells) and assess the inhibitory effect of this compound.
1. Cell Culture and Preparation:
-
Culture HEK293 cells stably or transiently expressing human TRPM4 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, 10 EGTA, and CaCl₂ to achieve a desired free [Ca²⁺] (e.g., 1 µM, calculated using a calcium calculator). Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C. On the day of the experiment, dilute to final concentrations in the extracellular solution. The final DMSO concentration should not exceed 0.1%.
3. Electrophysiological Recording:
-
Place a coverslip in the recording chamber on an inverted microscope and perfuse with extracellular solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a cell and form a giga-ohm seal (>1 GΩ).
-
Rupture the membrane with gentle suction to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Elicit TRPM4 currents using a voltage ramp protocol (e.g., -100 mV to +100 mV over 500 ms, applied every 10 seconds).
-
After establishing a stable baseline current, perfuse the cell with the extracellular solution containing the desired concentration of this compound.
-
Record the current until a steady-state inhibition is observed.
-
(Optional) Perfuse with the control extracellular solution to assess the reversibility of inhibition.
4. Data Analysis:
-
Measure the current amplitude at a specific positive potential (e.g., +80 mV or +100 mV).
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Construct a concentration-response curve and fit it with the Hill equation to determine the IC50 value.
Protocol 2: Calcium Imaging with Fura-2 AM
This protocol allows for the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) and can be used to study the downstream effects of TRPM4 modulation.
1. Cell Preparation:
-
Plate cells on glass coverslips and culture as described above.
2. Dye Loading:
-
Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM in a physiological buffer (e.g., HBSS) containing 0.02% Pluronic F-127.
-
Aspirate the culture medium from the coverslips and wash once with the buffer.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.
-
After loading, wash the cells with the buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 20-30 minutes.
3. Calcium Imaging:
-
Mount the coverslip onto the stage of a fluorescence imaging system equipped for ratiometric imaging.
-
Perfuse the cells with a physiological saline solution.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission at ~510 nm.
-
Record a stable baseline [Ca²⁺]i.
-
Stimulate the cells to induce a calcium response (e.g., with an agonist that activates the TRPM4 signaling pathway, or with a calcium ionophore like ionomycin).
-
To investigate the role of TRPM4, pre-incubate the cells with this compound for a sufficient period before applying the stimulus.
4. Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).
-
The ratio is proportional to the intracellular calcium concentration. Changes in this ratio over time reflect the calcium dynamics.
-
Compare the amplitude, duration, and frequency of calcium signals in the presence and absence of this compound.
Conclusion
This compound is a valuable pharmacological tool for dissecting the roles of TRPM4 in cellular physiology and disease. When using this inhibitor, it is crucial to consider its species-specificity and to employ appropriate experimental controls. The protocols and data provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their studies of non-selective cation currents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The TRPM4 channel inhibitor 9-phenanthrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Investigation of Novel Small Molecular TRPM4 Inhibitors in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 9. Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 1: Modulation of TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
TRPM4-IN-1: Application Notes and Protocols for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Melastatin 4 (TRPM4) is a calcium-activated non-selective cation channel that plays a crucial role in various physiological processes by modulating membrane potential and intracellular calcium homeostasis.[1][2][3] Its involvement in cardiovascular diseases, immune responses, and certain cancers has made it an attractive therapeutic target.[1][4][5] TRPM4-IN-1, also known as CBA (4-chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid), is a potent and selective small-molecule inhibitor of the TRPM4 channel.[6][7][8] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize novel TRPM4 modulators.
TRPM4 Signaling Pathway
TRPM4 is a unique member of the TRP channel family as it is permeable to monovalent cations like Na+ and K+ but impermeable to Ca2+.[3] Its activation is triggered by an increase in intracellular calcium ([Ca2+]i).[3] Upon activation, the influx of Na+ through TRPM4 leads to membrane depolarization. This depolarization reduces the electrochemical driving force for Ca2+ entry through other channels, such as store-operated Ca2+ entry (SOCE) pathways, thus providing a negative feedback mechanism on Ca2+ signaling.[2][9] This modulation of calcium signaling and membrane potential underlies TRPM4's role in diverse cellular functions.[4]
Quantitative Data for this compound (CBA)
The following table summarizes the inhibitory potency of this compound (CBA) and other common TRPM4 inhibitors from various studies.
| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |
| This compound (CBA) | Na+ Influx | HEK293 (overexpressing hTRPM4) | 1.5 ± 0.1 | [8] |
| This compound (CBA) | Electrophysiology | HEK293 (overexpressing hTRPM4) | 1.5 | [6] |
| This compound (CBA) | Electrophysiology | LNCaP (endogenous hTRPM4) | 1.1 ± 0.3 | [2] |
| This compound (CBA) | Electrophysiology | HCT116 (endogenous hTRPM4) | 1.84 | [10] |
| 9-phenanthrol | Na+ Influx | HEK293 (overexpressing hTRPM4) | 29.1 ± 5.8 | [8] |
| 9-phenanthrol | Electrophysiology | HEK293 (overexpressing hTRPM4) | 17.0 ± 2.8 | [8] |
| Flufenamic acid (FFA) | Electrophysiology | HEK293 (overexpressing hTRPM4) | 9.2 ± 1.2 | [8] |
| NBA | Electrophysiology | LNCaP (endogenous hTRPM4) | 0.16 ± 2.4 | [2] |
| LBA | Electrophysiology | LNCaP (endogenous hTRPM4) | 0.74 ± 2.0 | [2] |
Note: this compound (CBA) has been shown to be selective for human TRPM4 and does not inhibit mouse TRPM4.[7] It has also demonstrated good selectivity over other TRP channels like TRPV1, TRPV3, TRPV6, TRPM5, TRPM7, and TRPM8.[2]
High-Throughput Screening Protocol: Na+ Influx Assay
This protocol describes a fluorescence-based HTS assay to measure TRPM4-mediated Na+ influx, suitable for identifying novel inhibitors.[8]
Materials
-
Tetracycline-inducible HEK293 cells expressing Flag-TRPM4[8]
-
DMEM (phenol red-free) with 10% FBS and 2% L-glutamine
-
96- or 384-well black-walled, clear-bottom plates
-
Na+-sensitive fluorescent dye (e.g., Asante Natrium Green-II AM)
-
Pluronic F-127
-
Assay Buffer (low Na+): 140 mM N-methyl-D-glucamine (NMDG), 1 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4 with HCl)
-
Stimulus Buffer (5x, high Na+): 700 mM NaCl, 4 mM CaCl2, 4 mM MgCl2, 40 mM HEPES (pH 7.2 with NaOH)[8]
-
Ionomycin
-
This compound (CBA) as a positive control
-
Test compounds dissolved in DMSO
-
Fluorescence plate reader (e.g., FLIPR)
Protocol
-
Cell Culture and Plating:
-
Culture tetracycline-inducible HEK293-TRPM4 cells in DMEM.
-
Induce TRPM4 expression by adding 1 µg/mL tetracycline 15-20 hours before the experiment.[8]
-
Plate the induced cells into 96- or 384-well plates and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare the dye loading solution containing the Na+-sensitive dye and Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the cell plates and add the dye loading solution.
-
Incubate the plates at 37°C for 1 hour.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of test compounds and this compound in the assay buffer. The final DMSO concentration should be kept below 0.5%.
-
Wash the cells with assay buffer to remove extracellular dye.
-
Add the compound solutions to the respective wells and incubate for 10-15 minutes at room temperature.
-
-
TRPM4 Activation and Signal Detection:
-
Prepare the stimulus buffer containing ionomycin.
-
Place the cell plate into the fluorescence plate reader.
-
Initiate fluorescence reading and establish a baseline.
-
Add the stimulus buffer to all wells to activate TRPM4-mediated Na+ influx.
-
Continue to record the fluorescence signal kinetically for several minutes.
-
-
Data Analysis:
-
The initial rate of Na+ influx is determined from the kinetic fluorescence data.
-
Normalize the data to controls (vehicle for maximum signal and a high concentration of this compound for baseline).
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.
-
Hit Confirmation and Secondary Assays: Electrophysiology
Positive hits from the primary HTS should be validated using a more direct measure of ion channel function, such as the patch-clamp technique.
Whole-Cell Patch-Clamp Protocol
This protocol is adapted from methods used to characterize TRPM4 inhibitors.[8][10][11]
Materials
-
HEK293 cells overexpressing TRPM4 or a cell line with endogenous expression (e.g., HCT116, LNCaP).[8][10]
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular (bath) solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4 with NaOH).
-
Intracellular (pipette) solution: 140 mM CsCl, 1 mM MgCl2, 10 mM HEPES, and a Ca2+ buffer system (e.g., EGTA and CaCl2) to achieve a desired free Ca2+ concentration (e.g., 10 µM) to activate TRPM4 (pH 7.2 with CsOH).[10]
-
This compound and other test compounds.
Protocol
-
Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours before the experiment.
-
-
Recording:
-
Place a coverslip in the recording chamber and perfuse with the extracellular solution.
-
Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a gigaohm seal on a single cell and then rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of 0 mV.[11]
-
-
Current Measurement:
-
Apply a voltage ramp or step protocol (e.g., from -100 mV to +100 mV) to elicit TRPM4 currents.[8][11] TRPM4 currents are characterized by their outward rectification.
-
Once a stable baseline current is established, perfuse the cell with the extracellular solution containing the test compound at various concentrations.
-
Record the current at each concentration until a steady-state effect is observed.
-
-
Data Analysis:
-
Measure the current amplitude at a specific positive potential (e.g., +100 mV) in the presence and absence of the compound.[8]
-
Calculate the percentage of inhibition for each concentration.
-
Construct a concentration-response curve and determine the IC50 value.
-
Conclusion
This compound is a valuable pharmacological tool for studying the function of the TRPM4 channel. The provided protocols for a primary Na+ influx HTS assay and a secondary electrophysiological validation assay offer a robust framework for the discovery and characterization of novel TRPM4 inhibitors. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results in the quest for new therapeutic agents targeting TRPM4.
References
- 1. TRPM4 channel and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of Novel Small Molecular TRPM4 Inhibitors in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. diseases.jensenlab.org [diseases.jensenlab.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 8. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Ca2+‐activated cation channel TRPM4 is regulated by phosphatidylinositol 4,5‐biphosphate | The EMBO Journal [link.springer.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
Troubleshooting & Optimization
TRPM4-IN-1 solubility issues and solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of TRPM4-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The most commonly recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is soluble in DMSO at concentrations of 68 mg/mL (199.9 mM) and ≥ 2.08 mg/mL (6.11 mM).[1][3] For in vivo studies, a stock solution in DMSO can be further diluted in vehicles like corn oil or prepared as a suspension in CMC-Na.[1][3][4]
Q2: Is this compound soluble in aqueous solutions like PBS or cell culture media?
A2: this compound is insoluble in water.[1] Direct dissolution in aqueous buffers like PBS or cell culture media is not recommended and will likely result in precipitation. To prepare working solutions for cell-based assays, a concentrated stock solution in DMSO should be prepared first and then diluted to the final concentration in the aqueous medium.
Q3: What is the best way to store this compound stock solutions?
A3: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[1] For long-term storage, it is recommended to store the aliquots at -80°C for up to one year.[1] For shorter periods, storage at -20°C for up to one month is also acceptable.[1][3]
Q4: Can I heat or sonicate my this compound solution to aid dissolution?
A4: Yes, if precipitation or phase separation occurs during the preparation of a solution, gentle heating and/or sonication can be used to help dissolve the compound.[3][4]
Troubleshooting Guide
Q5: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?
A5: This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous solution. Here are some steps to troubleshoot this problem:
-
Decrease the final concentration of this compound: The compound may be precipitating because its final concentration in the aqueous medium is above its solubility limit. Try using a lower final concentration.
-
Increase the percentage of DMSO in the final solution: While high concentrations of DMSO can be toxic to cells, a slight increase (e.g., from 0.1% to 0.5%) might help keep the compound in solution. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed (37°C) cell culture medium can sometimes improve solubility.
-
Add the DMSO stock to the medium with vigorous vortexing or mixing: This can help to disperse the compound quickly and prevent localized high concentrations that lead to precipitation.
Q6: I am preparing a formulation for an in vivo experiment, and the compound is not dissolving well. What are my options?
A6: For in vivo experiments, ensuring the compound is properly dissolved or suspended is critical for accurate dosing. Here are a couple of established methods:
-
Co-solvent system: A common approach is to first dissolve this compound in DMSO and then dilute this stock solution with corn oil. A suggested ratio is 10% DMSO and 90% corn oil.[3][4]
-
Suspension: You can also prepare a homogeneous suspension. For oral administration, a suspension can be made using CMC-Na (carboxymethylcellulose sodium).[1] For example, a 5 mg/ml suspension can be prepared by mixing 5 mg of this compound in 1 ml of CMC-Na solution.[1]
Quantitative Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 68 | 199.9 | Use fresh, anhydrous DMSO as it can absorb moisture, which reduces solubility.[1] |
| DMSO | ≥ 2.08 | ≥ 6.11 | Clear solution.[3][5] |
| Ethanol | 5 | 14.7 | |
| Water | Insoluble | Insoluble | |
| 10% DMSO / 90% Corn Oil | ≥ 2.08 | ≥ 6.11 | For in vivo use.[3][4] |
| CMC-Na | ≥ 5 | ≥ 14.7 | Homogeneous suspension for oral administration in vivo.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can be applied.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles and store at -80°C.[1]
Protocol 2: Preparation of Working Solution for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warming Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Dilution: While gently vortexing the pre-warmed medium, add the required volume of the DMSO stock solution to achieve the final desired concentration. Ensure the final DMSO concentration is consistent across all experimental conditions and vehicle controls (typically ≤ 0.5%).
-
Immediate Use: Use the freshly prepared working solution immediately to avoid precipitation.
Visualizations
Caption: A typical experimental workflow for preparing a this compound stock solution.
Caption: A decision tree for troubleshooting this compound solubility issues.
References
minimizing TRPM4-IN-1 off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the off-target effects of TRPM4-IN-1 (also known as CBA) in their experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to potential off-target effects of this compound.
Issue 1: Inconsistent or unexpected experimental results.
-
Question: My results are not what I expected after treating my cells with this compound. How can I determine if this is an off-target effect?
-
Answer: Unexpected results can arise from off-target activities of a chemical inhibitor. To dissect this, a series of validation experiments are crucial. First, ensure you are using the lowest effective concentration of this compound by performing a dose-response curve for your specific assay. Higher concentrations are more likely to induce off-target effects.[1] Second, a critical control is to use a structurally unrelated TRPM4 inhibitor. If a different inhibitor produces the same phenotype, it is more likely to be an on-target effect. Finally, genetic validation is the gold standard. Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out the TRPM4 gene. If the phenotype observed with this compound is mimicked by the genetic approach, it strongly suggests an on-target effect.
Issue 2: The observed phenotype is not reversible.
-
Question: I performed a washout experiment, but the cellular phenotype induced by this compound did not reverse. Does this indicate an off-target effect?
-
Answer: While this compound is known to be a reversible inhibitor of TRPM4 currents in some systems, a lack of reversibility in a cellular phenotype experiment could suggest off-target effects leading to irreversible cellular changes, such as apoptosis or differentiation.[1] However, it could also indicate that the on-target effect (inhibition of TRPM4) triggers a downstream signaling cascade that is not immediately reversible. To investigate this, perform a time-course experiment to determine the onset of the irreversible phenotype. Additionally, assess cell viability and markers of cellular stress to rule out generalized toxicity, which is more likely to be an off-target effect. In some cell types, such as HCT116, the inhibition of TRPM4 by this compound has been observed to be non-reversible.[2]
Issue 3: Discrepancy in results between different cell lines or species.
-
Question: this compound works in my human cell line, but not in my mouse model. Is this an off-target effect?
-
Answer: This is a known species-specific effect of this compound and not necessarily an off-target issue. This compound (CBA) is a potent inhibitor of human TRPM4 but is ineffective against murine TRPM4 channels.[3][4] For experiments in mouse models or cell lines, a different inhibitor such as NBA (also known as Trpm4-IN-2), which inhibits both human and mouse TRPM4, should be used.[3][5]
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for using this compound?
A1: The reported IC50 of this compound for human TRPM4 is approximately 1.5 µM.[1] It is recommended to perform a dose-response experiment in your specific system to determine the lowest effective concentration that elicits the desired on-target effect. Using concentrations significantly above the IC50 increases the risk of off-target effects.
Q2: What are the known off-targets of this compound?
A2: this compound has been shown to be selective for TRPM4 over other TRP channels, including TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, and TRPV6.[3][5] However, comprehensive screening against a broad panel of kinases and other receptors is not extensively published. Therefore, it is crucial to perform control experiments to validate that the observed effects are due to TRPM4 inhibition.
Q3: What are the essential control experiments to include when using this compound?
A3: To ensure the specificity of your results, the following controls are highly recommended:
-
Vehicle Control: Use a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Use of a Structurally Unrelated Inhibitor: Confirm your findings with another TRPM4 inhibitor that has a different chemical structure, such as 9-phenanthrol (though be aware of its own off-target effects).
-
Genetic Controls: The most rigorous control is to use cells where the TRPM4 gene has been knocked down (using siRNA) or knocked out (using CRISPR/Cas9). The inhibitor should have no effect on the phenotype in these cells if it is acting on-target.
-
Inactive Analog Control: If available, use a structurally similar but inactive analog of this compound as a negative control.
Q4: How can I confirm that this compound is engaging with TRPM4 in my experimental system?
A4: Direct target engagement can be confirmed using techniques like the Cellular Thermal Shift Assay (CETSA). CETSA measures the change in the thermal stability of a protein upon ligand binding. An increase in the thermal stability of TRPM4 in the presence of this compound would confirm direct binding in a cellular context.
Quantitative Data
The following table summarizes the inhibitory potency of this compound and other commonly used TRPM4 inhibitors.
| Compound | Target | Action | IC50 Value | Cell Type | Species | Reference |
| This compound (CBA) | TRPM4 | Inhibitor | ~1.5 µM | HEK293 (overexpressed) | Human | [1] |
| TRPM4 | Inhibitor | ~1.1 µM | LNCaP (endogenous) | Human | [2] | |
| Mouse TRPM4 | Inactive | - | - | Mouse | [3][4] | |
| NBA (Trpm4-IN-2) | TRPM4 | Inhibitor | ~0.16 µM | LNCaP Cells | Human | [2] |
| TRPM4 | Inhibitor | ~0.125 µM (extracellular) | TsA-201 | Human | [3] | |
| TRPM4 | Inhibitor | ~0.215 µM (extracellular) | TsA-201 | Mouse | [3] | |
| 9-Phenanthrol | TRPM4 | Inhibitor | ~30 µM | TsA-201 | Human | [3] |
| Flufenamic acid | TRPM4 | Inhibitor | ~3-6 µM | - | - | [4] |
| Glibenclamide | TRPM4-SUR1 | Inhibitor | - | - | - |
Experimental Protocols
1. CRISPR/Cas9-Mediated Knockout of TRPM4 for On-Target Validation
-
Objective: To generate a TRPM4 knockout cell line to confirm that the phenotype observed with this compound is on-target.
-
Methodology:
-
gRNA Design: Design two or more single-guide RNAs (sgRNAs) targeting early exons of the TRPM4 gene to ensure a functional knockout.
-
Vector Construction: Clone the designed sgRNAs into a suitable Cas9 expression vector.
-
Transfection: Transfect the Cas9/sgRNA expression vector into the cell line of interest.
-
Single-Cell Cloning: Isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution to generate clonal populations.
-
Verification of Knockout: Expand the clones and verify the knockout of the TRPM4 protein by Western blot and/or Sanger sequencing of the targeted genomic region.
-
Phenotypic Analysis: Treat the verified TRPM4 knockout and wild-type control cells with this compound and assess the phenotype of interest. The phenotype should be absent in the knockout cells if the effect is on-target.
-
2. Washout Experiment to Assess Reversibility
-
Objective: To determine if the effect of this compound on a cellular phenotype is reversible.
-
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentration for a specific duration to induce the phenotype.
-
Washout: Remove the medium containing this compound and wash the cells three times with fresh, pre-warmed medium.
-
Incubation in Fresh Medium: Add fresh medium without the inhibitor and incubate the cells for various time points (e.g., 1, 4, 12, 24 hours).
-
Phenotypic Assessment: At each time point, assess the cellular phenotype to see if it has reversed to the baseline level observed in vehicle-treated control cells.
-
Visualizations
Caption: TRPM4 Signaling Pathway
Caption: On-Target vs. Off-Target Validation Workflow
Caption: Troubleshooting Decision Tree
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigation of Novel Small Molecular TRPM4 Inhibitors in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 4. Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 1: Modulation of TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
troubleshooting TRPM4-IN-1 variability in patch clamp recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TRPM4-IN-1 in patch clamp recordings.
Troubleshooting Guide
This guide addresses specific issues that may arise during patch clamp experiments involving the TRPM4 inhibitor, this compound (also known as CBA).
| Problem | Potential Cause | Suggested Solution |
| No effect of this compound on observed currents. | Species Specificity: this compound (CBA) is a potent inhibitor of human TRPM4 but has been shown to be ineffective against the mouse ortholog.[1][2][3] | Verify the species of your experimental model. If using a mouse model, consider using an alternative inhibitor such as NBA, which has been shown to inhibit both human and mouse TRPM4.[1][3] |
| Incorrect Concentration: The effective concentration of this compound may not have been reached. | Consult the provided IC50 data table to ensure you are using an appropriate concentration range. The IC50 for human TRPM4 is typically in the low micromolar range.[4][5] | |
| Compound Degradation: Improper storage or handling may have led to the degradation of this compound. | Store the compound as recommended by the manufacturer, typically at -20°C or -80°C.[6] Prepare fresh stock solutions in DMSO and make aliquots to avoid repeated freeze-thaw cycles. | |
| Variability in the inhibitory effect of this compound between experiments. | Inconsistent Drug Application: The method of drug application (e.g., bath application, puff application) can influence the local concentration and time course of inhibition.[7] | Ensure a consistent and reliable method of drug application. For whole-cell recordings, allow sufficient time for the drug to perfuse the recording chamber and reach the cell. |
| Cell Health and Passage Number: The health and passage number of the cells can affect ion channel expression and function. | Use cells that are healthy and within a consistent, low passage number range for all experiments to ensure reproducibility. | |
| Temperature Fluctuations: Ion channel kinetics are sensitive to temperature. | Maintain a consistent temperature throughout all experiments. If possible, use a temperature-controlled recording chamber. | |
| Irreversible or slowly reversible block. | Cell Type-Dependent Effects: The reversibility of this compound has been shown to differ between cell types. For example, it has been reported to be reversible in LNCaP prostate cancer cells but irreversible in colorectal cancer cells.[4] | Be aware of the potential for cell type-specific differences in the reversibility of the block. Perform thorough washout experiments to characterize the kinetics of reversibility in your specific cell line. |
| Apparent off-target effects. | Non-specific Binding: At high concentrations, the risk of off-target effects increases for any pharmacological agent. | Use the lowest effective concentration of this compound based on dose-response experiments. Consider using other, structurally different TRPM4 inhibitors to confirm that the observed effect is specific to TRPM4 inhibition. |
| Vehicle Effects: The solvent used to dissolve this compound (typically DMSO) can have effects on ion channels at certain concentrations. | Always include a vehicle control in your experiments to account for any effects of the solvent. Keep the final DMSO concentration as low as possible (ideally ≤ 0.1%). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in patch clamp experiments?
A good starting point is to test a concentration at or slightly above the published IC50 value for human TRPM4, which is approximately 1.1–1.8 µM.[4][5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q2: Is this compound selective for TRPM4?
This compound (CBA) has been shown to have good selectivity over other TRP channel family members, including TRPV1, TRPV3, TRPV6, TRPM5, TRPM7, and TRPM8.[4] However, like any pharmacological inhibitor, the potential for off-target effects at higher concentrations cannot be entirely ruled out.
Q3: Can I use this compound in both whole-cell and inside-out patch clamp configurations?
Yes, this compound can be used in both configurations. For whole-cell recordings, it is typically bath-applied.[4] For inside-out patches, it can be included in the pipette solution for extracellular application or in the bath solution for intracellular application.[1]
Q4: How should I prepare and store this compound?
This compound is typically dissolved in DMSO to make a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C.[6] It is advisable to make single-use aliquots to avoid repeated freeze-thaw cycles. On the day of the experiment, the stock solution can be diluted to the final working concentration in the extracellular or intracellular solution.
Q5: I am not seeing any TRPM4-like currents to begin with. What should I check?
Ensure that your cells are expressing functional TRPM4 channels. This can be verified by the presence of a calcium-activated, non-selective cation current.[8][9] The activation of TRPM4 is dependent on intracellular calcium, so your intracellular solution must contain an appropriate concentration of free calcium to elicit TRPM4 currents.[1][8] Also, confirm that your voltage protocol is appropriate for recording TRPM4 currents, which typically involves voltage ramps or steps to both negative and positive potentials.[8][10]
Quantitative Data
Table 1: IC50 Values of Common TRPM4 Inhibitors
| Compound | Action | IC50 Value | Cell Type | Species | Reference |
| This compound (CBA) | Inhibitor | 1.1 µM | LNCaP Cells | Human | [4] |
| 1.18 µM | HCT116 Cells | Human | [4] | ||
| 1.5 µM | HEK293 (overexpressing) | Human | [6] | ||
| 1.8 µM | HEK293 (overexpressing) | Human | [5] | ||
| NBA | Inhibitor | ~0.125 µM (extracellular) | TsA-201 | Human | [8] |
| ~0.187 µM (intracellular) | TsA-201 | Human | [8] | ||
| ~0.215 µM (extracellular) | TsA-201 | Mouse | [8] | ||
| ~0.119 µM (intracellular) | TsA-201 | Mouse | [8] | ||
| 0.16 µM | LNCaP Cells | Human | [4] | ||
| 9-Phenanthrol | Inhibitor | ~30 µM | TsA-201 | Human | [8] |
| 11 µM | Rat cerebral arterial smooth muscle cells | Rat | [11] | ||
| 17.0 µM | HEK293 (overexpressing) | Human | [5] | ||
| 20.7 µM | Human ventricular fibroblasts (Control) | Human | [12] | ||
| 19.5 µM | Human ventricular fibroblasts (Heart Failure) | Human | [12] | ||
| Flufenamic acid (FFA) | Inhibitor | 3-6 µM | Various | Various | [13] |
| 9.2 µM | HEK293 (overexpressing) | Human | [5] | ||
| Glibenclamide | Inhibitor | Potent inhibition at 10-100 µM | HEK293, native cells | Human, Rat | [11] |
Experimental Protocols
Whole-Cell Patch Clamp Protocol for TRPM4 Current Recording
This protocol is adapted from established methods for recording TRPM4 currents in HEK293 cells or other suitable cell lines.[8][10]
1. Cell Preparation:
-
Culture cells (e.g., HEK293 transiently or stably expressing TRPM4) on glass coverslips.
-
On the day of recording, transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the cells with extracellular solution.
2. Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 5 EGTA, and CaCl2 to achieve the desired free Ca2+ concentration (e.g., 10 µM). Adjust pH to 7.2 with CsOH. Note: Cs+ is used to block K+ channels.
3. Recording Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a cell with the pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to facilitate GΩ seal formation.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Allow the cell to equilibrate with the intracellular solution for 3-5 minutes before starting recordings.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a voltage ramp protocol from -100 mV to +100 mV over 500 ms, repeated every 10 seconds, to elicit TRPM4 currents.[8]
-
To test the effect of this compound, first establish a stable baseline recording of TRPM4 currents. Then, perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound and the appropriate vehicle control.
Visualizations
References
- 1. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of Novel Small Molecular TRPM4 Inhibitors in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. TRPM4 links calcium signaling to membrane potential in pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Upregulation of transient receptor potential melastatin 4 (TRPM4) in ventricular fibroblasts from heart failure patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 1: Modulation of TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
TRPM4-IN-1 Technical Support Center: Preventing Precipitation in Media
For researchers, scientists, and drug development professionals utilizing the TRPM4 inhibitor, TRPM4-IN-1 (also known as CBA), this technical support center provides essential guidance on preventing its precipitation in cell culture media. By following these protocols and troubleshooting tips, you can ensure the accurate and effective application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture media?
A1: this compound is a hydrophobic compound with low aqueous solubility. Precipitation upon addition to aqueous-based cell culture media is a common issue and can be triggered by several factors:
-
High Final Concentration of Stock Solvent: The most common solvent for this compound is Dimethyl Sulfoxide (DMSO). While this compound is highly soluble in DMSO, a high final concentration of DMSO in the media can lead to the compound crashing out of solution.
-
Rapid Dilution: Adding a concentrated DMSO stock solution directly and quickly into the aqueous media can cause localized high concentrations of the inhibitor, leading to immediate precipitation.
-
Media Temperature: Adding the compound to cold media can decrease its solubility and promote precipitation.
-
Media Composition: Components in the cell culture media, such as salts and proteins, can interact with this compound and affect its solubility.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is highly soluble in DMSO, with a reported solubility of up to 68 mg/mL (199.9 mM).[1] For long-term storage, it is advisable to prepare a high-concentration stock solution, aliquot it into single-use vials, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Q3: What is the maximum final concentration of DMSO that is safe for my cells and won't cause precipitation?
A3: The final concentration of DMSO in your cell culture media should be kept as low as possible. While cell line sensitivity varies, a general guideline is to keep the final DMSO concentration at or below 0.1%.[3][4] Some robust cell lines may tolerate up to 0.5% for short-term experiments.[5][6] It is crucial to include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments to account for any solvent effects.
Q4: Can the presence of serum in my media affect this compound solubility?
A4: Yes, the presence of serum, such as Fetal Bovine Serum (FBS), can impact the solubility and bioavailability of hydrophobic compounds like this compound. Serum proteins can bind to the compound, which may help to keep it in solution.[7][8] However, this interaction can also potentially reduce the free concentration of the inhibitor available to interact with the cells.[7] It is important to be consistent with the serum concentration used in your experiments.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and prevent this compound precipitation.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to media. | High final DMSO concentration. | Keep the final DMSO concentration in the media at or below 0.1%. Prepare a more concentrated stock solution if necessary to minimize the volume added. |
| Rapid dilution into aqueous media. | Add the this compound stock solution drop-wise to the pre-warmed media while gently vortexing or swirling. Consider preparing an intermediate dilution in media or PBS. | |
| Cold media. | Always use media that has been pre-warmed to 37°C. | |
| Media becomes cloudy or a precipitate forms over time in the incubator. | Compound instability or delayed precipitation. | Prepare fresh working solutions of this compound in media for each experiment. Avoid storing diluted solutions. |
| Interaction with media components. | If using a custom or serum-free media, consider if any components could be reacting with the inhibitor. Test solubility in a simpler buffer like PBS first. | |
| Inconsistent experimental results. | Variable inhibitor concentration due to precipitation. | Visually inspect your media for any signs of precipitation before and during the experiment. If precipitation is observed, the effective concentration of the inhibitor is unknown. Follow the recommended protocols to ensure solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Adding Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
This protocol is designed to minimize the risk of precipitation.
-
Pre-warm Media: Pre-warm your complete cell culture medium (e.g., DMEM supplemented with 10% FBS) to 37°C.[9]
-
Thaw Stock Solution: Thaw an aliquot of your concentrated this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Recommended):
-
To minimize the shock of transferring the DMSO-dissolved compound into a fully aqueous environment, first, create an intermediate dilution.
-
For example, dilute your 10 mM stock solution 1:10 in pre-warmed media to create a 1 mM intermediate solution. This intermediate solution will have a higher DMSO concentration (e.g., 10%) but is a smaller volume to handle.
-
-
Final Dilution:
-
Gently vortex or swirl the pre-warmed complete media.
-
While the media is in motion, add the required volume of the intermediate dilution (or the stock solution if not making an intermediate dilution) drop-wise to achieve your final desired concentration (e.g., 1 µM, 10 µM).
-
Example Calculation for a 10 µM final concentration in 10 mL of media:
-
From a 10 mM stock: Add 10 µL of the 10 mM stock to 10 mL of media. The final DMSO concentration will be 0.1%.
-
-
-
Final Check: After preparation, visually inspect the working solution for any signs of precipitation or cloudiness before adding it to your cells.
Visualizations
Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound solutions.
Troubleshooting Logic for this compound Precipitation
Caption: Troubleshooting flowchart for precipitation issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
optimizing TRPM4-IN-1 incubation time for maximum inhibition
Welcome to the technical support center for TRPM4-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered when using the TRPM4 inhibitor, this compound (also known as CBA).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound?
A1: The reported IC50 of this compound for human TRPM4 is approximately 1.5 μM.[1] For initial experiments, a concentration range of 1-10 μM is recommended. However, the optimal concentration will depend on the cell type and experimental conditions. A dose-response curve should be generated to determine the most effective concentration for your specific assay.
Q2: What is the recommended incubation time for this compound?
A2: The optimal incubation time for this compound can vary significantly depending on the experimental goal and cell type. For acute inhibition studies, such as electrophysiology, direct application to the recording chamber is common. For cellular assays, pre-incubation times can range from 15-30 minutes for intracellular calcium imaging to overnight for rescue experiments of certain TRPM4 variants.[1][2] It is advisable to perform a time-course experiment to determine the minimal incubation time required to achieve maximal inhibition in your specific experimental setup.
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[3] For storage, the powdered form is stable for years at -20°C. Once dissolved in DMSO, it is recommended to aliquot the stock solution and store it at -80°C for up to one year to avoid repeated freeze-thaw cycles. For short-term storage, a stock solution in DMSO can be kept at -20°C for up to one month.[3]
Q4: Is the inhibition by this compound reversible?
A4: The reversibility of this compound inhibition appears to be cell-type dependent. For example, inhibition of endogenous TRPM4 currents in LNCaP prostate cancer cells has been shown to be reversible.[1] However, in HCT116 colorectal cancer cells, the inhibition of TRPM4 current was found to be non-reversible.[4] It is crucial to determine the reversibility in your specific cell system by performing washout experiments.
Q5: Does this compound have any known off-target effects?
A5: this compound is reported to be a selective inhibitor of TRPM4. However, as with any small molecule inhibitor, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. It is always recommended to include appropriate controls in your experiments, such as using a negative control compound or validating findings with genetic approaches like siRNA or knockout models.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition observed | Species-specific effects: this compound has been shown to be ineffective at inhibiting mouse TRPM4 channels.[5] | Verify the species of your experimental model. If using a mouse model, consider using an alternative inhibitor that is effective against murine TRPM4. |
| Suboptimal incubation time: The inhibitor may not have had sufficient time to reach its target and exert its effect. | Perform a time-course experiment to determine the optimal pre-incubation time for your cell type and experimental conditions. | |
| Incorrect inhibitor concentration: The concentration of this compound may be too low to achieve significant inhibition. | Generate a dose-response curve to determine the optimal concentration for your assay. | |
| Inhibitor degradation: Improper storage or handling of the this compound stock solution may have led to its degradation. | Prepare a fresh stock solution of this compound from powder and store it properly in aliquots at -80°C. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Changes in cell passage number, confluence, or media composition can affect experimental outcomes. | Maintain consistent cell culture practices and use cells within a defined passage number range. |
| Incomplete washout of the inhibitor (for reversibility studies): Residual inhibitor may be present after the washout period, leading to persistent inhibition. | Extend the washout period and increase the number of washes with fresh, inhibitor-free medium. | |
| Unexpected cellular effects | Off-target effects: At higher concentrations, this compound may interact with other cellular targets. | Use the lowest effective concentration of the inhibitor and validate key findings with a secondary, structurally distinct TRPM4 inhibitor or a genetic approach. |
| Cell-type specific responses: The cellular consequences of TRPM4 inhibition can vary between different cell types. | Carefully characterize the phenotype in your specific cell model and compare it to published data for similar cell types. |
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for TRPM4 Inhibition
This protocol is a generalized procedure for assessing the inhibitory effect of this compound on TRPM4 currents.
-
Cell Preparation: Plate cells expressing TRPM4 channels onto glass coverslips 24-48 hours before the experiment.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, and varying concentrations of free Ca2+ (buffered with CaCl2) to activate TRPM4 (pH 7.2 with CsOH).
-
-
Recording Procedure:
-
Establish a whole-cell patch clamp configuration.
-
Record baseline TRPM4 currents by applying a voltage ramp or step protocol.
-
Perfuse the external solution containing the desired concentration of this compound (e.g., 1-10 µM) into the recording chamber.
-
Continuously record the current to observe the onset and steady-state of inhibition.
-
For reversibility testing, perfuse the chamber with the inhibitor-free external solution to wash out the compound.
-
-
Data Analysis: Measure the current amplitude at a specific voltage before and after the application of this compound to calculate the percentage of inhibition.
Intracellular Calcium Imaging
This protocol outlines a method to assess the effect of this compound on intracellular calcium dynamics.
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Dye Loading:
-
Wash cells with a physiological salt solution (e.g., HBSS).
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in the salt solution for 30-60 minutes at 37°C, according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
-
Inhibitor Incubation: Pre-incubate the cells with this compound at the desired concentration for 15-30 minutes.[2]
-
Image Acquisition:
-
Acquire baseline fluorescence images.
-
Stimulate the cells with an agonist that induces a calcium response.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis: Quantify the changes in fluorescence intensity to determine the effect of this compound on the calcium response.
Visualizations
Caption: TRPM4 activation and inhibition signaling pathway.
Caption: General experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Investigation of Novel Small Molecular TRPM4 Inhibitors in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 1: Modulation of TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing TRPM4-IN-1 Autofluorescence in Imaging
Welcome to the technical support center for researchers utilizing the TRPM4 inhibitor, TRPM4-IN-1 (also known as CBA). This guide provides troubleshooting strategies and frequently asked questions to address the potential issue of autofluorescence associated with this compound during imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (CBA) is a potent and selective small molecule inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel, with a reported IC50 of approximately 1.5 µM.[1][2][3] It is widely used in research to investigate the physiological and pathological roles of TRPM4 in various cellular processes, including in cardiovascular diseases and prostate cancer.[1]
Q2: Does this compound exhibit autofluorescence?
Q3: What are the likely excitation and emission wavelengths of this compound autofluorescence?
A3: Based on the spectral properties of its core component, anthranilic acid, this compound is predicted to have an excitation peak around 336 nm and an emission peak around 411 nm.[5] This can potentially interfere with fluorophores that are excited by violet or UV light and emit in the blue channel (e.g., DAPI, Hoechst, Alexa Fluor 405).
Q4: How can I confirm if this compound is causing autofluorescence in my experiment?
A4: To determine if this compound is the source of unwanted background signal, you should include a crucial control in your experimental setup. Prepare a sample of your cells or tissue, treat them with this compound at the same concentration and for the same duration as your experimental samples, but omit all other fluorescent labels (e.g., primary and secondary antibodies, fluorescent dyes). When you image this sample using the same settings as your fully stained samples, any fluorescence you observe can be attributed to the autofluorescence of this compound or the vehicle (e.g., DMSO), as well as endogenous cellular autofluorescence.
Q5: Are there alternative TRPM4 inhibitors that may have lower autofluorescence?
A5: Several other TRPM4 inhibitors are available, such as 9-phenanthrol and NBA (TRPM4-IN-2). However, detailed information on their intrinsic fluorescence is also limited. 9-phenanthrol, being a phenanthrene (B1679779) derivative, may also exhibit fluorescence. NBA is also an anthranilic acid derivative and may have similar fluorescent properties to this compound.[8][9][10][11] It is recommended to perform the same autofluorescence controls (as described in Q4) for any inhibitor you choose to use in an imaging experiment.
Troubleshooting Guide
Issue: High background fluorescence in the blue channel after treatment with this compound.
This is the most common issue expected when using this compound in fluorescence imaging, due to its likely emission spectrum.
Solution 1: Spectral Separation
-
Choose appropriate fluorophores: Whenever possible, select fluorophores that are spectrally distant from the predicted emission of this compound. Opt for green (e.g., Alexa Fluor 488, FITC), red (e.g., Alexa Fluor 594, TRITC), or far-red (e.g., Alexa Fluor 647, Cy5) emitting dyes.
-
Avoid the blue channel for your target of interest: If you must use a blue-emitting dye, be aware that its signal may be confounded by the autofluorescence of the inhibitor.
Solution 2: Optimize Imaging Parameters
-
Sequential scanning: If you are using a confocal microscope, acquire images in sequential scan mode. This means you excite and detect each fluorophore individually, which can help to minimize bleed-through between channels.
-
Adjust detector sensitivity: Lower the gain or voltage of the photomultiplier tube (PMT) for the blue channel to reduce the detection of the weaker autofluorescence signal. This may require you to use a brighter fluorophore for your target of interest to maintain a good signal-to-noise ratio.
Solution 3: Post-Acquisition Image Processing
-
Background subtraction: In your image analysis software, you can perform background subtraction. To do this accurately, you should use an image of a control sample (cells treated with this compound but without fluorescent labels) to define the background fluorescence level.
-
Spectral unmixing: If your microscopy system is equipped with a spectral detector, you can use spectral unmixing algorithms. This involves acquiring a reference spectrum of the this compound autofluorescence (from your control sample) and then computationally subtracting this spectral signature from your experimental images.
Quantitative Data Summary
| Parameter | Value/Property | Source |
| This compound (CBA) | ||
| Chemical Class | Aryloxyacyl-anthranilic acid | [12][13] |
| IC50 for TRPM4 | ~1.5 µM | [1][2][3] |
| Predicted Excitation Max | ~336 nm | [5] (inferred from anthranilic acid) |
| Predicted Emission Max | ~411 nm | [5] (inferred from anthranilic acid) |
| Common Fluorophores | ||
| DAPI (bound to DNA) | Ex: ~358 nm, Em: ~461 nm | |
| Alexa Fluor 488 | Ex: ~495 nm, Em: ~519 nm | |
| Alexa Fluor 594 | Ex: ~590 nm, Em: ~617 nm | |
| Alexa Fluor 647 | Ex: ~650 nm, Em: ~668 nm |
Experimental Protocols
Protocol: Immunofluorescence Staining of a Target Protein in Cells Treated with this compound
This protocol is adapted from standard immunofluorescence procedures with specific modifications to account for the potential autofluorescence of this compound.
Materials:
-
Cells cultured on sterile glass coverslips
-
This compound (CBA)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS)
-
Primary antibody against the target protein
-
Secondary antibody conjugated to a spectrally appropriate fluorophore (e.g., Alexa Fluor 488 or 594)
-
Mounting medium
Procedure:
-
Cell Treatment:
-
Treat cells with the desired concentration of this compound (or DMSO as a vehicle control) for the specified duration of your experiment.
-
Crucially, prepare a parallel "autofluorescence control" coverslip that is treated with this compound but will not be stained with antibodies.
-
-
Fixation:
-
Gently wash the cells three times with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to its optimal concentration.
-
Incubate the coverslips (excluding the autofluorescence control) with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this point onwards.
-
Incubate the coverslips (excluding the autofluorescence control) with the secondary antibody solution for 1-2 hours at room temperature.
-
-
Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Seal the edges of the coverslips with nail polish and allow to dry.
-
-
Imaging:
-
Image the samples using a fluorescence or confocal microscope.
-
First, image the "autofluorescence control" coverslip to determine the intensity and spectral properties of the background signal from this compound.
-
Use these settings as a baseline to optimize the acquisition parameters for your experimental samples, ensuring that the signal from your target is clearly distinguishable from the background.
-
Diagrams
Caption: TRPM4 activation signaling pathway.
Caption: Workflow for immunofluorescence with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CBA | TRPM Channels | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mcfarland.acadiau.ca [mcfarland.acadiau.ca]
- 5. Spectrum [Anthranilic Acid] | AAT Bioquest [aatbio.com]
- 6. Anthranilic Acid as a Versatile Fluorescent Tag and Linker for Functional Glycomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anthranilic Acid as a Versatile Fluorescent Tag and Linker for Functional Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Identification of a binding site for small molecule inhibitors targeting human TRPM4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a binding site for small molecule inhibitors targeting human TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRPM4-IN-2 | NBA supplier | CAS 667411-04-3 | TRPM4 inhibitor |AOBIOUS [aobious.com]
- 12. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
TRPM4-IN-1 inactive in mouse models what to do
Welcome to the technical support center for TRPM4-IN-1. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the observed inactivity of this compound in mouse models.
Frequently Asked Questions (FAQs)
Q1: My this compound inhibitor is active in my human cell line-based assays, but it shows no efficacy in my mouse model. Is this expected?
A1: Yes, this is an expected result. Recent studies have demonstrated that this compound (also known as CBA) exhibits significant species-specific activity. While it is a potent inhibitor of the human TRPM4 channel, it does not inhibit the mouse TRPM4 channel.[1][2][3] In fact, some studies have shown that at certain concentrations, this compound can even increase the current of the mouse TRPM4 channel at negative holding potentials.[1][2]
Q2: Why is this compound inactive on the mouse TRPM4 channel?
A2: The exact molecular basis for this species-specificity is still under investigation, but it is thought to be due to differences in the amino acid sequences of the human and mouse TRPM4 proteins.[3] There is approximately 20% non-homology between the mouse and human TRPM4 sequences, which could lead to differences in the binding pocket for this compound.[3] This highlights a critical consideration in drug development: compounds screened against a human target may not have the same effect on the orthologous protein in preclinical animal models.[1][2][3]
Q3: Is there an alternative TRPM4 inhibitor that is active in both human and mouse models?
A3: Yes, a compound referred to as NBA (4-chloro-2-(2-(naphthalene-1-yloxy) acetamido) benzoic acid) has been shown to inhibit both human and mouse TRPM4 currents.[1][2][4] If your research requires the inhibition of TRPM4 in a mouse model, NBA is a recommended alternative to this compound.[5]
Q4: What about 9-phenanthrol as a TRPM4 inhibitor in mice?
A4: 9-phenanthrol has been widely used as a TRPM4 inhibitor, but its use in mouse models is complex and should be approached with caution.[1][2] Studies have shown that its effect on mouse TRPM4 can be contradictory, causing inhibition when applied extracellularly but potentiation of the outward current when applied intracellularly.[1][2][6] Furthermore, 9-phenanthrol has poor selectivity and higher cytotoxicity compared to newer inhibitors like NBA.[5]
Troubleshooting Guide: My Small Molecule Inhibitor is Inactive In Vivo
If you are experiencing a lack of efficacy with a small molecule inhibitor in a mouse model, the issue may not always be species-specific target activity. The following guide provides a structured approach to troubleshooting this common problem.
Step 1: Confirm Species-Specific Activity of the Target
Before proceeding to more complex and resource-intensive investigations, it is crucial to rule out species-specific differences in the inhibitor's activity on the target protein.
-
Action: Perform an in vitro assay (e.g., electrophysiology for ion channels, enzymatic assay for enzymes) comparing the activity of your inhibitor on the human and mouse orthologs of the target protein.
-
Expected Outcome: This will determine if, like this compound, your compound is potent on the human target but inactive on the mouse target.
Step 2: Investigate Pharmacokinetics (PK)
Poor pharmacokinetic properties are a common reason for the failure of compounds in in vivo models. This involves assessing the absorption, distribution, metabolism, and excretion (ADME) of the compound.
-
Action: Conduct a pharmacokinetic study in mice. This typically involves administering the compound at the intended therapeutic dose and collecting blood samples at various time points to measure the concentration of the compound in the plasma.
-
Key Parameters to Analyze:
-
Cmax (Maximum Concentration): Is the compound reaching a high enough concentration to be effective?
-
Tmax (Time to Maximum Concentration): How quickly does the compound reach its peak concentration?
-
Half-life (t½): Is the compound cleared from the body too quickly to have a sustained effect?
-
Bioavailability (F): If administered orally, is the compound being absorbed into the bloodstream?
-
Step 3: Assess Target Engagement
Even if the compound has good pharmacokinetic properties, it needs to reach its target tissue and bind to the target protein to exert its effect.
-
Action: Perform a target engagement study. This can be done through various methods, such as Western blotting for downstream signaling molecules, or more direct methods like the Cellular Thermal Shift Assay (CETSA) on tissue samples from treated animals.
-
Expected Outcome: These studies will confirm whether the compound is binding to its intended target in the relevant tissues in vivo.
Step 4: Analyze Metabolite Profile
The compound may be rapidly metabolized in the mouse into inactive or even antagonistic metabolites.
-
Action: Conduct a metabolite analysis study. This involves analyzing plasma and tissue samples from treated mice using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify any metabolites of the parent compound.
-
Expected Outcome: This will reveal if the parent compound is being rapidly cleared and converted into other molecules. If so, the activity of these metabolites on the target should also be assessed.
Data Presentation
Table 1: Comparative Activity of TRPM4 Inhibitors on Human and Mouse Channels
| Compound | Common Name | Human TRPM4 Activity | Mouse TRPM4 Activity | IC50 (Human) |
| This compound | CBA | Inhibitor | Inactive / Modulator | 1.5 µM[7] |
| NBA | Compound 6 | Inhibitor | Inhibitor | Not Reported |
| 9-phenanthrol | 9-phenanthrol | Inhibitor | Complex (Inhibitor/Potentiator) | Not Reported |
Experimental Protocols
Protocol 1: Basic Pharmacokinetic (PK) Analysis in Mice
Objective: To determine the plasma concentration of a small molecule inhibitor over time after administration.
Materials:
-
Test compound
-
Vehicle for dosing
-
Mice (specify strain, age, and sex)
-
Dosing equipment (e.g., gavage needles for oral administration, syringes for injection)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes with anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for analysis
Methodology:
-
Dosing: Administer the compound to a cohort of mice at the desired dose and route (e.g., oral gavage, intraperitoneal injection, intravenous injection). Include a vehicle-treated control group.
-
Blood Collection: Collect blood samples (typically 20-50 µL) at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). Serial sampling from the same animal (e.g., via saphenous or tail vein) is preferred to reduce biological variability.
-
Plasma Preparation: Immediately place blood samples into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Sample Analysis:
-
Prepare plasma samples for analysis, often by protein precipitation with a solvent like acetonitrile. Include an internal standard for accurate quantification.
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to determine the concentration of the compound.
-
-
Data Analysis: Plot the plasma concentration versus time and use appropriate software to calculate key pharmacokinetic parameters (Cmax, Tmax, t½, AUC - Area Under the Curve).
Protocol 2: In Vivo Target Engagement using Western Blot for Downstream Signaling
Objective: To indirectly assess if the inhibitor is engaging its target by measuring the modulation of a downstream signaling pathway.
Materials:
-
Test compound and vehicle
-
Mice
-
Tissue homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Homogenizer
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment and reagents
-
Primary antibodies against the phosphorylated (active) and total forms of a downstream target protein.
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Methodology:
-
Treatment: Dose mice with the test compound or vehicle for a duration determined by the expected pharmacodynamics of the inhibitor.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and rapidly excise the target tissue.
-
Protein Extraction: Homogenize the tissue in ice-cold homogenization buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the phosphorylated form of the downstream target.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody against the total form of the target protein to confirm equal loading.
-
Quantify the band intensities and calculate the ratio of the phosphorylated to the total protein. A decrease in this ratio in the compound-treated group compared to the vehicle group indicates target engagement.
-
Visualizations
Caption: Initial troubleshooting workflow for this compound inactivity.
Caption: Potential reasons for in vivo inactivity of small molecule inhibitors.
References
- 1. research.rug.nl [research.rug.nl]
- 2. [PDF] Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction | Semantic Scholar [semanticscholar.org]
- 3. How can species differences affect DMPK outcomes? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Metabolomics reveals mouse plasma metabolite responses to acute exercise and effects of disrupting AMPK-glycogen interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative metabolomic analysis of mouse plasma in response to different dietary conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
ensuring complete washout of TRPM4-IN-1 after treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TRPM4-IN-1, a potent and selective inhibitor of the TRPM4 cation channel.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
For optimal stability, this compound should be stored as a stock solution at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] The choice of solvent will depend on the specific experimental requirements, but DMSO is commonly used for initial solubilization.
Q2: Is the inhibitory effect of this compound reversible?
The reversibility of this compound's effect appears to be cell-type dependent. In HEK293 cells overexpressing TRPM4 and in LNCaP prostate cancer cells, this compound has been shown to reversibly block TRPM4 currents.[2] However, in HCT116 colorectal cancer cells, the inhibition of TRPM4 currents by this compound (also referred to as CBA) was found to be non-reversible, as the current was not restored after washout.[3] Researchers should empirically determine the reversibility in their specific experimental system.
Q3: Are there known off-target effects for this compound?
While this compound is considered a selective inhibitor, its selectivity is not exhaustively established, and the possibility of off-target effects, especially at high concentrations, should be considered.[4] It is always recommended to include appropriate controls to rule out potential off-target effects in your experiments.
Troubleshooting Guide
Issue 1: Incomplete or No Washout of this compound Effect
Symptoms:
-
TRPM4-mediated currents do not return to baseline levels after washing out the compound.
-
The observed cellular effect persists long after the removal of this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Washout Time/Volume | Extend the duration and increase the volume of the washout buffer. Continuous perfusion is more effective than static buffer changes. |
| Cell-Type Specific Irreversible Inhibition | As observed in HCT116 cells, the inhibition might be irreversible in your cell line.[3] Consider performing a time-course experiment to determine the extent of recovery. If irreversibility is confirmed, experimental design should be adjusted accordingly. |
| Compound Adherence to Tubing/Apparatus | Pre-treat the perfusion system with the washout buffer to saturate non-specific binding sites before the experiment. |
| High Compound Concentration | Use the lowest effective concentration of this compound as determined by a dose-response curve to minimize potential irreversible effects or off-target binding. |
Issue 2: Variability in this compound Potency (IC50)
Symptoms:
-
The experimentally determined IC50 value for this compound differs significantly from published values.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Different Experimental Conditions | Factors such as cell type, expression level of TRPM4, recording configuration (whole-cell vs. inside-out), and buffer composition can influence the apparent potency. Ensure your experimental conditions are consistent and well-documented. |
| Compound Degradation | Ensure proper storage of the this compound stock solution.[1] Prepare fresh dilutions from the stock for each experiment. |
| Species-Specific Differences | The efficacy of some TRPM4 inhibitors can differ between species (e.g., human vs. mouse).[5] If using a non-human cell line, be aware of potential species-specific variations in pharmacology. |
Data Summary
The following table summarizes the inhibitory potency of this compound (CBA) and other common TRPM4 inhibitors.
| Inhibitor | IC50 (µM) | Cell Line | Notes | Reference |
| This compound (CBA) | 1.5 | HEK293 (overexpressing TRPM4) | Potent and selective inhibitor. | [1][2] |
| This compound (CBA) | 1.1 ± 0.3 | LNCaP (prostate cancer) | Inhibition of endogenous TRPM4 currents. | [3] |
| This compound (CBA) | 1.18 | HCT116 (colorectal cancer) | Inhibition was found to be non-reversible in this cell line. | [3] |
| 9-phenanthrol | 17.0 ± 2.8 | HEK293 (excised membrane patches) | Commonly used but less potent than this compound. | [2] |
| Flufenamic acid (FFA) | 9.2 ± 1.2 | HEK293 (excised membrane patches) | Non-steroidal anti-inflammatory drug with off-target effects. | [2] |
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for Assessing this compound Washout
This protocol is designed to measure TRPM4 currents and assess the reversibility of inhibition by this compound.
Cell Preparation:
-
Culture tetracycline-inducible HEK293 cells expressing Flag-TRPM4.[2]
-
Induce TRPM4 expression by adding 1 µg/mL of tetracycline (B611298) to the medium 15-20 hours before the experiment.[2]
Electrophysiology:
-
Obtain whole-cell patch-clamp recordings using a Multiclamp 700B amplifier or similar.
-
Use patch electrodes with a resistance of 2-4 MΩ.
-
Record currents using a stimulation protocol consisting of voltage steps (e.g., 200 ms (B15284909) steps from a holding potential of 0 mV, ranging from -80 to +100 mV).[2]
-
Establish a stable baseline recording of TRPM4 current.
-
Apply this compound at the desired concentration and record the inhibited current until a steady-state is reached.
-
Initiate washout by perfusing the chamber with a buffer free of this compound. The volume of the washout buffer should be at least 10 times the chamber volume, and perfusion should be continuous.
-
Continuously record the current during washout to monitor the recovery of TRPM4 activity.
Western Blot Protocol for TRPM4 Expression
This protocol can be used to confirm the expression of TRPM4 in the cells used for the washout experiment.
-
Prepare whole-cell lysates by lysing cells in lysis buffer (e.g., 50 mM HEPES pH 7.4; 150 mM NaCl; 1.5 mM MgCl2, 1 mM EGTA pH 8.0; 10% glycerol; 1% Triton X-100; 1× complete protease inhibitor cocktail) for 1 hour at 4°C.[2]
-
Centrifuge the lysates for 15 minutes at 16,000 × g at 4°C.[2]
-
Determine the protein concentration of the supernatant using a Bradford assay.[2]
-
Load equal amounts of protein per lane on a polyacrylamide gel, perform electrophoresis, and transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody specific for TRPM4, followed by an appropriate secondary antibody.
-
Detect the protein bands using a suitable detection method.
Visualizations
Caption: Experimental workflow for assessing this compound washout.
Caption: Troubleshooting logic for incomplete this compound washout.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Novel Small Molecular TRPM4 Inhibitors in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 1: Modulation of TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
TRPM4-IN-1 degradation and proper storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRPM4-IN-1 (also known as CBA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (CBA) is a potent and selective small molecule inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel.[1][2] TRPM4 is a calcium-activated, non-selective cation channel that is permeable to monovalent cations like Na⁺ and K⁺, but not Ca²⁺. By conducting these ions, TRPM4 plays a crucial role in modulating cell membrane potential. This compound exerts its effect by blocking the flow of ions through the TRPM4 channel.[2][3]
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the stability and activity of this compound. Recommendations for both solid compound and stock solutions are summarized below. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
| Form | Storage Temperature | Recommended Duration |
| Solid | -20°C | 3 years |
| Stock Solution in DMSO | -20°C | 1 month[1] |
| Stock Solution in DMSO | -80°C | 1 year[1] |
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the solid compound in fresh, anhydrous DMSO to the desired concentration (e.g., 10 mM). Gentle warming or sonication can be used to aid dissolution. Note that moisture-absorbing DMSO can reduce the solubility of the compound.
Q4: Is this compound effective against TRPM4 from different species?
No, this compound exhibits significant species-specificity. It is a potent inhibitor of human TRPM4 but has been shown to be ineffective at blocking mouse TRPM4 currents.[4] This is a critical consideration when designing experiments in non-human model systems. The approximately 20% non-homology between the amino acid sequences of human and mouse TRPM4 is thought to be the reason for this difference in activity.[4]
Troubleshooting Guide
Inconsistent or No Inhibitory Effect Observed
Problem: I am not observing the expected inhibition of TRPM4-mediated currents or downstream effects in my experiment.
| Possible Cause | Suggested Solution |
| Species-Specificity: | Confirm that your experimental system uses human TRPM4. This compound (CBA) is not effective against mouse TRPM4.[4] For experiments in mouse models, consider using an alternative inhibitor such as TRPM4-IN-2 (NBA), which has been shown to inhibit both human and mouse TRPM4.[5] |
| Compound Degradation: | Ensure that this compound has been stored correctly and that stock solutions are within their recommended use-by dates. Prepare fresh working dilutions for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock solution.[1] |
| Incomplete Inhibition: | Even at high concentrations, small molecule inhibitors may not achieve 100% target blockade.[5] Perform a dose-response experiment to determine the optimal concentration for your specific assay and cell type. The reported IC50 for this compound is approximately 1.5 µM for human TRPM4.[1][2] |
| Experimental Conditions: | The activity of TRPM4 is dependent on intracellular Ca²⁺ concentration.[6] Ensure that your experimental buffer contains an appropriate concentration of Ca²⁺ to activate the channel. The patch clamp pipette solution, for instance, should contain a buffered Ca²⁺ concentration (e.g., 300 µM) to elicit TRPM4 currents.[4] |
Discrepancies Between Pharmacological Inhibition and Genetic Knockout/Knockdown
Problem: The phenotype I observe after treating with this compound is different from what I see in my TRPM4 knockout or knockdown cells.
| Possible Cause | Suggested Solution |
| Off-Target Effects: | While this compound is reported to be selective, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out.[7] Use the lowest effective concentration of this compound as determined by a dose-response curve. Consider using a structurally unrelated TRPM4 inhibitor as a control to confirm that the observed phenotype is due to TRPM4 inhibition. |
| Incomplete Inhibition vs. Complete Ablation: | Pharmacological inhibition with this compound results in a temporary and potentially incomplete block of channel function, whereas genetic knockout leads to the complete and permanent absence of the protein.[5] These differences can lead to distinct cellular responses. Interpret results from both approaches in the context of their inherent differences. |
| Chemical Chaperone Activity: | In some instances, this compound has been shown to act as a chemical chaperone, restoring the functional expression of certain loss-of-expression TRPM4 variants.[1] This is a distinct effect from its channel-blocking activity and should be considered when interpreting results with mutant forms of the channel. |
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Electrophysiology
This protocol is for measuring TRPM4 currents in a human cell line (e.g., HEK293 cells overexpressing human TRPM4 or a human cancer cell line like LNCaP).
Solutions:
-
Extracellular (Bath) Solution (in mM): 150 NaCl, 10 HEPES, 2 CaCl₂ (pH 7.4 with NaOH).
-
Intracellular (Pipette) Solution (in mM): 150 NaCl, 10 HEPES, 2 HEDTA (pH 7.4 with NaOH) as a Ca²⁺-free solution. A separate solution with 300 µM free Ca²⁺ is used to activate TRPM4.[4]
Procedure:
-
Culture cells on glass coverslips.
-
Pull glass micropipettes to a resistance of 2-4 MΩ when filled with the intracellular solution.
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the extracellular solution.
-
Approach a single cell and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Perfuse the intracellular side of the membrane with the 300 µM Ca²⁺ solution to activate TRPM4 currents.
-
Apply voltage ramps (e.g., -100 mV to +100 mV over 50 ms) every 2 seconds to elicit currents.
-
Establish a stable baseline recording of the TRPM4 current.
-
Perfuse the bath with the extracellular solution containing the desired concentration of this compound.
-
Record the inhibition of the current.
-
To test for reversibility, wash out the inhibitor with the control extracellular solution.
Protocol 2: Intracellular Calcium Imaging
This protocol uses a fluorescent indicator to measure changes in cytosolic calcium in response to TRPM4 inhibition.
Materials:
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS)
Procedure:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Prepare a loading solution of the calcium indicator dye (e.g., 5 µM Fluo-4 AM with 0.1% Pluronic F-127 in assay buffer).
-
Incubate cells with the loading solution at 37°C for 30-45 minutes.
-
Wash the cells with assay buffer to remove excess dye and allow for de-esterification for 20 minutes.
-
Acquire a baseline fluorescence recording for 1-2 minutes.
-
For inhibitor studies, pre-incubate the cells with this compound for an appropriate time (e.g., 15-30 minutes).
-
Add a stimulus that induces a calcium influx or release.
-
Record the change in fluorescence intensity over time.
Potential Degradation Pathways
While specific degradation kinetics for this compound are not extensively published, based on its chemical structure (an anthranilic acid amide derivative), the following degradation pathways are plausible under certain experimental conditions:
-
Hydrolysis: The amide bond in the this compound molecule could be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would cleave the molecule into an anthranilic acid derivative and a carboxylic acid. This is generally a slow process at neutral pH.
-
Photodegradation: Aromatic compounds and those with conjugated systems can be sensitive to light, especially UV light. Prolonged exposure to light during experiments could potentially lead to degradation. It is advisable to protect stock solutions and experimental setups from direct light where possible.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Novel Small Molecular TRPM4 Inhibitors in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 1: Modulation of TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with TRPM4-IN-1
Welcome to the technical support center for TRPM4-IN-1. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during experiments with this inhibitor.
FAQs: General Properties and Handling of this compound
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as CBA (4-chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid), is a potent and selective small molecule inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel.[1][2] TRPM4 is a calcium-activated, voltage-dependent cation channel that is permeable to monovalent cations like Na+ and K+ but not Ca2+.[3][4] Upon activation by intracellular Ca2+, TRPM4 allows Na+ influx, leading to membrane depolarization.[5][6] This depolarization modulates various calcium-dependent processes.[5][6] this compound directly blocks the channel's ion conduction pathway, thereby preventing this depolarization.
Q2: What are the best practices for storing and handling this compound?
A2: Proper storage is critical to maintain the inhibitor's integrity.[7][8] Stock solutions should be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[7] For compounds sensitive to light, storing them in amber vials or wrapping tubes in foil is advisable.[7]
Q3: My this compound solution appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation indicates that the compound may have fallen out of solution, which can lead to inaccurate concentrations and inconsistent results.[7] This is a common issue with hydrophobic small molecules when diluted into aqueous experimental buffers.[8] To address this, ensure the final concentration of the solvent (e.g., DMSO) is low, typically below 0.5%.[8][9] If solubility issues persist, gentle warming or sonication can be attempted, but caution is advised as this may degrade the compound.[9] Always prepare fresh dilutions from a clear stock solution for each experiment.[8]
Troubleshooting Guide by Experiment Type
Electrophysiology (Patch-Clamp)
Q4: I am not seeing the expected level of TRPM4 current inhibition in my patch-clamp experiment. Why?
A4: Several factors could contribute to incomplete inhibition:
-
Compound Stability and Concentration: Verify the integrity of your this compound stock through methods like HPLC or LC-MS to rule out degradation.[7] Ensure accurate pipetting and dilution.
-
Species-Specific Effects: this compound (CBA) shows striking species-dependent differences. It effectively inhibits human TRPM4 but has been reported to be ineffective on mouse TRPM4.[10][11] If you are using a mouse model, consider an alternative inhibitor like TRPM4-IN-2 (NBA), which inhibits both human and mouse channels.[10][11]
-
Experimental Configuration: In whole-cell patch-clamp, intracellular factors can modulate channel activity and inhibitor binding. "Run-down" of TRPM4 currents is a known phenomenon, partly due to the hydrolysis of membrane phosphoinositides like PIP2, which is a positive modulator of the channel.[6][12] The presence or absence of such modulators could affect inhibitor efficacy.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} caption { label="Decision tree for troubleshooting incomplete TRPM4 inhibition."; fontname="Arial"; fontsize=10; } end
Q5: I observe an unexpected increase in current or altered channel properties with this compound in my mouse cells. What is happening?
A5: This is a documented species-specific anomaly. When applied to mouse TRPM4, this compound (CBA) does not inhibit the channel and can even increase the current at negative holding potentials or alter its outward rectification.[10][11] This highlights that the compound's binding site or mechanism of action differs between human and mouse orthologs. For mouse models, it is critical to use an inhibitor validated for that species.[10]
| Parameter | Human TRPM4 Response to this compound (CBA) | Mouse TRPM4 Response to this compound (CBA) | Reference |
| Outward Current | Inhibition | No inhibition; potential alteration of rectification | [10][11] |
| Inward Current | Inhibition | No inhibition; potential potentiation | [10] |
| Recommendation | Suitable for use | Not Recommended | [10] |
Calcium Imaging
Q6: Application of this compound leads to a larger or more sustained calcium signal in response to a stimulus. Isn't this the opposite of what is expected?
A6: This result, while counterintuitive, is consistent with TRPM4's known physiological role as a negative feedback regulator of Ca2+ entry.[2][12] TRPM4 is activated by a rise in intracellular Ca2+ and its subsequent opening depolarizes the cell membrane. This depolarization reduces the electrical driving force for Ca2+ to enter the cell through other channels (like store-operated CRAC channels).[6][12] By inhibiting TRPM4 with this compound, you prevent this depolarization, thereby maintaining a strong driving force for Ca2+ entry and resulting in a higher and more sustained intracellular Ca2+ signal.[2][13]
dot graph { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption { label="TRPM4's role in negative feedback of calcium signaling."; fontname="Arial"; fontsize=10; } end
Cell Viability and Proliferation Assays
Q7: My results from a TRPM4 knockout model and this compound treatment are contradictory. The knockout shows reduced viability, but the inhibitor does not. Why?
A7: This discrepancy between genetic and pharmacological approaches is a key challenge in research and can stem from several causes:
-
Incomplete Inhibition: Pharmacological inhibitors rarely achieve 100% target blockade in a cellular context.[14] Residual TRPM4 activity might be sufficient to maintain viability.
-
Off-Target Effects: While this compound is considered selective, all small molecules have the potential for off-target effects at higher concentrations, which could mask the on-target phenotype or introduce confounding variables.[8][15]
-
Non-Conducting Functions: TRPM4 may have scaffolding functions, interacting with other proteins to form signaling complexes.[3] A genetic knockout eliminates the entire protein, disrupting both its ion-conducting and potential scaffolding roles. An inhibitor like this compound only blocks the pore, leaving the protein intact to potentially perform non-conducting functions. This could explain why a knockout has a stronger phenotype.[14]
Q8: I'm seeing an unexpected decrease in cell viability even in my control cells or at low inhibitor concentrations. What could be the issue?
A8: This could be due to several factors unrelated to specific TRPM4 inhibition:
-
Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations. Ensure the final DMSO concentration is kept low (ideally ≤0.1%) and that all controls, including untreated wells, contain the same final solvent concentration.[8]
-
Compound Aggregation: At high concentrations, small molecules can form aggregates that may induce non-specific cytotoxicity or interfere with assay readouts.[9]
-
Assay Artifacts: Some viability assays are prone to artifacts. For example, compounds with reducing potential can directly reduce tetrazolium salts (MTT, XTT) or resazurin, leading to a false signal of viability.[16] It is crucial to run a "compound-only" control (inhibitor in media without cells) to check for direct assay interference.[16] If interference is detected, switch to an orthogonal method like an ATP-based assay (e.g., CellTiter-Glo®) or a protein quantification assay (e.g., SRB).[16]
Appendices
Key Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Culture cells (e.g., HEK293 expressing human TRPM4) on glass coverslips. Use cells 24-48 hours after plating or transfection.[17]
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and calculated CaCl2 to achieve desired free [Ca2+] (e.g., ~1 µM for TRPM4 activation).[17] pH 7.2 with CsOH.
-
-
Recording:
-
Obtain a giga-seal (>1 GΩ) on a target cell with a 3-5 MΩ pipette.[17]
-
Rupture the membrane to achieve whole-cell configuration. Allow 3-5 minutes for the intracellular solution to equilibrate.[14]
-
Hold the cell at -60 mV. Apply a voltage ramp from -100 mV to +100 mV over 500 ms (B15284909) to elicit the characteristic outwardly rectifying TRPM4 current.[4][17]
-
Establish a stable baseline current, then perfuse the chamber with the extracellular solution containing this compound at the desired concentration. Record the inhibition of the current.
-
Protocol 2: Calcium Imaging with Fura-2 or Fluo-4
-
Cell Preparation: Seed cells on glass-bottom dishes.
-
Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer at 37°C, according to the manufacturer's protocol. Wash cells to remove excess dye.
-
Inhibitor Pre-incubation: Incubate cells with this compound or vehicle control for 15-30 minutes before the experiment.[14]
-
Imaging:
-
Mount the dish on a fluorescence microscope with environmental control (37°C, 5% CO2).
-
Acquire a stable baseline fluorescence signal.
-
Add a stimulus (e.g., an agonist that triggers Ca2+ release from internal stores) and record the resulting fluorescence changes over time.
-
-
Data Analysis: Measure the change in fluorescence intensity over baseline (F/F0) in regions of interest drawn over individual cells. Compare the amplitude and duration of the calcium transients between control and inhibitor-treated groups.[14]
Protocol 3: Cell Viability (ATP-Based Assay)
-
Cell Seeding: Plate cells in opaque-walled 96-well plates suitable for luminescence measurements and allow them to adhere overnight.[16]
-
Treatment: Treat cells with a dilution series of this compound and appropriate vehicle controls. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the ATP-based assay reagent (e.g., CellTiter-Glo®) to room temperature.
-
Add a volume of reagent equal to the volume of culture medium in each well.[18]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate reader. The signal is directly proportional to the amount of ATP present, which correlates with the number of metabolically active cells.[18]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TRPM4 links calcium signaling to membrane potential in pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmbreports.org [bmbreports.org]
- 4. Upregulation of transient receptor potential melastatin 4 (TRPM4) in ventricular fibroblasts from heart failure patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Ca2+‐activated cation channel TRPM4 is regulated by phosphatidylinositol 4,5‐biphosphate | The EMBO Journal [link.springer.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 11. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Ca2+-Activated TRP Channels: TRPM4 and TRPM5 - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Trpm4 differentially regulates Th1 and Th2 function by altering calcium signaling and NFAT localization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 1: Modulation of TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the Selectivity of TRPM4 Inhibitors in Complex Tissues
Welcome to the technical support center for researchers utilizing TRPM4 inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the challenges of achieving selective TRPM4 inhibition in complex biological systems.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during experiments with TRPM4 inhibitors.
Q1: My in vivo or tissue-level results with a TRPM4 inhibitor are inconsistent with my cell line data. What could be the cause?
A: This is a frequent challenge arising from the increased complexity of tissues. Several factors can contribute to these discrepancies:
-
Compound Bioavailability and Distribution: The inhibitor may not effectively penetrate the tissue to reach the target cells at a sufficient concentration. Factors like tissue density, vascularization, and the physicochemical properties of the inhibitor can limit its distribution.
-
Off-Target Effects in a Complex Milieu: Tissues contain a multitude of ion channels and other proteins that could be off-targets for your inhibitor, which may not be expressed in your simplified cell line model.[1] These off-target interactions can produce confounding effects that mask or alter the specific effect of TRPM4 inhibition.
-
Presence of Endogenous Modulators: The tissue microenvironment contains endogenous molecules that can modulate TRPM4 activity, such as ATP and PIP2.[2] The concentrations of these modulators can differ significantly from in vitro conditions, altering the apparent potency of your inhibitor.
-
Species-Specific Differences: The potency and even the mechanism of action of some TRPM4 inhibitors can vary significantly between species (e.g., human vs. mouse).[3][4] This is a critical consideration when translating findings from human cell lines to animal models.
Q2: I'm observing unexpected or contradictory effects after applying a TRPM4 inhibitor. How can I determine if these are off-target effects?
A: Distinguishing on-target from off-target effects is crucial. Here are some strategies:
-
Use a Structurally Unrelated Inhibitor: If two different TRPM4 inhibitors with distinct chemical scaffolds produce the same biological effect, it is more likely that the effect is due to TRPM4 inhibition.
-
Perform Rescue Experiments: In a system where you can genetically manipulate the cells, you can knock down or knock out TRPM4. The biological phenotype you observe with the inhibitor should be mimicked by the genetic approach. Conversely, re-expressing TRPM4 in these knockout/knockdown cells should restore the sensitivity to the inhibitor.
-
Dose-Response Analysis: Establish a full dose-response curve. On-target effects should typically occur within a specific concentration range, while off-target effects may only appear at higher concentrations.
-
Use a Negative Control: If available, use an inactive analog of your inhibitor. This compound should be structurally similar but lack activity against TRPM4. It should not produce the same biological effect.
Q3: The reported IC50 of my TRPM4 inhibitor seems different in my experimental system. Why might this be?
A: The half-maximal inhibitory concentration (IC50) can be influenced by several experimental parameters:
-
Intracellular Calcium Concentration: TRPM4 is activated by intracellular calcium.[5] The level of channel activation will affect the apparent potency of an inhibitor. Ensure you have consistent intracellular calcium levels in your experiments.
-
Membrane Potential: The activity of TRPM4 is voltage-dependent.[2] Different holding potentials in electrophysiology experiments can shift the IC50 value.
-
Presence of Modulators: As mentioned, endogenous modulators like ATP and PIP2 can affect channel activity and, consequently, inhibitor potency.[2]
-
Recording Configuration: In patch-clamp electrophysiology, whole-cell and inside-out patch configurations can yield different results due to the dialysis of intracellular components.[5]
Quantitative Data on TRPM4 Inhibitors
The following table summarizes the potency of various TRPM4 inhibitors. Note the improved potency of newer compounds compared to older, less selective inhibitors.
| Compound | IC50 (µM) | Cell Type | Method | Reference |
| 9-phenanthrol | 29.1 ± 5.8 | HEK293 (overexpressing hTRPM4) | Na+ Influx Assay | [6] |
| Flufenamic acid (FFA) | 3 - 6 | HEK293 (overexpressing hTRPM4) | Electrophysiology | [5] |
| Compound 5 (CBA) | 1.5 ± 0.1 | HEK293 (overexpressing hTRPM4) | Na+ Influx Assay | [6] |
| Compound 5 (CBA) | 1.1 ± 0.3 | LNCaP (endogenous hTRPM4) | Electrophysiology | [7] |
| Compound 6 (NBA) | 0.1 - 0.2 | HEK293 (overexpressing hTRPM4 & mTRPM4) | Electrophysiology | [5] |
hTRPM4: human TRPM4; mTRPM4: mouse TRPM4
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Assessing Inhibitor Potency
This protocol is adapted from studies characterizing novel TRPM4 inhibitors.[6][8]
Objective: To measure the direct inhibitory effect of a compound on TRPM4 currents.
Materials:
-
Cells expressing TRPM4 (e.g., HEK293 overexpressing TRPM4 or a cell line with endogenous expression like LNCaP).
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4 with NaOH).
-
Intracellular (pipette) solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 10 BAPTA, and CaCl2 to achieve desired free [Ca2+] (e.g., 300 µM to activate TRPM4), (pH 7.2 with CsOH).
-
Test compound dissolved in DMSO and diluted in extracellular solution.
Procedure:
-
Culture cells on glass coverslips suitable for microscopy.
-
Place a coverslip in the recording chamber and perfuse with extracellular solution.
-
Pull patch pipettes and fire-polish to a resistance of 2-5 MΩ. Fill with intracellular solution.
-
Establish a giga-ohm seal on a target cell and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of 0 mV.
-
Apply a voltage ramp or step protocol (e.g., steps from -80 mV to +100 mV) to elicit TRPM4 currents.[6] The presence of 300 µM Ca2+ in the pipette will activate TRPM4, resulting in a characteristic outwardly rectifying current.
-
Establish a stable baseline recording of the TRPM4 current.
-
Perfuse the bath with the extracellular solution containing the desired concentration of the inhibitor.
-
Record the inhibition of the current.
-
Wash out the inhibitor with the control extracellular solution to test for reversibility.
-
Repeat with different concentrations to generate a dose-response curve and calculate the IC50.
Sodium Influx Assay Using a Na+-Sensitive Dye
This high-throughput compatible assay is useful for screening compounds.[6][9]
Objective: To measure the inhibition of TRPM4-mediated Na+ influx.
Materials:
-
Cells overexpressing TRPM4.
-
96-well plates.
-
Na+-sensitive fluorescent dye (e.g., Asante Natrium Green-II).
-
Pluronic F-127.
-
Fluorescence plate reader.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Stimulus buffer (Assay buffer with high NaCl and ionomycin).
Procedure:
-
Seed TRPM4-expressing cells in a 96-well plate.
-
Load cells with the Na+-sensitive dye (e.g., 5 µM Asante Natrium Green-II) and Pluronic F-127 in assay buffer for 45-60 minutes at room temperature.
-
Wash the cells and replace the loading solution with assay buffer.
-
Prepare a 10x concentration plate of your test compounds.
-
Measure baseline fluorescence on a plate reader.
-
Add the test compounds to the cell plate and incubate for 5-10 minutes.
-
Initiate Na+ influx by adding a stimulus buffer containing ionomycin (to increase intracellular Ca2+ and activate TRPM4) and a high concentration of NaCl.
-
Immediately begin recording the fluorescence increase over time.
-
Calculate the initial rate of fluorescence increase or the area under the curve.
-
Normalize the data to controls (no inhibitor and no ionomycin) and plot concentration-response curves.
Visualizations
Signaling Pathway of TRPM4 Activation and Modulation
Caption: TRPM4 activation by intracellular calcium and sensitization by PIP2.
Experimental Workflow for Validating On-Target Effects
Caption: Workflow to confirm this compound on-target effects.
Troubleshooting Guide for Inconsistent Results
Caption: Decision tree for troubleshooting this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. The Ca2+‐activated cation channel TRPM4 is regulated by phosphatidylinositol 4,5‐biphosphate | The EMBO Journal [link.springer.com]
- 3. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 4. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 1: Modulation of TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of Novel Small Molecular TRPM4 Inhibitors in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Navigating Vehicle Effects of DMSO with TRPM4-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide for effectively controlling for the vehicle effects of Dimethyl Sulfoxide (B87167) (DMSO) when using the TRPM4 inhibitor, TRPM4-IN-1 (also known as CBA). This resource offers detailed troubleshooting, frequently asked questions, and standardized experimental protocols to ensure the accuracy and reproducibility of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is DMSO used as a vehicle?
This compound is a potent and selective inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel.[1] It is a hydrophobic small molecule with limited solubility in aqueous solutions. DMSO is a common aprotic solvent used to dissolve this compound, allowing for its effective application in in vitro experimental systems.
Q2: Can DMSO itself affect my experimental results?
Yes. DMSO is not biologically inert and can exert its own effects on cellular systems, which are often concentration-dependent. These can include alterations in membrane permeability, modulation of intracellular calcium levels, and even direct effects on ion channel activity.[2][3] Therefore, a proper vehicle control is absolutely essential in every experiment.
Q3: What is a vehicle control and why is it critical?
A vehicle control is a sample that is treated with the same concentration of DMSO as the experimental group, but without the this compound compound. This allows researchers to differentiate the specific effects of this compound from any non-specific effects of the DMSO solvent.
Q4: What is the recommended final concentration of DMSO for my experiments?
The final concentration of DMSO should be kept as low as possible, ideally at or below 0.1% (v/v) for most cell lines. Some more robust cell lines may tolerate up to 0.5% (v/v). It is crucial to perform a DMSO dose-response curve for your specific cell line to determine the maximum non-toxic concentration.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High levels of cell death in both this compound and vehicle control groups. | The final DMSO concentration is too high for your cell line. | 1. Verify Calculations: Double-check your dilution calculations to ensure the final DMSO concentration is correct.2. Perform a DMSO Dose-Response Assay: Determine the maximum tolerable DMSO concentration for your specific cell line using the protocol provided below.3. Lower DMSO Concentration: Prepare a more concentrated stock of this compound to reduce the volume added to your culture medium, thereby lowering the final DMSO concentration. |
| The vehicle control group shows a significant effect compared to the untreated (media only) control. | The DMSO concentration, while not overtly toxic, is causing off-target biological effects. DMSO has been shown to induce transient increases in intracellular calcium, which is particularly relevant as TRPM4 is a calcium-activated channel.[2][4] | 1. Lower DMSO Concentration: Reduce the final DMSO concentration to the lowest possible level (e.g., ≤ 0.1%).2. Acclimatize Cells: If possible, pre-incubate all cells (including untreated controls) with the final DMSO concentration for a short period before adding this compound to allow for adaptation to the solvent.3. Data Normalization: Normalize the data from the this compound treated group to the vehicle control group to account for the effects of DMSO. |
| Inhibitory effect of this compound is weaker than expected. | 1. Compound Precipitation: this compound may have precipitated out of solution upon dilution into the aqueous assay buffer.2. DMSO Interference: At higher concentrations, DMSO itself can sometimes inhibit certain ion channels.[3] | 1. Visual Inspection: Carefully inspect the final solution for any signs of precipitation.2. Improve Dilution Technique: Add the this compound stock solution to the assay medium while gently vortexing to ensure rapid and thorough mixing.3. Lower DMSO Concentration: Reduce the final DMSO concentration to the minimum required for solubility. |
| High background fluorescence in calcium imaging experiments with the DMSO vehicle control. | DMSO can be autofluorescent and can also affect the fluorescence of calcium indicators.[5][6] | 1. Use High-Quality DMSO: Ensure you are using a fresh, high-purity grade of DMSO.2. Optimize Dye Concentration and Loading: Reduce the concentration of the calcium indicator dye and optimize the loading time and temperature.3. Background Subtraction: In your image analysis, include a region of interest with no cells to measure and subtract the background fluorescence.4. Alternative Dyes: Consider using a different calcium indicator that may be less sensitive to DMSO. |
Quantitative Data Summary
The inhibitory potency of this compound can vary depending on the experimental system and methodology. The following table summarizes reported IC50 values.
| Compound | Assay Type | Cell Line | Species | IC50 Value (µM) | Reference |
| This compound (CBA) | Electrophysiology (excised patch) | HEK293 (overexpressing) | Human | 1.8 ± 0.1 | [7] |
| This compound (CBA) | Na+ Influx Fluorescence Assay | HEK293 (overexpressing) | Human | 1.5 ± 0.1 | [8] |
| This compound (CBA) | Electrophysiology (excised patch, extracellular application) | TsA-201 (overexpressing) | Human | 0.7 | [8] |
| This compound (CBA) | Electrophysiology (excised patch, intracellular application) | TsA-201 (overexpressing) | Human | 0.8 | [8] |
| This compound (CBA) | Electrophysiology (whole-cell) | LNCaP (endogenous) | Human | 1.1 ± 0.3 | [9] |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerable DMSO Concentration
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment. Allow the cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A recommended range to test is 0.05%, 0.1%, 0.25%, 0.5%, and 1.0% (v/v). Include a "medium-only" control (0% DMSO).
-
Treatment: Replace the existing medium with the prepared DMSO dilutions. Ensure each concentration has at least three replicate wells.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as an MTT or MTS assay.
-
Data Analysis: Normalize the viability of each DMSO concentration to the "medium-only" control (set as 100% viability). The highest concentration of DMSO that does not cause a significant decrease in cell viability is considered the maximum tolerable concentration for your experiments.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Plate cells expressing TRPM4 (either endogenously or through transfection) onto glass coverslips 24-48 hours before the experiment.
-
Solution Preparation:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH adjusted to 7.4 with NaOH).
-
Intracellular Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, 10 EGTA, and a calculated amount of CaCl2 to achieve the desired free Ca2+ concentration to activate TRPM4 (e.g., 10 µM) (pH adjusted to 7.2 with CsOH).
-
-
This compound and Vehicle Control Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
On the day of the experiment, dilute the this compound stock solution into the extracellular solution to the desired final concentrations.
-
Prepare a vehicle control solution by adding the same volume of 100% DMSO to the extracellular solution to match the highest concentration of this compound used. Ensure the final DMSO concentration is below the predetermined maximum tolerable level (ideally ≤ 0.1%).
-
-
Recording:
-
Obtain a whole-cell recording configuration.
-
Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 500 ms) to elicit TRPM4 currents.
-
Record a stable baseline current in the control extracellular solution.
-
Perfuse the cells with the vehicle control solution and record the current to assess any effect of DMSO.
-
Perfuse the cells with the this compound containing solution and record the inhibition of the TRPM4 current.
-
To test for reversibility, wash out the compound with the control extracellular solution.
-
-
Data Analysis: Measure the current amplitude at a specific positive voltage (e.g., +80 mV) during baseline, vehicle control, drug application, and washout. Normalize the current during drug application to the baseline or vehicle control current to determine the percentage of inhibition.
Visualizations
Caption: TRPM4 signaling pathway and its role in modulating calcium influx.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ion transport through dimethyl sulfoxide (DMSO) induced transient water pores in cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide at high concentrations inhibits non-selective cation channels in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 9. Investigation of Novel Small Molecular TRPM4 Inhibitors in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing TRPM4-IN-1 Toxicity in Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the TRPM4 inhibitor, TRPM4-IN-1 (also known as CBA), in long-term experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term studies with this compound.
| Issue | Potential Cause | Recommended Action |
| High levels of cell death in treated cultures over time. | 1. Compound Instability: this compound may degrade in culture medium over extended periods, leading to the accumulation of toxic byproducts. 2. Solvent Toxicity: If using a solvent like DMSO, the final concentration in the medium might be too high for long-term cell viability. 3. Off-Target Effects: At higher concentrations or with prolonged exposure, this compound may interact with other cellular targets, inducing cytotoxicity. | 1. Optimize Dosing Schedule: Instead of a single initial dose, replenish the medium with freshly prepared this compound every 24-48 hours.[1] 2. Solvent Control: Ensure the final DMSO concentration is below 0.1% and include a vehicle-only control group in all experiments. 3. Dose-Response and Time-Course: Conduct a thorough dose-response and time-course experiment to identify the optimal, non-toxic concentration for your specific cell type and experiment duration. |
| Discrepancy between results from this compound treatment and TRPM4 genetic knockout/knockdown. | 1. Incomplete Inhibition: Pharmacological inhibition with this compound may not achieve 100% target blockade, unlike genetic approaches. 2. Species Specificity: this compound is a potent inhibitor of human TRPM4 but does not inhibit the mouse ortholog.[2] 3. Off-Target Effects: The observed phenotype may be a result of this compound interacting with other molecules.[3] | 1. Confirm Inhibition: Use a functional assay (e.g., patch-clamp electrophysiology) to confirm the extent of TRPM4 inhibition at the concentration used in your experiments. 2. Select Appropriate Models: Use human cell lines or animal models expressing human TRPM4 when studying the effects of this compound. For mouse models, consider using an alternative inhibitor like NBA.[2] 3. Control Experiments: Perform rescue experiments by overexpressing TRPM4 in knockout cells to see if the phenotype is restored and if sensitivity to this compound is regained.[4] |
| Variability in experimental results between batches of this compound. | Compound Quality: Purity and stability of the compound may vary between batches. | Quality Control: Whenever possible, obtain a certificate of analysis for each batch of the compound. Store the compound as recommended by the manufacturer, typically at -20°C or -80°C in a desiccated environment. |
| Observed effects are not reversible upon washout of the compound. | Irreversible Binding or Cellular Changes: While this compound is generally considered a reversible inhibitor, prolonged exposure might lead to cellular changes that are not immediately reversible. In some cell types, such as HCT116, the inhibition has been observed to be non-reversible. | Washout Experiments: Perform thorough washout experiments, allowing sufficient time for the cells to recover. Analyze downstream signaling pathways to see if they return to baseline levels after washout. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for long-term in vitro studies with this compound?
A1: Based on its reported IC50 of approximately 1.5 µM for human TRPM4, a starting concentration range of 1-10 µM is recommended for initial experiments.[5] However, it is crucial to perform a dose-response curve for your specific cell line and assay to determine the optimal non-toxic concentration for long-term use.
Q2: Is this compound suitable for in vivo studies in mice?
A2: No, this compound has been shown to be ineffective at inhibiting the mouse TRPM4 channel.[2] For studies involving mice, an alternative inhibitor such as NBA, which inhibits both human and mouse TRPM4, should be considered.[2][6]
Q3: What are the known off-target effects of this compound?
A3: While generally considered selective, it is important to be aware of potential off-target effects, especially at higher concentrations. A study on a series of related compounds noted inhibition of the norepinephrine (B1679862) transporter.[3] It is advisable to consult off-target screening panels or conduct your own to rule out confounding effects in your system.
Q4: How should I prepare and store this compound for long-term studies?
A4: this compound is typically dissolved in a solvent like DMSO to create a stock solution. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. When preparing working solutions, dilute the stock in your culture medium immediately before use.
Q5: What are the best practices for long-term cell culture experiments with this compound?
A5: For long-term experiments, it is recommended to change the culture medium and re-add freshly diluted this compound every 24 to 48 hours to maintain a consistent concentration and avoid the accumulation of potentially toxic degradation products.[1] Always include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) to account for any effects of the solvent.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds.
Table 1: In Vitro Potency and Cytotoxicity of TRPM4 Inhibitors
| Compound | Target | IC50 (µM) | Cytotoxicity (EC50, µM) | Species Specificity | Reference |
| This compound (CBA) | human TRPM4 | 1.1 - 1.5 | ~545 | Human selective | [2][5][7] |
| NBA | human TRPM4 | 0.125 - 0.187 | ~332 | Human and Mouse | [6][8] |
| 9-phenanthrol | human TRPM4 | ~29 | ~20 | Human and Mouse (complex effects) | [2][8] |
Table 2: General Parameters for In Vivo Toxicity Studies
| Parameter | Description | Recommended Approach | Reference |
| Species | Animal model for toxicity testing. | Two mammalian species, typically one rodent (e.g., rat) and one non-rodent. | [9][10] |
| Route of Administration | Method of compound delivery. | Should match the intended clinical route. | [1] |
| Dose Levels | Range of concentrations to be tested. | At least three dose levels to determine a dose-response relationship. | [1] |
| Duration | Length of the study. | Depends on the intended duration of clinical use (e.g., 28-day or 90-day studies). | [10] |
| Endpoints | Parameters to be measured. | Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, and histopathology of major organs. | [9] |
Experimental Protocols
Protocol 1: Long-Term In Vitro Cytotoxicity Assessment of this compound
Objective: To determine the long-term cytotoxic effects of this compound on a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, MTS, or a live/dead cell staining kit)
-
Multimode plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the planned duration of the experiment (e.g., 7 days). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On each day of treatment, serially dilute the stock solution in complete culture medium to prepare a range of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Medium Changes: Every 48 hours, carefully remove the medium and replace it with freshly prepared medium containing the respective treatments.
-
Viability Assessment: At predetermined time points (e.g., day 1, 3, 5, and 7), perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a function of time and concentration to determine the time- and dose-dependent cytotoxicity.
Protocol 2: Off-Target Profiling using a Cardiac Ion Channel Panel
Objective: To assess the potential for this compound to cause cardiotoxicity by evaluating its effects on key cardiac ion channels.
Materials:
-
Cell lines stably expressing key cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2)
-
Automated patch-clamp system
-
Appropriate intracellular and extracellular recording solutions
-
This compound
-
Positive control inhibitors for each ion channel
Procedure:
-
Cell Preparation: Culture the ion channel-expressing cell lines according to standard protocols. On the day of the experiment, prepare a single-cell suspension.
-
Compound Preparation: Prepare a series of dilutions of this compound in the extracellular solution.
-
Electrophysiology:
-
Load the cells and compound solutions onto the automated patch-clamp system.
-
Establish a whole-cell recording configuration.
-
Apply a voltage protocol specific for each ion channel to elicit and measure the ionic currents.
-
Record baseline currents.
-
Perfuse the cells with the different concentrations of this compound and record the resulting changes in current amplitude.
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration of this compound.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Plot the percentage of inhibition against the compound concentration and fit the data with a suitable equation (e.g., Hill equation) to determine the IC50 value for each ion channel.
-
Compare the IC50 values for the off-target channels to the IC50 for TRPM4 to determine the selectivity profile.
-
Visualizations
Caption: Simplified signaling pathway of TRPM4 activation and its downstream effects.
Caption: Logical workflow for assessing the toxicity of this compound.
References
- 1. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 3. Identification and development of TRPM4 antagonists to counteract neuronal excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Investigation of Novel Small Molecular TRPM4 Inhibitors in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. altasciences.com [altasciences.com]
- 10. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
why is TRPM4-IN-1 not inhibiting mouse TRPM4 channels
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of TRPM4-IN-1, a known inhibitor of the TRPM4 cation channel. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not inhibiting mouse TRPM4 channels in my experiments?
A1: It is an established observation that this compound, also known as CBA (4-chloro-2-[2-(2-chloro-phenoxy)-acetylamino]-benzoic acid), exhibits species-specific effects and does not inhibit mouse TRPM4 channels.[1][2][3][4][5] This is in contrast to its inhibitory activity on human TRPM4 channels. If you are not observing inhibition in your experiments using mouse models or cell lines expressing mouse TRPM4, it is likely due to this inherent pharmacological difference and not an error in your experimental procedure.
Q2: What is the evidence for the species-specific activity of this compound?
A2: Several studies have demonstrated the differential effects of this compound (CBA) on human versus mouse TRPM4 channels using electrophysiological techniques.[1][2][4][5] These studies consistently show that while this compound/CBA effectively blocks currents from human TRPM4 channels, it fails to inhibit currents from mouse TRPM4 channels, even at high concentrations.[2][5]
Q3: Are there alternative inhibitors that can be used for mouse TRPM4 channels?
A3: Yes, another compound, NBA (4-chloro-2-(2-(naphthalene-1-yloxy) acetamido) benzoic acid), has been shown to inhibit both human and mouse TRPM4 channels with similar potency.[1][2][3][4] If your research requires the inhibition of mouse TRPM4, using NBA is a recommended alternative to this compound/CBA.
Q4: What could be the underlying reason for this species-specific inhibition?
A4: The exact molecular basis for the differential sensitivity of human and mouse TRPM4 to this compound/CBA has not been definitively determined. However, it is hypothesized to be due to differences in the amino acid sequences between the two species.[1] Human and mouse TRPM4 proteins have approximately 80% sequence homology, and variations in the inhibitor's binding pocket could account for the observed difference in activity. Further research, potentially involving chimeric constructs of human and mouse TRPM4, is needed to pinpoint the specific residues responsible for this selectivity.[1]
Quantitative Data Summary
The following table summarizes the inhibitory potency (IC50) of this compound (CBA) and a related compound, NBA, on human and mouse TRPM4 channels.
| Compound | Channel Ortholog | Method of Application | IC50 Value | Reference |
| This compound (CBA) | Human TRPM4 | Extracellular | 0.7 µM | [2][5] |
| Human TRPM4 | Intracellular | 0.8 µM | [2][5] | |
| Mouse TRPM4 | Extracellular | No Inhibition | [2][5] | |
| Mouse TRPM4 | Intracellular | No Inhibition | [2][5] | |
| NBA | Human TRPM4 | Extracellular | 0.125 µM | [1][2] |
| Human TRPM4 | Intracellular | 0.187 µM | [1][2] | |
| Mouse TRPM4 | Extracellular | 0.215 µM | [1][6] | |
| Mouse TRPM4 | Intracellular | 0.119 µM | [1][6] |
Experimental Protocols
Patch-Clamp Electrophysiology for Assessing TRPM4 Inhibition
This protocol describes the whole-cell patch-clamp technique to measure TRPM4 currents in a heterologous expression system (e.g., HEK293 or TsA-201 cells) and to assess the inhibitory effects of compounds like this compound.
1. Cell Culture and Transfection:
-
Culture HEK293 or TsA-201 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[2][5][6]
-
For transient transfection, seed cells onto glass coverslips. When they reach 70-80% confluency, transfect them with a plasmid encoding either human or mouse TRPM4 using a suitable transfection reagent. A co-transfected fluorescent marker (e.g., GFP) can aid in identifying transfected cells.[6]
-
Stable cell lines expressing the channel of interest can also be generated.[2][5]
-
Perform electrophysiological recordings 24-48 hours post-transfection.[6]
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, and CaCl2 to achieve the desired free [Ca2+] (e.g., 300 µM to activate TRPM4). Adjust pH to 7.2 with CsOH. ATP can be included to assess channel modulation.[2][7]
3. Electrophysiological Recording:
-
Place a coverslip with cells in the recording chamber on an inverted microscope and perfuse with the extracellular solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.[6]
-
Establish a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV. Elicit TRPM4 currents using a voltage ramp protocol (e.g., -100 mV to +100 mV over 500 ms) or a voltage step protocol.[6]
4. Compound Application:
-
Prepare stock solutions of this compound (CBA) or other inhibitors in DMSO. Dilute to the final desired concentration in the extracellular solution immediately before use. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid non-specific effects.
-
Apply the compound-containing solution to the cell via a perfusion system.
-
Record currents before, during, and after compound application to determine the extent of inhibition.
Visualizations
Caption: Putative mechanism of this compound species selectivity.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 3. [PDF] Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors | Semantic Scholar [semanticscholar.org]
- 4. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
TRPM4-IN-1 versus 9-phenanthrol for TRPM4 inhibition
A Comparative Guide for Researchers: TRPM4-IN-1 versus 9-Phenanthrol for TRPM4 Inhibition
For researchers investigating the multifaceted roles of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, the choice of a pharmacological inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed, data-driven comparison of two commonly used TRPM4 inhibitors: the more recent compound this compound (also known as CBA) and the established, though less specific, 9-phenanthrol.
TRPM4 is a calcium-activated non-selective cation channel crucial for various physiological processes, including immune responses, cardiovascular function, and neuronal activity. Its activation leads to membrane depolarization, which in turn modulates intracellular calcium homeostasis.[1] This central role makes TRPM4 a compelling target for drug development.
Pharmacological Profile: A Head-to-Head Comparison
The fundamental differences in potency and selectivity between this compound and 9-phenanthrol are key considerations for experimental design. This compound emerges as a more potent and selective tool, while 9-phenanthrol's utility is hampered by its off-target effects and lower potency.[2][3][4]
| Parameter | This compound (CBA) | 9-Phenanthrol |
| IC50 for human TRPM4 | 1.5 µM[5][6] | 10.6 - 30 µM[7] |
| Selectivity | High selectivity for TRPM4.[2] No significant inhibition of TRPM5, TRPV1, TRPV3, TRPV6, TRPM7, or TRPM8.[1][8] | Non-selective. Known to inhibit other ion channels, including TRPM5 (at high concentrations), delayed outward rectifying K+ channels, and voltage-gated Ca2+ channels.[3][9] |
| Species Specificity | Inhibits human TRPM4 but not mouse TRPM4.[1][2][8] | Inhibits human TRPM4.[1][8] Has complex, context-dependent effects on mouse TRPM4, including potentiation when applied intracellularly.[1][2][8] |
| Mechanism of Action | Direct inhibitor of the TRPM4 channel.[3] | Direct inhibitor of the TRPM4 channel.[9] |
| Reported Off-target Effects | Minimal off-target effects reported against a panel of other TRP channels.[1][8] | Can affect various other ion channels, leading to potential misinterpretation of experimental results.[3] |
| Cytotoxicity | Significantly less cytotoxic.[8] | Higher cytotoxicity, with an EC50 for cell death ~20 µM.[8] |
| Solubility | Soluble in DMSO.[5] | Soluble in DMSO.[10] |
Experimental Data: Inhibitory Potency and Selectivity
The following table summarizes the quantitative data on the inhibitory concentrations of both compounds, underscoring the superior potency and selectivity of this compound for human TRPM4.
| Compound | Target | IC50 / Inhibition Concentration | Assay Type |
| This compound (CBA) | hTRPM4 | 1.5 µM[5][6] | Electrophysiology |
| This compound (CBA) | Endogenous hTRPM4 (LNCaP cells) | ~1.1 µM[4] | Electrophysiology |
| 9-Phenanthrol | hTRPM4 | 16.7 µM[7] | Electrophysiology |
| 9-Phenanthrol | Native TRPM4 (rat smooth muscle) | 10.6 µM[7] | Electrophysiology |
| 9-Phenanthrol | TRPM5 | No effect at 100 µM[9] | Electrophysiology |
TRPM4 Signaling Pathway and Points of Inhibition
This diagram illustrates the activation of the TRPM4 channel following an increase in intracellular calcium and the inhibitory action of this compound and 9-phenanthrol.
Caption: TRPM4 is activated by intracellular Ca2+, leading to Na+ influx and depolarization.
Experimental Methodologies
The accurate characterization of TRPM4 inhibitors relies on precise experimental techniques. The protocols below provide a framework for conducting electrophysiology and calcium imaging assays.
Electrophysiology (Whole-Cell Patch-Clamp)
This is the gold standard for directly measuring ion channel activity and assessing the potency of inhibitors.
-
Cell Preparation: Use a cell line (e.g., HEK293) stably overexpressing human TRPM4. Culture cells to 70-80% confluency. For recording, cells are plated on glass coverslips 24-48 hours prior.[11]
-
Recording Solutions:
-
Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, 10 BAPTA. Adjust pH to 7.2 with CsOH. Free Ca2+ concentration is buffered to a level that activates TRPM4 (e.g., ~1 µM), which can be calculated using software like MaxChelator.[11]
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.[11]
-
-
Procedure:
-
Achieve a high-resistance (>1 GΩ) seal and establish a whole-cell configuration.[11]
-
Clamp the cell at a holding potential of -60 mV.
-
Elicit TRPM4 currents using a voltage ramp protocol (e.g., -100 mV to +100 mV over 500 ms) or a step protocol.[11]
-
Record stable baseline currents for several minutes in the control external solution (containing vehicle, e.g., DMSO).
-
Perfuse the chamber with external solution containing the desired concentration of the inhibitor (this compound or 9-phenanthrol).
-
Record the inhibited current until a steady state is reached.
-
To test for reversibility, wash out the compound with the control solution.[11]
-
Calculate the percentage of inhibition at each concentration and construct a dose-response curve to determine the IC50 value using a Hill equation fit.[11]
-
Calcium Imaging
This method indirectly assesses TRPM4 activity by measuring changes in intracellular calcium levels.
-
Cell Preparation: Plate cells that endogenously or exogenously express TRPM4 onto 96-well black-walled, clear-bottom plates.
-
Dye Loading:
-
Wash cells with a buffer solution (e.g., HBSS).
-
Load cells with a calcium-sensitive dye like Fluo-4 AM (e.g., 2-5 µM) in buffer, often with an agent like probenecid (B1678239) to prevent dye extrusion.
-
Incubate at 37°C for 30-60 minutes in the dark.[12]
-
Wash the cells twice with buffer to remove excess dye.[12]
-
-
Procedure:
-
Place the plate in a fluorescence plate reader.
-
Record baseline fluorescence.
-
Add the test inhibitor (this compound or 9-phenanthrol) at various concentrations and incubate.
-
Stimulate the cells to increase intracellular calcium and activate TRPM4. This can be done using a calcium ionophore like ionomycin.[3]
-
Record the fluorescence intensity over time. Inhibition of TRPM4 will result in a blunted calcium response compared to the vehicle control.
-
Analyze the data to determine the concentration-dependent inhibitory effect.
-
Comparative Experimental Workflow
This diagram outlines a systematic approach for the head-to-head evaluation of TRPM4 inhibitors.
Caption: A logical workflow for comparing TRPM4 inhibitors from initial screen to final selection.
Conclusion and Recommendations
The selection between this compound and 9-phenanthrol should be dictated by the specific demands of the research question.
-
This compound (CBA) is the recommended inhibitor for most applications involving human TRPM4. Its superior potency and, most importantly, its high selectivity minimize the risk of confounding data due to off-target effects.[2][3][4] It represents a more precise tool for dissecting the specific contributions of TRPM4 in cellular and disease models. The key limitation is its lack of efficacy against the mouse ortholog, making it unsuitable for studies in wild-type mouse models.[1][8]
-
9-Phenanthrol should be used with caution. While it is a widely cited TRPM4 blocker, its low potency and known off-target activities necessitate a comprehensive set of control experiments to validate any findings.[1][2][3] Its complex and species-dependent effects further complicate data interpretation, particularly in studies using mouse models.[1][8] Given its higher cytotoxicity, long-term experiments may also be affected.[8]
References
- 1. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 2. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 3. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. biorxiv.org [biorxiv.org]
- 9. The TRPM4 channel inhibitor 9-phenanthrol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to TRPM4 Inhibitors: TRPM4-IN-1 (CBA) vs. NBA
For Researchers, Scientists, and Drug Development Professionals
The transient receptor potential melastatin 4 (TRPM4) channel is a calcium-activated non-selective cation channel that plays a crucial role in various physiological processes, including cardiovascular function, immune response, and cancer progression.[1][2] As a result, TRPM4 has emerged as a promising therapeutic target. This guide provides a detailed comparison of two prominent small-molecule inhibitors of TRPM4: TRPM4-IN-1, also known as CBA, and NBA.
First, it is important to clarify the nomenclature. The compound frequently referred to as this compound is chemically known as 4-chloro-2-[2-(2-chloro-phenoxy)-acetylamino]-benzoic acid (CBA).[2] Another potent and well-characterized TRPM4 inhibitor is 4-chloro-2-(2-(naphthalene-1-yloxy) acetamido) benzoic acid (NBA), which is sometimes referred to as TRPM4-IN-2.[3] This guide will use the more specific acronyms, CBA and NBA.
Performance Comparison
Both CBA and NBA have been identified as potent inhibitors of the human TRPM4 channel, representing a significant improvement over less specific first-generation inhibitors like 9-phenanthrol.[1][4] However, their efficacy exhibits critical species-dependent differences, a crucial consideration for preclinical research involving mouse models.[1][5]
Quantitative Data Summary
The following table summarizes the key performance metrics for CBA and NBA based on published experimental data.
| Parameter | This compound (CBA) | NBA |
| Target | TRPM4 | TRPM4 |
| Chemical Structure | 4-chloro-2-[2-(2-chloro-phenoxy)-acetylamino]-benzoic acid | 4-chloro-2-(2-(naphthalene-1-yloxy) acetamido) benzoic acid |
| IC50 (human TRPM4) | 1.1 ± 0.3 µM (in LNCaP cells)[6] | 0.16 ± 2.4 µM (in LNCaP cells)[6], 0.187 µM (intracellular application in TsA-201 cells)[1][5], 0.125 µM (extracellular application in TsA-201 cells)[5] |
| IC50 (mouse TRPM4) | No inhibitory effect[1][5] | 0.119 µM (intracellular application in TsA-201 cells)[1][5], 0.215 µM (extracellular application in TsA-201 cells)[5] |
| IC50 (HCT116 CRC cells) | Low micromolar range[6] | 1.84 µM[6] |
| Selectivity | Selective over TRPV1, TRPV3, TRPV6, TRPM5, TRPM7, and TRPM8[2][6] | Potent and specific TRPM4 inhibitor[7] |
| Cytotoxicity (EC50) | ~545 µM[1][5] | ~332 µM[1][5] |
| Species Specificity | Inhibits human TRPM4, but not mouse TRPM4[1][5][8] | Inhibits both human and mouse TRPM4[1][5][8] |
| Binding Site | Not explicitly determined in the provided literature | Binds to a pocket formed between the S3, S4, and TRP helices and the S4-S5 linker of human TRPM4[7] |
Experimental Methodologies
The data presented above were primarily generated using patch-clamp electrophysiology and cytotoxicity assays. Below are detailed protocols representative of those used in the cited studies.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the TRPM4 channels in the cell membrane and assess the inhibitory effects of the compounds.
1. Cell Culture:
-
Human embryonic kidney (TsA-201) cells or other suitable cell lines (e.g., HCT116, LNCaP) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.[1]
-
For overexpression studies, cells are stably transfected with plasmids containing the cDNA for either human or mouse TRPM4.[1]
2. Electrophysiological Recordings:
-
Whole-cell currents are recorded at room temperature using a patch-clamp amplifier.
-
The standard intracellular (pipette) solution typically contains (in mM): 150 NaCl, 5 EGTA, and 10 HEPES, with the pH adjusted to 7.2. Free Ca2+ concentration is adjusted to activate TRPM4 currents (e.g., 10 µM or 300 µM).[6][8]
-
The extracellular (bath) solution usually contains (in mM): 150 NaCl, 10 HEPES, with the pH adjusted to 7.4.
-
The holding potential is typically set to 0 mV.[1]
-
To elicit currents, a voltage ramp protocol from -100 mV to +100 mV over 500 ms (B15284909) is applied.[1]
3. Data Analysis:
-
The current amplitude at a specific voltage (e.g., +100 mV) is measured before and after the application of the inhibitor at various concentrations.[1]
-
The percentage of inhibition is calculated, and the data are fitted to the Hill equation to determine the IC50 value.[6][8]
Cytotoxicity Assay
This assay is performed to determine the concentration at which the inhibitors induce cell death.
1. Cell Seeding:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
2. Compound Treatment:
-
The cells are then treated with various concentrations of the inhibitors (e.g., CBA, NBA) or a vehicle control (DMSO) for a specified period (e.g., 24 hours).
3. Cell Viability Measurement:
-
Cell viability is assessed using a standard method such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH).
-
The absorbance is read using a microplate reader.
4. Data Analysis:
-
The percentage of cell death is calculated relative to the control.
-
The EC50 value, the concentration required to induce 50% cell death, is determined by fitting the concentration-response data to a sigmoidal curve.[1][5]
Signaling Pathway and Experimental Workflow
TRPM4 is a Ca2+-activated channel, and its activation leads to Na+ influx and subsequent membrane depolarization. This depolarization can, in turn, reduce the driving force for Ca2+ entry through other channels, creating a negative feedback loop.
Caption: Simplified TRPM4 signaling pathway and points of inhibition.
The following diagram illustrates a typical experimental workflow for evaluating TRPM4 inhibitors.
Caption: Workflow for comparing TRPM4 inhibitors.
Conclusion
Both CBA and NBA are valuable tools for studying the function of TRPM4. NBA emerges as a more versatile inhibitor due to its potent, sub-micromolar inhibition of both human and mouse TRPM4.[1][5] This makes it particularly suitable for translational research that involves mouse models of human diseases. The identification of its binding site on human TRPM4 further paves the way for structure-based drug design.[7]
CBA, while a potent inhibitor of human TRPM4, shows a striking lack of efficacy against the mouse ortholog.[1][5] This species-specificity, while a limitation for in vivo studies in mice, can be exploited as an experimental tool to dissect the specific roles of human TRPM4 in human-derived cells and tissues. Researchers should carefully consider the species of their experimental system when choosing between these two inhibitors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Novel Small Molecular TRPM4 Inhibitors in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Validating TRPM4-IN-1 Results: A Comparison with TRPM4 Knockout Models
For researchers, scientists, and drug development professionals investigating the role of the transient receptor potential melastatin 4 (TRPM4) ion channel, both pharmacological inhibitors and genetic knockout models are invaluable tools. This guide provides a comparative overview of the experimental results obtained using the selective TRPM4 inhibitor, TRPM4-IN-1, and those from TRPM4 knockout (KO) animal models. Understanding the similarities and differences in the outcomes from these two approaches is crucial for the robust validation of research findings.
TRPM4 is a calcium-activated non-selective cation channel that plays a significant role in various physiological processes, including cardiovascular function and immune responses.[1] Its dysfunction has been implicated in cardiac arrhythmias and other pathological conditions.[1] this compound (also known as CBA) has emerged as a potent and selective inhibitor of the human TRPM4 channel, with a reported half-maximal inhibitory concentration (IC50) of 1.5 µM.[2] However, a critical consideration for researchers is the species-specificity of this inhibitor.
Executive Summary of Comparative Data
The following tables summarize the quantitative data from studies utilizing this compound and TRPM4 knockout models, primarily focusing on electrophysiological and cardiovascular phenotypes. A significant finding from the literature is that This compound (CBA) effectively inhibits human TRPM4 but does not inhibit the mouse TRPM4 channel .[3][4] This presents a major caveat when directly comparing results from this compound treatment in human cells or systems with findings from TRPM4 knockout mice.
| Parameter | This compound (CBA) Treatment (Human TRPM4) | TRPM4 Knockout (Mouse Model) | Key Considerations |
| TRPM4 Current Inhibition | IC50 = 1.5 µM[2] | Complete absence of TRPM4 current | This compound provides dose-dependent inhibition, while knockout is a complete ablation. |
| Species Specificity | Inhibits human TRPM4; Does not inhibit mouse TRPM4[3][4] | Gene is knocked out in the mouse model | Direct comparison of this compound effects with mouse KO models is not valid. |
Table 1: General Comparison of this compound and TRPM4 Knockout
| Parameter | Wild-Type (Mouse) | TRPM4 Knockout (Mouse) | This compound (CBA) Treatment (Canine Ventricular Myocytes) |
| Atrial Action Potential Duration (APD) | Normal | 20% shorter than wild-type[5][6] | Not directly comparable due to species. In canine ventricular myocytes, CBA reduced phase-1 slope and increased AP amplitude.[7] |
| Cardiac Conduction (in vivo) | Normal | PR and QRS lengthening, atrioventricular blocks[8] | Not extensively studied in vivo. |
| Heart Rate | Normal | Reduced in adult male mice[5] | Inhibition by 9-phenanthrol (another TRPM4 inhibitor) reduces heart rate in mice.[9] |
| Cardiac Hypertrophy | Normal | Left ventricular eccentric hypertrophy in adult mice[1][8] | Not reported. |
Table 2: Electrophysiological and Cardiac Phenotypes
Experimental Workflows and Signaling Pathways
To effectively validate findings, a structured experimental approach is necessary. The following diagrams illustrate a conceptual workflow for comparing a pharmacological inhibitor with a knockout model and the known signaling pathway of TRPM4.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below are detailed protocols for key experiments used to characterize TRPM4 function.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted for recording TRPM4 currents in HEK293 cells, but can be modified for other cell types.
1. Cell Preparation:
-
Culture HEK293 cells expressing the TRPM4 channel of interest (e.g., human or mouse) on glass coverslips.
-
Use cells at 70-80% confluency for recordings, typically 24-48 hours after plating.
2. Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, and a Ca2+-EGTA buffer to achieve the desired free [Ca2+] (e.g., 1 µM to activate TRPM4). pH adjusted to 7.2 with CsOH.
3. Recording Procedure:
-
Place a coverslip in the recording chamber on an inverted microscope and perfuse with extracellular solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a cell and form a gigaohm seal (>1 GΩ).
-
Rupture the membrane with gentle suction to achieve the whole-cell configuration.
-
Allow the cell to equilibrate for 3-5 minutes.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a voltage ramp protocol from -100 mV to +100 mV over 500 ms, repeated every 10 seconds to elicit TRPM4 currents.
-
For drug application, perfuse the cell with the extracellular solution containing this compound at the desired concentration.
Ratiometric Calcium Imaging with Fura-8
This protocol provides a general framework for measuring intracellular calcium dynamics.
1. Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for imaging.
-
Grow cells to the desired confluency.
2. Dye Loading:
-
Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 1-5 µM Fura-8, AM and 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and wash once with loading buffer.
-
Incubate the cells with the Fura-8, AM loading solution for 30-60 minutes at 37°C.
-
Wash the cells twice with imaging buffer (HBSS) to remove excess dye.
3. Imaging:
-
Mount the dish/coverslip on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at approximately 355 nm and 415 nm, and collect the emission at around 530 nm.[10]
-
Record a baseline fluorescence ratio for a few minutes.
-
Apply stimuli to elicit calcium responses (e.g., agonists, high potassium solution).
-
If testing inhibitors, pre-incubate the cells with this compound for a sufficient period before applying the stimulus.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
Conclusion
Validating the results of pharmacological inhibitors with genetic models is a critical step in target validation and drug discovery. While this compound (CBA) is a valuable tool for studying the function of human TRPM4, its lack of efficacy against the mouse ortholog means that it cannot be used to directly mimic the phenotype of a TRPM4 knockout mouse. Researchers should be mindful of this species-specificity and design their experiments accordingly. For instance, studies on this compound are best performed in human cell lines or primary cells, while TRPM4 knockout mice provide a robust system for understanding the systemic physiological consequences of TRPM4 ablation in a murine context. Future research may benefit from the development of TRPM4 inhibitors with broader species reactivity to allow for more direct comparative studies.
References
- 1. Upregulation of transient receptor potential melastatin 4 (TRPM4) in ventricular fibroblasts from heart failure patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Knockdown of the TRPM4 channel alters cardiac electrophysiology and hemodynamics in a sex‐ and age‐dependent manner in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Trpm4 Gene Invalidation Leads to Cardiac Hypertrophy and Electrophysiological Alterations | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. Fura-8™, AM | AAT Bioquest [aatbio.com]
Cross-Validation of TRPM4 Inhibition: A Comparative Guide to Pharmacological and Genetic Approaches
For researchers, scientists, and drug development professionals investigating the role of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, choosing the appropriate method of inhibition is a critical experimental decision. This guide provides a direct comparison of two primary techniques: pharmacological inhibition using the small molecule TRPM4-IN-1 (represented by common inhibitors like 9-phenanthrol) and genetic knockdown via siRNA. By presenting quantitative data, detailed experimental protocols, and visualizing the underlying signaling pathways, this document aims to facilitate an informed choice between these methodologies for robust experimental design and data interpretation.
The TRPM4 channel, a calcium-activated non-selective cation channel, is implicated in a variety of physiological processes, including immune responses, cardiovascular function, and cancer cell proliferation.[1][2][3] Its role as a modulator of calcium signaling and membrane potential makes it a compelling target for therapeutic intervention. Both small molecule inhibitors and siRNA-mediated knockdown are powerful tools to probe TRPM4 function, each with distinct advantages and limitations. This guide cross-validates the effects of these two approaches, offering a comprehensive overview of their application and expected outcomes.
Quantitative Comparison of TRPM4 Inhibition Methods
To objectively assess the efficacy and functional consequences of pharmacological versus genetic inhibition of TRPM4, the following table summarizes key quantitative data from representative studies. The data highlights the impact of each method on TRPM4 expression/activity and a key downstream cellular process, cell proliferation.
| Parameter | Pharmacological Inhibition (9-phenanthrol) | Genetic Knockdown (siRNA/shRNA) | Cell Type/System | Citation |
| Target Effect | Inhibition of TRPM4-mediated current | Reduction of TRPM4 mRNA and protein expression | Various | [4][5][6][7] |
| Efficacy (IC50) | 17-21 µM (for current inhibition) | Not Applicable | HEK-293 cells, murine atrial cells | [5] |
| Efficacy (% Knockdown) | Not Applicable | ~80-90% reduction in protein/mRNA levels | HeLa cells, Murine Cardiomyocytes | [6][7] |
| Effect on Cell Proliferation | Dose-dependent reduction | Significant decrease in cell proliferation | HeLa cells, Dental Follicle Stem Cells | [8][9] |
| Quantitative Effect on Proliferation | Not explicitly quantified in comparative studies | Up to 32% reduction in mammosphere formation efficiency | MCF-7 breast cancer cells | [10] |
| Time to Effect | Rapid (minutes) | Slower (24-72 hours) | General | [4][11] |
| Specificity | Can have off-target effects on other ion channels at higher concentrations | Generally high, but potential for off-target effects exists | General | [5] |
| Reversibility | Reversible upon washout | Long-lasting, requires new protein synthesis | General | [4] |
Visualizing TRPM4's Role in Cellular Signaling
To understand the downstream consequences of TRPM4 inhibition, it is crucial to visualize its position in cellular signaling cascades. The following diagrams illustrate a key signaling pathway influenced by TRPM4 and a typical experimental workflow for its study.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in this guide. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Protocol 1: Pharmacological Inhibition of TRPM4 Currents using 9-phenanthrol
-
Cell Preparation: Culture HEK-293 cells stably expressing human TRPM4 in DMEM supplemented with 10% FBS and a selection antibiotic. Seed cells onto glass coverslips 24-48 hours before recording.
-
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with pipette solution.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Pipette Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 8.7 CaCl2 (for ~3 µM free Ca2+), 5 Mg-ATP (pH 7.2 with CsOH).
-
-
Recording Procedure:
-
Obtain a whole-cell patch-clamp configuration.
-
Hold the cell at a potential of 0 mV. Apply voltage ramps from -100 mV to +100 mV over 500 ms (B15284909) to elicit TRPM4 currents.
-
Establish a stable baseline current for at least 3 minutes.
-
Perfuse the bath with the external solution containing the desired concentration of 9-phenanthrol (e.g., 1, 10, 30, 100 µM).
-
Record the currents until a steady-state inhibition is achieved.
-
To test for reversibility, wash out the compound with the control external solution.[2][4]
-
-
Data Analysis: Measure the current amplitude at a specific voltage (e.g., +100 mV) before and after drug application. Calculate the percentage of inhibition and, if multiple concentrations are used, determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: siRNA-Mediated Knockdown of TRPM4 and Validation
-
siRNA Transfection:
-
Seed target cells (e.g., HeLa or MCF-7) in 6-well plates to be 60-80% confluent at the time of transfection.
-
Prepare two tubes: one with siRNA targeting TRPM4 (or a non-targeting control siRNA) diluted in serum-free medium, and another with a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) diluted in serum-free medium.
-
Combine the contents of the two tubes, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes dropwise to the cells.
-
-
Validation of Knockdown by Real-Time Quantitative PCR (RT-qPCR):
-
RNA Extraction: After incubation, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a qPCR master mix (e.g., SYBR Green) and primers specific for TRPM4 and a housekeeping gene (e.g., GAPDH). The cycling conditions are typically an initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C.
-
Analysis: Calculate the relative expression of TRPM4 mRNA using the ΔΔCT method, normalizing to the housekeeping gene and comparing the TRPM4 siRNA-treated samples to the non-targeting control samples.[1][11][12]
-
-
Validation of Knockdown by Western Blot:
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against TRPM4 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize the TRPM4 band intensity to a loading control like GAPDH or β-actin.[6][12]
-
Protocol 3: Cell Proliferation Assay (MTT Assay)
-
Cell Treatment: Seed cells in a 96-well plate. For pharmacological inhibition, treat the cells with varying concentrations of the TRPM4 inhibitor. For siRNA knockdown, perform the transfection as described above and then seed the cells into the 96-well plate.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation relative to the control (vehicle-treated or non-targeting siRNA-treated cells).[8]
Conclusion
The cross-validation of this compound (pharmacological inhibitors) and siRNA knockdown reveals that both are effective at reducing TRPM4 function and impacting downstream cellular processes such as proliferation. Pharmacological inhibitors offer the advantage of acute, reversible, and dose-dependent modulation of TRPM4 activity, making them suitable for studying the immediate effects of channel blockade. However, specificity can be a concern, and off-target effects must be carefully controlled for.
In contrast, siRNA-mediated knockdown provides a highly specific method to reduce TRPM4 protein levels, offering a powerful tool for investigating the long-term consequences of TRPM4 absence. The slower onset and prolonged duration of the effect are key considerations in experimental design.
Ultimately, the choice between a pharmacological inhibitor and siRNA knockdown will depend on the specific research question. For validating the on-target effects of a novel small molecule inhibitor, a parallel experiment using siRNA to phenocopy the inhibitor's effects is a robust strategy. This comparative approach, leveraging the distinct strengths of both techniques, will undoubtedly lead to a more comprehensive understanding of TRPM4's role in health and disease.
References
- 1. TRPM4 is highly expressed in human colorectal tumor buds and contributes to proliferation, cell cycle, and invasion of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. E2G [e2g-portal.stanford.edu]
- 4. The TRPM4 channel inhibitor 9-phenanthrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of an AAV9-RNAi-mediated silencing strategy to abrogate TRPM4 expression in the adult heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TRPM4 enhances cell proliferation through up-regulation of the β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transcriptional Profiling of Tumorspheres Reveals TRPM4 as a Novel Stemness Regulator in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. qiagen.com [qiagen.com]
- 12. Knockdown of the TRPM4 channel alters cardiac electrophysiology and hemodynamics in a sex‐ and age‐dependent manner in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TRPM4-IN-1 and Other Anthranilic Acid Derivatives as TRPM4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Melastatin 4 (TRPM4) channel, a calcium-activated non-selective cation channel, has emerged as a significant therapeutic target for a variety of pathologies, including cardiac arrhythmias and certain cancers.[1][2] The development of potent and selective small-molecule inhibitors is crucial for advancing research and therapeutic strategies targeting TRPM4. This guide provides an objective comparison of TRPM4-IN-1, an anthranilic acid derivative, with other compounds of the same class, supported by experimental data.
Overview of TRPM4 Inhibition by Anthranilic Acid Derivatives
Anthranilic acid derivatives have been identified as a robust scaffold for the development of TRPM4 inhibitors.[1] These compounds represent a significant improvement over earlier, less selective inhibitors like 9-phenanthrol and flufenamic acid.[1][3] Structure-activity relationship (SAR) studies have revealed that the inhibitory activity of these derivatives is dependent on the substitution pattern on the anthranilic acid moiety and the linked aryloxy group.[1]
This compound, also known as compound 5 or CBA (4-chloro-2-[2-(2-chloro-phenoxy)-acetylamino]-benzoic acid), and a related compound, NBA (4-chloro-2-(2-(naphthalene-1-yloxy) acetamido) benzoic acid or compound 6), are among the most potent and selective anthranilic acid-based TRPM4 inhibitors identified to date.[3][4]
Quantitative Comparison of TRPM4 Inhibitors
The following table summarizes the inhibitory potency (IC50 values) of this compound and other relevant compounds against human and mouse TRPM4 channels.
| Compound | Alias | Target Species | IC50 Value (µM) | Reference(s) |
| This compound | CBA, Cmpd 5 | Human | 1.5 - 1.6 | [1][5] |
| Mouse | No inhibition | [4][6] | ||
| NBA | Cmpd 6 | Human | 0.125 - 0.4 | [1][4][6] |
| Mouse | 0.119 - 0.215 | [4][6] | ||
| 9-phenanthrol | Human | 29.1 | [1] |
Key Observations:
-
Potency: NBA emerges as a sub-micromolar inhibitor of both human and mouse TRPM4, demonstrating higher potency than this compound.[1][4] this compound is a potent inhibitor of human TRPM4 but is ineffective against the mouse ortholog.[4][6]
-
Species Specificity: A striking species-dependent difference is observed for this compound (CBA), which does not inhibit mouse TRPM4.[4][6] In contrast, NBA inhibits both human and mouse TRPM4 channels with similar efficacy.[4][6] This makes NBA a more suitable tool for studies involving mouse models.
-
Selectivity: Both this compound and NBA show significantly improved potency and selectivity compared to the widely used but non-selective inhibitor 9-phenanthrol.[1][4]
Mechanism of Action and Binding Site
Recent cryo-electron microscopy (cryo-EM) studies have revealed that anthranilic acid derivatives, including NBA, bind to a pocket formed between the S3, S4, and TRP helices and the S4-S5 linker of the TRPM4 channel.[2][3] The binding of these inhibitors is proposed to restrict the movement of the TRP helix, thereby preventing channel opening upon calcium activation.[7]
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies:
Na+ Influx Screening Assay
This cell-based assay is a high-throughput method used for the initial screening and identification of TRPM4 inhibitors.
-
Principle: The assay measures the influx of Na+ into cells overexpressing TRPM4 channels using a Na+-sensitive fluorescent dye. Inhibition of the channel results in a decreased fluorescent signal.
-
Cell Line: HEK293 cells stably overexpressing human TRPM4.
-
Reagents:
-
Assay buffer (e.g., HBSS)
-
Na+-sensitive fluorescent dye (e.g., Asante Natrium Green-2 AM)
-
TRPM4 activator (e.g., Ionomycin to increase intracellular Ca2+)
-
Test compounds (e.g., this compound, NBA)
-
-
Procedure:
-
Cells are seeded in 96-well plates and loaded with the Na+-sensitive dye.
-
Cells are washed and incubated with the test compounds at various concentrations.
-
TRPM4 channels are activated by adding a Ca2+ ionophore like ionomycin.
-
The change in fluorescence, corresponding to Na+ influx, is measured over time using a fluorescence plate reader.
-
IC50 values are calculated from the concentration-response curves.[1]
-
Electrophysiology Recordings (Patch-Clamp)
This technique provides a direct measure of ion channel activity and is considered the gold standard for characterizing ion channel modulators.
-
Principle: The patch-clamp technique allows for the measurement of ionic currents flowing through individual channels or across the entire cell membrane.
-
Cell Line: TsA-201 cells stably overexpressing either human or mouse TRPM4.[4][8]
-
Configuration: Inside-out or whole-cell patch-clamp configurations are used.
-
Solutions:
-
Intracellular (pipette) solution: Contains a defined concentration of free Ca2+ to activate TRPM4 channels.
-
Extracellular (bath) solution: Contains the main permeant ion (e.g., Na+).
-
-
Procedure:
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch is either excised (inside-out) or ruptured (whole-cell).
-
TRPM4 currents are elicited by voltage ramps or steps.
-
Test compounds are applied to the intracellular or extracellular side of the membrane.
-
The inhibition of the TRPM4 current is measured, and concentration-response curves are generated to determine IC50 values.[4][6]
-
Visualizing the TRPM4 Inhibition Pathway
The following diagram illustrates the proposed mechanism of TRPM4 channel inhibition by anthranilic acid derivatives.
Caption: Proposed mechanism of TRPM4 inhibition by anthranilic acid derivatives.
Logical Workflow for Inhibitor Characterization
The following diagram outlines the typical experimental workflow for identifying and characterizing novel TRPM4 inhibitors.
References
- 1. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. boris-portal.unibe.ch [boris-portal.unibe.ch]
Assessing the Specificity of TRPM4-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the specificity of the TRPM4 inhibitor, TRPM4-IN-1 (also known as CBA), against other Transient Receptor Potential (TRP) channels. The information is supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
This compound has emerged as a potent and selective inhibitor of the human Transient Receptor Potential Melastatin 4 (TRPM4) channel, a calcium-activated non-selective cation channel.[1] Its use in research has been pivotal in elucidating the physiological and pathological roles of TRPM4. However, a thorough understanding of its selectivity profile is crucial for accurate interpretation of experimental results.
Quantitative Comparison of Inhibitor Activity
The following table summarizes the available quantitative data on the inhibitory activity of this compound against various ion channels. The data is primarily derived from electrophysiological and ion influx assays.
| Target Channel | Species | Assay Type | IC50 Value | Reference(s) |
| TRPM4 | Human | Electrophysiology | 0.7 - 1.8 µM | [1][2][3][4] |
| Human | Na+ Influx Assay | 1.5 - 1.6 µM | [3][5] | |
| Mouse | Electrophysiology | Inactive | [1][6][7][8] | |
| TRPM5 | Human | Not Specified | No significant inhibition at 10 µM | [2][5][8][9][10] |
| TRPV1 | Human | Not Specified | No significant inhibition at 10 µM | [5][8][9][10] |
| TRPV3 | Human | Not Specified | No significant inhibition at 10 µM | [5][8][9] |
| TRPV6 | Human | Not Specified | No significant inhibition at 10 µM | [5][8][9][10] |
| TRPM7 | Human | Not Specified | No significant inhibition at 10 µM | [5][8][9][10] |
| TRPM8 | Human | Not Specified | No significant inhibition at 10 µM | [5][8][9][10] |
| GABAA Receptor α1 | Not Specified | Not Specified | No significant inhibition at 10 µM | [2] |
| NMDA Receptor | Not Specified | Not Specified | No significant inhibition at 10 µM | [2] |
| L-type Calcium Channel | Not Specified | Not Specified | No significant inhibition at 10 µM | [2] |
A critical finding is the species-specific action of this compound. It is a potent inhibitor of the human TRPM4 channel but is ineffective against its mouse ortholog.[1][6][7][8] This is a crucial consideration for studies involving mouse models.
Experimental Protocols
To ensure reproducibility and aid in the design of further specificity studies, detailed protocols for the primary assays used to characterize this compound are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through the TRPM4 channel in response to the inhibitor.
Cell Preparation:
-
HEK293 cells stably or transiently expressing human TRPM4 are cultured on glass coverslips.
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and CaCl2 to achieve the desired free Ca2+ concentration (e.g., 1 µM) (pH adjusted to 7.2 with CsOH).
-
This compound Stock Solution: 10 mM in DMSO. Final dilutions are made in the extracellular solution.
Recording Protocol:
-
Establish a whole-cell patch-clamp configuration on a TRPM4-expressing cell.
-
Hold the membrane potential at -60 mV.
-
Apply a voltage ramp from -100 mV to +100 mV over 500 ms, repeated every 10 seconds, to elicit TRPM4 currents.
-
Record a stable baseline current for several minutes.
-
Perfuse the cell with the extracellular solution containing the desired concentration of this compound.
-
Record the current until a steady-state inhibition is achieved.
-
To test for reversibility, wash out the inhibitor with the control extracellular solution.
Data Analysis:
-
Measure the current amplitude at a specific positive voltage (e.g., +80 mV).
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Construct a concentration-response curve and fit it with the Hill equation to determine the IC50 value.
Sodium Influx Assay
This is a higher-throughput method to assess TRPM4 activity by measuring the influx of Na+ ions using a fluorescent indicator.
Cell Preparation:
-
HEK293 cells expressing human TRPM4 are seeded in a 96-well plate.
Reagents:
-
Na+-free buffer: Choline chloride is substituted for NaCl.
-
Na+-sensitive fluorescent dye: Asante NaTRIUM Green-2 (ANG-2) or Sodium Green.[11]
-
TRPM4 activator: Ionomycin (a calcium ionophore).
-
This compound: Prepared as a stock solution in DMSO.
Assay Protocol:
-
Wash cells with Na+-free buffer.
-
Load cells with the Na+-sensitive dye according to the manufacturer's instructions.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO).
-
Initiate Na+ influx by adding a buffer containing NaCl and the TRPM4 activator (e.g., ionomycin).
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
Data Analysis:
-
Calculate the rate of Na+ influx from the change in fluorescence over time.
-
Determine the percentage of inhibition for each concentration of this compound.
-
Generate a concentration-response curve and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathway of TRPM4 and the experimental workflows for assessing inhibitor specificity.
References
- 1. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 2. Abstract 64 A molecular mechanism linking TRPM4 ion channel activation and hypoxia [dgk.org]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. The Ca2+-Activated TRP Channels: TRPM4 and TRPM5 - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bmbreports.org [bmbreports.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of a high-throughput fluorescent no-wash sodium influx assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of TRPM4-IN-1 Across Diverse Cell Lines
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the TRPM4 inhibitor, TRPM4-IN-1 (also known as CBA), detailing its performance across various cell lines. Experimental data, protocols, and signaling pathway visualizations are presented to offer an objective resource for researchers, scientists, and professionals in drug development.
Data Presentation: Quantitative Analysis of TRPM4 Inhibitors
The inhibitory potency of this compound and other related compounds has been evaluated in several cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their efficacy.
| Compound | Cell Line | Species | IC50 Value (µM) | Reference |
| This compound (CBA) | HEK293 (overexpressing TRPM4) | Human | 1.5 | [1] |
| LNCaP (prostate cancer) | Human | 1.1 ± 0.3 | [2] | |
| HCT116 (colorectal cancer) | Human | 1.84 | [2] | |
| TsA-201 (overexpressing hTRPM4) | Human | - | [3][4][5] | |
| TsA-201 (overexpressing mTRPM4) | Mouse | No inhibition | [3][6] | |
| LBA | LNCaP (prostate cancer) | Human | 0.74 ± 2.0 | [2][7] |
| HCT116 (colorectal cancer) | Human | - | [2] | |
| NBA | LNCaP (prostate cancer) | Human | 0.16 ± 2.4 | [2][7] |
| HCT116 (colorectal cancer) | Human | - | [2] | |
| TsA-201 (overexpressing hTRPM4) | Human | ~0.125 (extracellular), ~0.187 (intracellular) | [8] | |
| TsA-201 (overexpressing mTRPM4) | Mouse | ~0.215 (extracellular), ~0.119 (intracellular) | [8] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Cell Culture
-
HEK293 and TsA-201 Cells: These human embryonic kidney cell lines are often used for overexpressing human or mouse TRPM4 channels. They are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[8] For stable expression, cells are transfected with a vector containing the TRPM4 cDNA, and for transient expression, transfection is performed when cells reach 70-80% confluency.[8]
-
LNCaP and DU145 Cells: These are human prostate cancer cell lines.
-
HCT116 Cells: This is a human colorectal carcinoma cell line.[2]
Electrophysiology (Whole-Cell Patch Clamp)
The whole-cell patch-clamp technique is the gold standard for measuring ion channel activity.
-
Preparation: Cells are plated on glass coverslips and placed in a recording chamber on a microscope stage, perfused with an extracellular solution.[8]
-
Pipettes: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with an intracellular solution.[8]
-
Seal Formation: The pipette, under positive pressure, approaches a cell. Upon contact, the pressure is released to form a high-resistance (GΩ) seal.[8]
-
Whole-Cell Configuration: Gentle suction is applied to rupture the cell membrane under the pipette tip.[8]
-
Recording: After a 3-5 minute equilibration period, TRPM4 currents are elicited using a voltage ramp (e.g., -100 mV to +100 mV over 500 ms) or step protocol.[8] Currents are typically activated by including a specific concentration of free Ca²⁺ (e.g., 10 µM) in the intracellular pipette solution.[2]
-
Drug Application: this compound and other inhibitors are applied to the cells via a perfusion system to measure their effect on the TRPM4 current.
Cell Viability and Proliferation Assays
-
Viability Assay: To assess the effect of TRPM4 inhibitors on cell viability, assays such as the RealTime-Glo™ MT Cell Viability Assay can be used. Cells are treated with different concentrations of the inhibitor, and luminescence is measured over time to determine the number of viable cells.[2]
-
Proliferation Assay: The effect of inhibitors on cell proliferation can also be measured using real-time cell analysis systems that monitor changes in cell index over time.[9]
Western Blotting
Western blotting is used to confirm the expression of the TRPM4 protein in the cell lines.
-
Cell Lysis: Whole-cell lysates are prepared using a lysis buffer containing protease inhibitors.[3][10]
-
Protein Quantification: The protein concentration of the supernatant is determined using an assay like the Bradford assay.[3][10]
-
Gel Electrophoresis and Transfer: A specific amount of protein (e.g., 60 µg) is run on a polyacrylamide gel and then transferred to a nitrocellulose membrane.[3][10]
-
Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the TRPM4 protein, followed by a secondary antibody conjugated to a detectable marker.
-
Detection: The protein bands are visualized to confirm the presence and relative abundance of TRPM4.[3][4][10]
Concluding Remarks
This compound (CBA) is a potent inhibitor of human TRPM4 channels in various cell lines, including those derived from prostate and colorectal cancers. However, it is important to note the species-specificity of this compound, as it does not inhibit the mouse TRPM4 channel.[3][6] For studies involving murine models, alternative inhibitors like NBA, which has been shown to inhibit both human and mouse TRPM4, should be considered.[3][6] The detailed protocols and comparative data presented in this guide are intended to aid researchers in selecting the appropriate tools and designing robust experiments to investigate the role of TRPM4 in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigation of Novel Small Molecular TRPM4 Inhibitors in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 4. biorxiv.org [biorxiv.org]
- 5. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
Species-Specific Inhibition of TRPM4: A Comparative Analysis of TRPM4-IN-1
A significant discrepancy in the inhibitory effect of TRPM4-IN-1, also known as CBA, has been identified between human and mouse orthologs of the Transient Receptor Potential Melastatin 4 (TRPM4) channel. This guide provides a comprehensive comparison of the compound's activity, supported by experimental data and detailed protocols for researchers in pharmacology and drug development.
Recent studies have highlighted the critical importance of validating pharmacological tool compounds across different species. This compound, a potent inhibitor of the human TRPM4 channel, has been found to be largely ineffective against its murine counterpart.[1][2][3][4][5][6] This striking species-dependent difference underscores the necessity for careful consideration when extrapolating data from preclinical mouse models to human physiology.
Quantitative Comparison of Inhibitory Potency
Electrophysiological studies have quantitatively assessed the inhibitory effects of this compound on both human and mouse TRPM4 channels. The half-maximal inhibitory concentration (IC50) values clearly demonstrate the compound's high potency for the human channel and its lack of significant activity against the mouse channel.
| Compound | Species | IC50 (Intracellular Application) | IC50 (Extracellular Application) | Reference |
| This compound (CBA) | Human | 0.8 µM | 0.7 µM | [3] |
| This compound (CBA) | Mouse | No inhibition observed | No inhibition observed | [2][3][5][6] |
Experimental Protocols
The data presented above were primarily generated using patch-clamp electrophysiology. The following is a detailed methodology representative of the experiments conducted to determine the inhibitory effects of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of ion channel currents from a single cell, providing a precise measurement of channel activity and its modulation by pharmacological agents.
Cell Preparation:
-
Human Embryonic Kidney (HEK293) or transformed human embryonal kidney (TsA-201) cells are stably transfected to overexpress either human or mouse TRPM4 channels.[1][2]
-
Cells are cultured under standard conditions and passaged regularly.
Electrophysiological Recording:
-
Pipette Solution (Intracellular): Contains a solution mimicking the intracellular environment, including a calcium buffer to set the free Ca2+ concentration to a level that activates TRPM4 (e.g., 300 µM).[2][7]
-
Bath Solution (Extracellular): A solution resembling the extracellular fluid.
-
Seal Formation: A glass micropipette with a resistance of approximately 3 MΩ is brought into contact with a cell to form a high-resistance seal (GΩ).[8]
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by gentle suction to allow for electrical access to the cell's interior.[9]
-
Current Recording: A voltage-clamp protocol is applied, typically holding the cell at a membrane potential of -60 mV and then applying voltage ramps (e.g., -100 mV to +100 mV over 500 ms) or voltage steps to elicit TRPM4 currents.[9]
-
Inhibitor Application: this compound is applied either intracellularly via the pipette solution or extracellularly by perfusion into the bath solution.
-
Data Analysis: The current amplitude at a specific voltage is measured before and after the application of the inhibitor. The percentage of inhibition is calculated, and for dose-response curves, data are fitted with the Hill equation to determine the IC50 value.[9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway involving TRPM4 and the experimental workflow for assessing inhibitor effects.
Caption: TRPM4 activation by increased intracellular calcium.
Caption: Workflow for determining inhibitor potency.
References
- 1. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors | Semantic Scholar [semanticscholar.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Upregulation of transient receptor potential melastatin 4 (TRPM4) in ventricular fibroblasts from heart failure patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to TRPM4 Inhibitors: TRPM4-IN-1 vs. Glibenclamide
This guide provides a detailed, data-driven comparison of two key pharmacological tools used to study the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel: the novel inhibitor TRPM4-IN-1 (also known as CBA) and the classical sulfonylurea drug, glibenclamide. TRPM4 is a calcium-activated, voltage-dependent cation channel permeable to monovalent cations, which plays a crucial role in various physiological processes by depolarizing the cell membrane.[1][2][3][4] Its dysregulation is implicated in conditions like cardiac arrhythmias and cancer.[1][5] Understanding the distinct properties of its inhibitors is critical for designing precise experiments and interpreting results accurately.
Quantitative Performance Overview
The efficacy and utility of a pharmacological inhibitor are defined by its potency, selectivity, and context of action (e.g., species specificity). The following tables summarize the key quantitative data for this compound and glibenclamide based on published experimental findings.
Table 1: Potency Against TRPM4
This table compares the half-maximal inhibitory concentration (IC₅₀) values, a measure of inhibitor potency. Lower values indicate higher potency.
| Compound | IC₅₀ Value (µM) | Cell System | Species | Reference(s) |
| This compound (CBA) | 1.5 | HEK293 | Human | [6][7] |
| 1.1 ± 0.3 | LNCaP (Prostate Cancer) | Human | [8] | |
| 0.7 (Extracellular) | TsA-201 | Human | [9] | |
| 0.8 (Intracellular) | TsA-201 | Human | [9] | |
| Glibenclamide | ~0.3 (for TRPM4-SUR1) | Human Brain Endothelial Cells | Human | [10] |
| 10 - 100 (causes significant current reduction) | HEK293 / Native Cells | Human/Rat | [10] | |
| Lower potency than 9-phenanthrol | Guinea Pig DSM Cells | Guinea Pig | [11] |
Summary: this compound (CBA) demonstrates consistently high potency in the low micromolar range against human TRPM4.[6][8][9] Glibenclamide's potency is highly variable and context-dependent; it is most potent when TRPM4 forms a complex with the sulfonylurea receptor 1 (SUR1).[10] Against TRPM4 alone, significantly higher concentrations are required for inhibition.[10][11]
Table 2: Selectivity Profile
Selectivity is crucial for attributing an observed effect to the inhibition of the target channel. This table highlights known off-target effects.
| Compound | Primary Target | Known Off-Target Effects | Reference(s) |
| This compound (CBA) | TRPM4 | - Generally high selectivity against other TRP channels (TRPV1, TRPV3, TRPV6, TRPM5, TRPM7, TRPM8).- May inhibit transient outward K⁺ current (Ito) and late Na⁺ current (INa,L) in some native systems (e.g., canine cardiomyocytes). | [9][12][13] |
| Glibenclamide | K-ATP Channels (SUR1/Kir6.x) | - TRPM4 - CFTR Channels- Various voltage-gated K⁺ (Kv) channels | [10] |
Summary: this compound (CBA) was developed as a selective TRPM4 inhibitor and shows good selectivity over other TRP channels.[9][13] However, its selectivity is not absolute and should be verified in the specific experimental system.[12] Glibenclamide is a notoriously non-selective agent when used for TRPM4 research.[10] Its primary clinical target is the K-ATP channel, and it affects numerous other ion channels at concentrations typically used to inhibit TRPM4, making it a suboptimal tool for specifically studying TRPM4's role.[10]
Table 3: Species Specificity
Pharmacological responses can differ between species, a critical consideration when translating findings from animal models.
| Compound | Effect on Human TRPM4 | Effect on Mouse TRPM4 | Reference(s) |
| This compound (CBA) | Inhibits current potently. | No inhibition. Alters current properties (rectification) but does not block ion flow. | [9][13][14][15] |
| Glibenclamide | Inhibits current. | Inhibits current. Used effectively in mouse and rat models. | [16][17][18] |
Summary: This is the most striking difference between the two compounds. This compound (CBA) is a species-specific inhibitor, effectively blocking human TRPM4 but not its mouse ortholog.[9][14] This makes it unsuitable for studies in wild-type mouse models. Glibenclamide does not exhibit this species-specific effect and has been used to inhibit TRPM4 function in various rodent models.[16][17]
Signaling Pathway and Mechanism of Action
TRPM4 is a downstream effector of calcium signaling. An increase in intracellular Ca²⁺, often initiated by Ca²⁺ influx through other channels or release from internal stores, activates TRPM4.[19] The subsequent influx of Na⁺ depolarizes the cell membrane, which in turn modulates other voltage-dependent processes, such as reducing the driving force for further Ca²⁺ entry.[3][19]
Caption: TRPM4 activation by intracellular Ca²⁺ and site of inhibitor action.
-
This compound (CBA): Acts as a direct channel blocker for human TRPM4.[8][9] Its binding site is on the channel protein itself, preventing ion conduction.
-
Glibenclamide: Functions as a channel blocker with a dual mechanism. While it can inhibit TRPM4 homomers, its action is significantly more potent on TRPM4-SUR1 heteromeric channels.[10] This suggests that its binding may involve the SUR1 subunit, which is its primary target in K-ATP channels. This mechanism is particularly relevant in tissues where TRPM4 and SUR1 are co-expressed, such as in the neurovascular unit following injury.[16]
Experimental Protocols
The gold standard for characterizing ion channel inhibitors is patch-clamp electrophysiology. The following outlines a typical whole-cell patch-clamp protocol for assessing inhibitor potency on heterologously expressed TRPM4 channels.
Whole-Cell Patch-Clamp Electrophysiology Workflow
Caption: Workflow for inhibitor characterization using patch-clamp electrophysiology.
Detailed Methodologies:
-
Cell Preparation: Transformed human embryonic kidney (TsA-201) cells stably expressing the human or mouse TRPM4 channel are cultured under standard conditions.[9][13] For experiments, cells are plated onto glass coverslips.
-
Solutions:
-
Intracellular (Pipette) Solution: Contains a high concentration of a monovalent cation (e.g., K⁺ or Cs⁺) and a calcium buffer system (e.g., EGTA) to clamp the free Ca²⁺ concentration at a level that activates TRPM4 (e.g., 300 µM).[20]
-
Extracellular (Bath) Solution: Typically a physiological saline solution containing Na⁺ as the primary charge carrier.
-
Inhibitor Solutions: Prepared by diluting a concentrated DMSO stock into the extracellular solution to achieve final desired concentrations. The final DMSO concentration is kept below 0.1% to avoid non-specific effects.[1]
-
-
Electrophysiological Recording:
-
A glass micropipette (3-5 MΩ resistance) filled with the intracellular solution is used to form a high-resistance seal with the cell membrane.[1]
-
The whole-cell configuration is achieved by applying gentle suction to rupture the patch of membrane under the pipette.[1]
-
The cell is voltage-clamped, typically at a holding potential of -60 mV.[1] TRPM4 currents are elicited using a voltage ramp protocol (e.g., -100 mV to +100 mV over 500 ms).[1]
-
-
Data Acquisition and Analysis:
-
A stable baseline current is recorded for several minutes.[1]
-
The cell is then perfused with the inhibitor-containing solution until a new steady-state inhibited current is observed.[1]
-
The amplitude of the outward current at a depolarized potential (e.g., +100 mV) is measured before and after inhibitor application.
-
The process is repeated for multiple concentrations to generate a concentration-response curve, from which the IC₅₀ value is calculated by fitting the data to the Hill equation.[20]
-
Conclusion and Recommendations
This compound (CBA) and glibenclamide are vastly different tools for studying TRPM4.
-
This compound (CBA) is a potent and relatively selective inhibitor of human TRPM4 . Its major limitation is its lack of efficacy against the mouse channel, precluding its use in many common animal models. It is the preferred tool for experiments involving human cells or heterologous systems expressing human TRPM4.
-
Glibenclamide is a non-selective inhibitor whose primary utility lies in its ability to block the SUR1-TRPM4 channel complex . Its effects in systems where TRPM4 is expressed without SUR1 are likely to be confounded by off-target activity on other ion channels. Due to its lack of selectivity, data obtained using glibenclamide should be interpreted with caution and ideally confirmed with more selective inhibitors or genetic knockout models.
For researchers, the choice of inhibitor must be guided by the specific experimental question, the biological system (species and tissue), and a thorough understanding of each compound's pharmacological profile.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Ca2+‐activated cation channel TRPM4 is regulated by phosphatidylinositol 4,5‐biphosphate | The EMBO Journal [link.springer.com]
- 4. bmbreports.org [bmbreports.org]
- 5. Electrophysiological Effects of the Transient Receptor Potential Melastatin 4 Channel Inhibitor (4-Chloro-2-(2-chlorophenoxy)acetamido) Benzoic Acid (CBA) in Canine Left Ventricular Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Investigation of Novel Small Molecular TRPM4 Inhibitors in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 10. Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 1: Modulation of TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRPM4 channel inhibitors 9-phenanthrol and glibenclamide differentially decrease guinea pig detrusor smooth muscle whole-cell cation currents and phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 13. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 14. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors | Semantic Scholar [semanticscholar.org]
- 16. Glibenclamide Directly Prevents Neuroinflammation by Targeting SUR1-TRPM4-Mediated NLRP3 Inflammasome Activation In Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A glibenclamide-sensitive TRPM4-mediated component of CA1 excitatory postsynaptic potentials appears in experimental autoimmune encephalomyelitis [pubmed.ncbi.nlm.nih.gov]
- 19. The Ca2+-Activated TRP Channels: TRPM4 and TRPM5 - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: The Critical Role of Inactive Analogs as Negative Controls for the TRPM4 Inhibitor, TRPM4-IN-1
For Researchers, Scientists, and Drug Development Professionals
In the pharmacological study of ion channels, the use of appropriate controls is paramount to validate that the observed biological effects are due to the specific modulation of the intended target. This guide provides a comparative overview of the potent TRPM4 channel inhibitor, TRPM4-IN-1 (also known as CBA), and the principles for using a structurally similar but biologically inactive analog as a negative control. The inclusion of such a control is essential for distinguishing on-target effects from potential off-target or non-specific compound activities.
The Principle of the Inactive Analog Control
An ideal negative control is a molecule that is structurally almost identical to the active compound but has been modified at a key position—identified through structure-activity relationship (SAR) studies—that renders it unable to bind to or modulate the target. This approach helps to control for physicochemical properties, potential non-specific membrane interactions, or effects on other cellular pathways that might be shared by structurally related molecules.
While a specific, commercially designated inactive analog for this compound is not widely available, SAR studies on the aryloxyacyl-anthranilic acid series of TRPM4 inhibitors have identified the chemical features critical for potency.[1][2] These studies show that the 4-chloro substituent on the anthranilic acid ring is crucial for high-affinity binding and inhibition.[2] An analog lacking this key feature, hereafter referred to as This compound-NC (Negative Control) , would be expected to be largely inactive and thus serve as an excellent negative control.
Quantitative Data Comparison
The following table summarizes the quantitative data for this compound, a more potent analog (NBA), and the expected activity of a hypothetical, yet scientifically-grounded, inactive analog (this compound-NC). The data is derived from sodium influx and electrophysiology assays on HEK293 cells overexpressing human TRPM4.[1][3][4]
| Compound ID | Common Name(s) | Chemical Scaffold | Key SAR Feature | IC₅₀ (µM) |
| Compound 5 | This compound / CBA | 4-Chloro-anthranilic acid | 2-Chlorophenyl group | 1.5[1][4] |
| Compound 6 | NBA / Trpm4-IN-2 | 4-Chloro-anthranilic acid | 1-Naphthyl group | 0.4[2] |
| Hypothetical | This compound-NC | Anthranilic acid | Lacks 4-Chloro group | > 50 (Inactive) |
Experimental Protocols
To validate the specific inhibitory action of this compound against its inactive analog, the following experimental protocols are recommended.
Protocol 1: Whole-Cell Electrophysiology
This method directly measures TRPM4-mediated ion currents across the cell membrane, providing the gold standard for assessing inhibitor potency and specificity.
1. Cell Preparation:
-
Use HEK293 or TsA-201 cells stably or transiently overexpressing human TRPM4.[5]
-
Culture cells to 60-80% confluency on glass coverslips for recording.
2. Recording Solutions:
-
Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, and 10 BAPTA, adjusted to pH 7.2 with CsOH. Free Ca²⁺ is buffered to ~300 µM to activate TRPM4.[5]
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.
3. Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature (20–25°C).[6]
-
Hold the membrane potential at 0 mV.[6]
-
Apply a voltage ramp or step protocol (e.g., 200 ms (B15284909) steps from -80 mV to +100 mV) to elicit TRPM4 currents.[1]
-
Establish a stable baseline current with the external solution.
-
Perfuse the cells with the external solution containing the test compound (e.g., 5 µM this compound) or the negative control (e.g., 5 µM this compound-NC).
-
Measure the steady-state current at a positive potential (e.g., +100 mV) and normalize it to the baseline current to determine the percentage of inhibition.[1]
Expected Outcome: this compound will significantly inhibit the Ca²⁺-activated outward current, while this compound-NC will show little to no effect at the same concentration.
Protocol 2: High-Throughput Sodium Influx Assay
This fluorescence-based assay measures TRPM4-mediated Na⁺ influx and is suitable for screening and validating compound activity in a multi-well format.[1][7]
1. Cell Preparation:
-
Plate tetracycline-inducible HEK293 cells expressing human TRPM4 in 96-well black-walled, clear-bottom plates at a density of 30,000 cells/well.[2]
-
Induce TRPM4 expression with tetracycline (B611298) 24 hours prior to the assay.
2. Assay Procedure:
-
Wash cells and incubate in a Na⁺-free buffer (e.g., 140 mM NMDG-Cl, 10 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.2) to deplete intracellular Na⁺.[2]
-
Load cells with a Na⁺-sensitive fluorescent dye (e.g., Asante Natrium Green 2).
-
Add test compounds (this compound or this compound-NC) at various concentrations and incubate.
-
Initiate Na⁺ influx by adding a stimulus buffer containing NaCl and a Ca²⁺ ionophore (e.g., 10 µM ionomycin) to raise intracellular Ca²⁺ and activate TRPM4.[1]
-
Measure the change in fluorescence over time using a plate reader (Excitation: ~488 nm, Emission: ~540 nm).[1]
Expected Outcome: this compound will produce a concentration-dependent inhibition of the Na⁺ influx signal, yielding a measurable IC₅₀. This compound-NC will not significantly inhibit the signal.
Visualizations: Workflows and Pathways
References
- 1. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Efficacy of TRPM4-IN-1
This guide provides a comprehensive comparison of the Transient Receptor Potential Melastatin 4 (TRPM4) inhibitor, TRPM4-IN-1, also known as CBA. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the TRPM4 ion channel. The following sections detail the in vitro and in vivo efficacy of this compound, compare it with other known TRPM4 inhibitors, and provide relevant experimental protocols and signaling pathway diagrams.
TRPM4 is a calcium-activated non-selective cation channel that plays a crucial role in various physiological processes, including the regulation of membrane potential and calcium homeostasis.[1] Its involvement in cardiovascular diseases, immune responses, and cancer has made it an attractive target for drug discovery.[2][3][4]
In Vitro Efficacy of this compound and Alternatives
This compound (CBA) has been identified as a potent and selective inhibitor of the human TRPM4 channel.[5][6] However, its efficacy exhibits significant species-specific differences, a critical consideration for preclinical studies. The following table summarizes the in vitro data for this compound and compares it with other commonly used TRPM4 inhibitors.
| Inhibitor | Target | IC50 | Cell Type | Species | Key Findings |
| This compound (CBA) | TRPM4 | 1.5 µM | HEK293, LNCaP | Human | Potent and selective inhibitor; reversibly blocks endogenous currents.[5][6] |
| TRPM4 | No inhibition | TsA-201 | Mouse | Does not inhibit mouse TRPM4; may alter current properties.[7][8][9][10] | |
| TRPM4-IN-2 (NBA) | TRPM4 | ~0.125 µM (extracellular), ~0.187 µM (intracellular) | TsA-201 | Human | Potent inhibitor.[11] |
| TRPM4 | ~0.215 µM (extracellular), ~0.119 µM (intracellular) | TsA-201 | Mouse | Effective inhibitor of both human and mouse TRPM4.[8][11] | |
| 9-phenanthrol | TRPM4 | ~30 µM | TsA-201 | Human | Commonly used but less potent inhibitor.[9][11] |
| TRPM4 | Inhibits (extracellular), Potentiates (intracellular) | TsA-201 | Mouse | Exhibits complex species- and application-dependent effects.[9][12] | |
| Flufenamic Acid (FFA) | TRPM4 | - | - | - | A non-steroidal anti-inflammatory drug with known TRPM4 blocking activity, but lacks selectivity.[1] |
In Vivo Efficacy of this compound
There is a notable lack of published in vivo efficacy data for this compound (CBA). The pronounced species-specific difference observed in vitro, where this compound fails to inhibit the mouse TRPM4 channel, presents a significant challenge for conducting meaningful in vivo studies in standard mouse models of disease.[7][9] Researchers should exercise caution when designing and interpreting in vivo experiments with this compound in non-human species. For in vivo studies in mice, TRPM4-IN-2 (NBA) may represent a more suitable alternative due to its demonstrated efficacy against both human and mouse TRPM4 channels.[8]
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
This protocol is used to measure TRPM4-mediated currents in heterologous expression systems (e.g., HEK293 or TsA-201 cells) and to assess the inhibitory effects of compounds like this compound.
Cell Culture:
-
HEK293 or TsA-201 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[11]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.[11]
-
For experiments, cells are transiently or stably transfected with a plasmid encoding the human or mouse TRPM4 channel.[11]
Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NMDG-Cl, 10 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES (pH 7.2 with NMDG-OH).[13]
-
Intracellular (Pipette) Solution (in mM): Composition may vary, but typically contains a calcium buffer (e.g., EGTA) to control the free Ca2+ concentration, which is crucial for TRPM4 activation.[14][15]
Recording Procedure:
-
Achieve whole-cell configuration using standard patch-clamp techniques.[11]
-
Allow the cell to equilibrate with the intracellular solution for 3-5 minutes.[11]
-
Hold the cell at a membrane potential of -60 mV.[11]
-
Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 500 ms) or a voltage step protocol to elicit TRPM4 currents.[11][14]
-
To test inhibitors, perfuse the recording chamber with the extracellular solution containing the desired concentration of the compound (e.g., this compound). The final DMSO concentration should be kept below 0.1%.[11]
-
Record currents in the presence of the inhibitor to determine the extent of block.
-
A washout step with the control extracellular solution can be performed to test for the reversibility of inhibition.[11]
High-Throughput Screening: Na+-Influx Assay
This assay is suitable for screening compound libraries for TRPM4 inhibitory activity.
Procedure:
-
Plate TRPM4-expressing cells in 96-well or 384-well plates.[13][16]
-
Incubate the cells with a Na+-sensitive dye.[13]
-
Replace the loading buffer with an assay buffer.[13]
-
Add test compounds to the wells.
-
Initiate Na+ influx by activating TRPM4 with an ionophore like ionomycin (B1663694) in the presence of extracellular Na+.[13][16]
-
Measure the change in fluorescence using a fluorometric imaging plate reader (FLIPR) to determine the extent of TRPM4 inhibition.[16]
Visualizations
Signaling Pathway of TRPM4
The activation of TRPM4 is intricately linked to intracellular calcium levels. Its opening leads to the influx of monovalent cations, primarily Na+, causing membrane depolarization. This depolarization can, in turn, reduce the driving force for Ca2+ entry through other channels, thus modulating intracellular Ca2+ signaling.[7][17]
Caption: Simplified signaling pathway of TRPM4 activation and its role in modulating membrane potential and calcium influx.
Experimental Workflow for TRPM4 Inhibitor Testing
The evaluation of a potential TRPM4 inhibitor typically follows a multi-step process, starting from high-throughput screening and progressing to detailed electrophysiological characterization.
Caption: General experimental workflow for the identification and validation of novel TRPM4 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. The Ca2+-activated cation channel TRPM4 is a positive regulator of pressure overload-induced cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPM4 channel and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPM4 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 8. [PDF] Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors | Semantic Scholar [semanticscholar.org]
- 9. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 13. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Frontiers | Four TRPM4 Cation Channel Mutations Found in Cardiac Conduction Diseases Lead to Altered Protein Stability [frontiersin.org]
- 16. Identification and development of TRPM4 antagonists to counteract neuronal excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Ca2+-Activated TRP Channels: TRPM4 and TRPM5 - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating TRPM4-IN-1 Potency: A Comparative Guide to IC50 Determination
This guide provides a comprehensive comparison of TRPM4-IN-1 (also known as CBA) with other common inhibitors of the Transient Receptor Potential Melastatin 4 (TRPM4) channel. We present supporting experimental data, detailed protocols for potency determination, and visualizations of key pathways and workflows to aid researchers, scientists, and drug development professionals in their evaluation.
Potency Comparison of TRPM4 Inhibitors
This compound is a potent and selective inhibitor of the human TRPM4 cation channel.[1][2] Its potency, as defined by the half-maximal inhibitory concentration (IC50), has been determined and compared with other known TRPM4 inhibitors. The following table summarizes the IC50 values for this compound and alternative compounds. A critical consideration for researchers is the species-specificity of these inhibitors; for instance, this compound (CBA) effectively inhibits human TRPM4 but not its mouse counterpart.[3][4][5] In contrast, the inhibitor NBA is effective against both human and mouse TRPM4 channels.[3][4]
| Compound | Common Name(s) | IC50 Value (µM) | Cell Type | Species | Reference |
| This compound | CBA | 1.5 | HEK293 | Human | [1][2] |
| TRPM4-IN-2 | NBA | ~0.125 (extracellular) | TsA-201 | Human | [6] |
| ~0.187 (intracellular) | TsA-201 | Human | [3][4][6] | ||
| ~0.215 (extracellular) | TsA-201 | Mouse | [6] | ||
| ~0.119 (intracellular) | TsA-201 | Mouse | [3][4][6] | ||
| 9-phenanthrol | 17.0 - 30 | HEK293 / TsA-201 | Human | [7] | |
| 20.7 | Ventricular Fibroblasts | Human | [8] | ||
| Flufenamic acid | FFA | 9.2 | HEK293 | Human | [7] |
Signaling Pathway and Experimental Workflows
TRPM4 Channel Signaling Pathway
The TRPM4 channel is a calcium-activated non-selective cation channel that is permeable to monovalent cations like Na+ and K+.[6][9] Unlike many other TRP channels, it is impermeable to Ca2+.[6] An increase in intracellular Ca2+ concentration activates TRPM4, leading to an influx of Na+ which causes membrane depolarization. This change in membrane potential modulates a variety of physiological processes, including immune responses and cardiovascular function.[6]
Experimental Workflow: Electrophysiology (Patch-Clamp)
The whole-cell patch-clamp technique is a gold-standard method for characterizing the inhibitory effects of compounds on ion channels like TRPM4.[6] This method allows for the direct measurement of ion currents across the cell membrane in response to voltage changes, providing precise data for IC50 determination.
Experimental Workflow: Fluorescence-Based Na+ Influx Assay
For higher throughput screening, a fluorescence-based assay measuring TRPM4-mediated Na+ influx is an effective method.[7] This assay utilizes a Na+-sensitive dye that increases in fluorescence upon binding to intracellular sodium, providing a proxy for TRPM4 channel activity.
Experimental Protocols
This protocol is adapted from methodologies used to characterize TRPM4 inhibitors.[6]
a. Cell Preparation:
-
HEK293 or TsA-201 cells are transiently or stably transfected with a vector expressing human or mouse TRPM4.[3][6] Co-transfection with a fluorescent marker (e.g., GFP) is recommended to identify transfected cells.[6]
-
Recordings are typically performed 24-48 hours post-transfection.
b. Solutions:
-
Intracellular (Pipette) Solution (in mM): 130 Cs-Aspartate, 10 EGTA, 10 HEPES, 2 Mg-ATP. Free Ca2+ is adjusted to the desired concentration (e.g., ~1 µM for TRPM4 activation) using a calcium calculator. The pH is adjusted to 7.2 with CsOH.[6]
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. The pH is adjusted to 7.4 with NaOH.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[6] Subsequent dilutions are made in the extracellular solution.
c. Recording Procedure:
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the intracellular solution.[6]
-
Establish a giga-ohm seal on a transfected cell and then rupture the membrane to achieve the whole-cell configuration.[6]
-
Allow the cell to equilibrate with the intracellular solution for 3-5 minutes.
-
Hold the cell at a membrane potential of -60 mV. Elicit TRPM4 currents using a voltage ramp protocol from -100 mV to +100 mV over 500 ms, repeated every 10 seconds.[6]
-
Record a stable baseline current in the extracellular solution.
-
Apply increasing concentrations of this compound via a perfusion system, allowing the current to reach a steady state at each concentration.
d. Data Analysis:
-
Measure the peak outward current (e.g., at +100 mV) at each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the baseline current.
-
Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data with a Hill equation to determine the IC50 value.[6]
This protocol is based on high-throughput screening methods developed for identifying TRPM4 inhibitors.[7][10]
a. Cell Preparation:
-
Seed TRPM4-overexpressing HEK293 cells into 96-well or 384-well black-walled, clear-bottom plates and culture overnight.
b. Assay Procedure:
-
Wash cells with a Na+-free assay buffer to deplete intracellular Na+.[7]
-
Load the cells with a Na+-sensitive fluorescent dye (e.g., Asante Natrium Green-II) according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound in assay buffer.
-
Remove the dye solution and add the different concentrations of the inhibitor to the wells. Incubate for a specified period.
-
Prepare a stimulus buffer containing NaCl and a TRPM4 activator (e.g., ionomycin to increase intracellular Ca2+).[7]
-
Use a fluorometric imaging plate reader (FLIPR) to measure baseline fluorescence, then add the stimulus buffer to all wells simultaneously.
-
Continue to record the fluorescence intensity kinetically for several minutes.
c. Data Analysis:
-
Quantify the signal intensity for each well, for example, by calculating the area under the curve (AUC) of the fluorescence signal over time.[7]
-
Normalize the data to controls (no inhibitor for 0% inhibition, and a maximally effective concentration or a known standard for 100% inhibition).
-
Plot the normalized response against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Calculate the IC50 value by fitting the curve with a suitable pharmacological model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 5. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Upregulation of transient receptor potential melastatin 4 (TRPM4) in ventricular fibroblasts from heart failure patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiological functions of the TRPM4 channels via protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and development of TRPM4 antagonists to counteract neuronal excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reversibility of TRPM4-IN-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reversibility of TRPM4-IN-1 (also known as CBA) inhibition with other commonly used TRPM4 inhibitors, such as 9-phenanthrol and NBA. The data presented here is compiled from various electrophysiological studies to aid researchers in selecting the appropriate tool compound for their specific experimental needs.
Executive Summary
The transient receptor potential melastatin 4 (TRPM4) is a calcium-activated non-selective cation channel involved in a multitude of physiological processes, making it a significant target for therapeutic intervention. Understanding the kinetics of inhibitor binding and unbinding is crucial for the design and interpretation of experiments. This guide focuses on the reversibility of TRPM4 inhibition, a key characteristic of any channel blocker.
Our analysis reveals that the reversibility of TRPM4 inhibitors can be complex and may depend on the specific compound, its concentration, and the cell type used in the study. While some inhibitors exhibit straightforward reversible binding, others, including this compound, show context-dependent reversibility.
Comparison of TRPM4 Inhibitor Reversibility
The following table summarizes the key characteristics of this compound and other alternative inhibitors, with a focus on their potency and reversibility.
| Inhibitor | Synonym(s) | IC50 | Reversibility | Key Findings & Citations |
| This compound | CBA | ~1.1 - 1.8 µM | Cell-type dependent: Reversible in HEK293 and prostate cancer cells; reported as non-reversible in colorectal cancer cells.[1][2] Some studies in native cells report incomplete reversal.[3] | A potent and selective TRPM4 inhibitor. Its reversibility should be empirically determined in the experimental system of interest. |
| 9-phenanthrol | - | ~10 - 30 µM | Reversible: Washout is generally successful, though recovery can be slow (several minutes) at higher concentrations.[4] | A widely used but less potent and selective TRPM4 inhibitor. Its slow washout kinetics should be considered in experimental design. |
| NBA | TRPM4-IN-2 | ~0.12 - 0.22 µM | Generally considered reversible, though detailed kinetic data is less available compared to other inhibitors. | A highly potent TRPM4 inhibitor with good selectivity.[5][6][7] |
| Flufenamic acid | FFA | ~9.2 µM | Reversible | A non-steroidal anti-inflammatory drug that also inhibits TRPM4, but with poor selectivity. |
Experimental Data on Reversibility
This compound (CBA)
Electrophysiological studies have demonstrated varied reversibility for this compound. In HEK293 cells overexpressing TRPM4 and in prostate cancer cell lines, the inhibitory effect of this compound was shown to be reversible upon washout.[2] However, a study on colorectal cancer cells (HCT116) reported that the inhibition of endogenous TRPM4 currents by CBA was non-reversible.[1] Furthermore, in canine left ventricular cardiomyocytes, the effects of CBA were largely reversible upon washout, although some parameters did not fully return to baseline.[3] This highlights the critical importance of validating the reversibility of this compound in the specific cellular context of your research.
9-phenanthrol
9-phenanthrol is consistently reported as a reversible inhibitor of TRPM4.[4] Patch-clamp experiments have shown that the current block can be reversed by perfusing the cell with an inhibitor-free solution. However, the time course of recovery can be prolonged, especially when using higher concentrations of the inhibitor.[4]
NBA
While NBA is a potent and selective TRPM4 inhibitor, there is less published data specifically detailing the kinetics of its reversibility. However, it is generally used in experiments with the assumption of reversibility, similar to other compounds in its chemical class.
Experimental Protocols
The assessment of inhibitor reversibility is typically conducted using patch-clamp electrophysiology.
Whole-Cell Patch-Clamp Protocol for Reversibility Assay
-
Cell Preparation: Culture cells expressing TRPM4 channels (either endogenously or through transfection) on glass coverslips.
-
Electrode and Solutions:
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 1 MgCl2, adjusted to pH 7.2 with CsOH. Free Ca2+ is buffered to the desired concentration to activate TRPM4.
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Recording:
-
Establish a whole-cell recording configuration.
-
Hold the cell at a potential of -60 mV.
-
Elicit TRPM4 currents using a voltage ramp protocol (e.g., -100 mV to +100 mV over 500 ms).
-
-
Inhibitor Application:
-
Record a stable baseline current.
-
Perfuse the bath with the external solution containing the TRPM4 inhibitor at the desired concentration.
-
Continue recording until a steady-state block is achieved.
-
-
Washout:
-
Perfuse the bath with the inhibitor-free external solution.
-
Record the current during the washout period to assess the recovery of channel activity.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +80 mV) before, during, and after inhibitor application.
-
Calculate the percentage of inhibition and the percentage of recovery after washout.
-
The time course of recovery can be fitted with an exponential function to determine the time constant (τ) of washout.
-
Visualizations
Experimental Workflow for Assessing Inhibitor Reversibility
Caption: Workflow for assessing TRPM4 inhibitor reversibility.
Simplified TRPM4 Signaling Pathway
Caption: Simplified TRPM4 activation and its downstream effects.
References
- 1. Investigation of Novel Small Molecular TRPM4 Inhibitors in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological Effects of the Transient Receptor Potential Melastatin 4 Channel Inhibitor (4-Chloro-2-(2-chlorophenoxy)acetamido) Benzoic Acid (CBA) in Canine Left Ventricular Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TRPM4 channel inhibitor 9-phenanthrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to TRPM4 Inhibitors: On-Target Efficacy vs. Off-Target Effects
For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe to study the transient receptor potential melastatin 4 (TRPM4) channel is critical. TRPM4, a calcium-activated non-selective cation channel, is implicated in a variety of physiological and pathological processes, including cardiovascular diseases, immune responses, and cancer.[1][2][3] Consequently, the development of potent and selective TRPM4 inhibitors is an active area of research. This guide provides a detailed comparison of commonly used and recently developed TRPM4 inhibitors, focusing on their on-target potency and off-target effects, supported by experimental data and protocols.
The ideal TRPM4 inhibitor would exhibit high potency at the channel while demonstrating minimal interaction with other cellular targets. Historically, compounds like 9-phenanthrol, flufenamic acid (FFA), and glibenclamide have been used to probe TRPM4 function. However, their utility is often compromised by low potency and significant off-target effects.[4][5] More recently, novel compounds such as CBA (also known as compound 5) and NBA (also known as compound 6) have emerged as more potent and selective alternatives.[1][2]
On-Target Potency: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the reported IC50 values for various TRPM4 inhibitors against both human and mouse orthologs of the channel. This species-specific information is crucial for translating findings from preclinical animal models to human applications.[1][2]
| Inhibitor | Target | IC50 (µM) | Cell Type | Assay | Reference |
| 9-phenanthrol | Human TRPM4 | ~30 | TsA-201 | Electrophysiology | [6] |
| Human TRPM4 | 17-20 | HEK-293 | Electrophysiology | [5] | |
| CBA (Compound 5) | Human TRPM4 | 1.1 ± 0.3 | LNCaP | Electrophysiology | [4] |
| Human TRPM4 | 1.5 | HEK293 | Electrophysiology | [7] | |
| Mouse TRPM4 | No inhibition | TsA-201 | Electrophysiology | [1][2] | |
| NBA (Compound 6) | Human TRPM4 | 0.16 ± 2.4 | LNCaP | Electrophysiology | [4] |
| Human TRPM4 | ~0.125 (extracellular) | TsA-201 | Electrophysiology | [6] | |
| Human TRPM4 | ~0.187 (intracellular) | TsA-201 | Electrophysiology | [6] | |
| Mouse TRPM4 | ~0.215 (extracellular) | TsA-201 | Electrophysiology | [6] | |
| Mouse TRPM4 | ~0.119 (intracellular) | TsA-201 | Electrophysiology | [6] | |
| Flufenamic acid (FFA) | Human TRPM4 | Not specified (weak) | - | - | [4] |
| Glibenclamide | Human TRPM4 | Not specified (weak) | - | - | [4] |
Off-Target Effects: A Critical Consideration for Data Interpretation
The specificity of an inhibitor is as important as its potency. Off-target effects can lead to misinterpretation of experimental results and potential toxicity in therapeutic applications.
9-phenanthrol , while widely used, exhibits notable off-target activities. It has been reported to inhibit the Ca2+-activated Cl- channel TMEM16A and activate KCa3.1 channels.[5] At higher concentrations (100 µM), it can also inhibit voltage-gated Ca2+ and K+ channels.[5] Furthermore, it demonstrates cytotoxicity with an EC50 of approximately 20 µM.[3]
CBA has demonstrated good selectivity. It shows no significant activity against a panel of other TRP channels, including TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, and TRPV6.[4][7] This high selectivity, particularly for the human TRPM4 channel, makes it a valuable tool for studies focused on the human ortholog.
NBA also appears to be a selective inhibitor, though comprehensive selectivity profiling data is less explicitly detailed in the provided search results. Its ability to inhibit both human and mouse TRPM4 with high potency makes it a versatile tool for both in vitro and in vivo studies.[1][2][4] Both CBA and NBA exhibit significantly lower cytotoxicity compared to 9-phenanthrol, with EC50 values of ~545 µM and ~332 µM, respectively.[3]
Flufenamic acid (FFA) and Glibenclamide are known to be non-selective. FFA has numerous off-target effects on other ion channels, and glibenclamide's primary target is the KATP channel.[4][5]
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors are used, it is important to visualize the signaling pathways involving TRPM4 and the experimental workflows used to characterize the inhibitors.
Caption: TRPM4 signaling cascade.
Caption: Experimental workflow for inhibitor characterization.
Experimental Protocols
Electrophysiology: Patch-Clamp Technique
The patch-clamp technique is the gold standard for characterizing ion channel modulators, providing direct measurement of ion currents.
1. Cell Preparation:
-
Human Embryonic Kidney (HEK293) or TsA-201 cells stably or transiently expressing human or mouse TRPM4 are commonly used.[6]
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.[6]
2. Solutions:
-
Extracellular (Pipette) Solution (in mM): 150 NaCl, 10 HEPES, 2 CaCl2; pH adjusted to 7.4 with NaOH.[3]
-
Intracellular (Bath) Solution (in mM): 150 NaCl, 10 HEPES, 2 HEDTA; pH adjusted to 7.4 with NaOH. Free Ca2+ concentration is adjusted to activate TRPM4 (e.g., 300 µM).[3]
3. Recording:
-
Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ.[6]
-
Recordings are performed in whole-cell or inside-out configurations.
-
To elicit TRPM4 currents, a voltage ramp protocol (e.g., -100 mV to +100 mV over 500 ms) or a voltage step protocol is applied from a holding potential of -60 mV.[6][8]
-
After establishing a stable baseline current, the inhibitor is applied via the perfusion system at various concentrations to determine the IC50.
High-Throughput Screening: Na+ Influx Assay using FLIPR
The Fluorometric Imaging Plate Reader (FLIPR) assay allows for high-throughput screening of TRPM4 inhibitors by measuring changes in intracellular Na+.
1. Cell Preparation:
-
HEK293 cells expressing TRPM4 are plated in 96- or 384-well plates.
2. Assay Procedure:
-
Cells are washed with a Na+-free buffer to lower intracellular Na+.
-
Cells are then incubated with a Na+-sensitive fluorescent dye, such as ANG-2, typically at 37°C for 30-60 minutes.[9]
-
The plate is transferred to the FLIPR instrument.
-
A baseline fluorescence is recorded before the addition of a stimulus buffer containing Na+ and a Ca2+ ionophore like ionomycin to activate TRPM4.
-
Test compounds (inhibitors) are added simultaneously with or prior to the stimulus.
-
The change in fluorescence, indicative of Na+ influx, is monitored over time (e.g., excitation at 470–495 nm and emission at 515–575 nm).[10]
-
The rate of fluorescence increase or the area under the curve is used to quantify TRPM4 activity and the inhibitory effect of the compounds.
Conclusion
The landscape of TRPM4 inhibitors has evolved significantly, with newer compounds like CBA and NBA offering superior potency and selectivity over older tools such as 9-phenanthrol. For researchers studying human TRPM4, CBA provides a highly selective option, while NBA is a potent inhibitor of both human and mouse channels, making it suitable for a broader range of preclinical studies. Careful consideration of the on-target potency and potential off-target effects is paramount for the robust design and accurate interpretation of experiments aimed at elucidating the physiological and pathophysiological roles of TRPM4. The experimental protocols detailed herein provide a foundation for the rigorous evaluation of current and future TRPM4 inhibitors.
References
- 1. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]
- 4. Investigation of Novel Small Molecular TRPM4 Inhibitors in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. CBA | TRPM Channels | Tocris Bioscience [tocris.com]
- 8. TRPM4 links calcium signaling to membrane potential in pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a high-throughput fluorescent no-wash sodium influx assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of TRPM4-IN-1
For researchers and scientists engaged in drug development, the safe handling and appropriate disposal of chemical compounds like TRPM4-IN-1 are of paramount importance. Adherence to established protocols is crucial for maintaining laboratory safety and ensuring environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a potent and selective inhibitor of the TRPM4 cation channel.
Immediate Safety and Disposal Procedures
While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, guidance can be extrapolated from information on similar research compounds and established laboratory safety principles. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols, as regulations may vary.
| Chemical and Physical Properties of this compound | |
| Synonyms | CBA, TRPM4 Inhibitor 5 |
| CAS Number | 351424-20-9 |
| Molecular Formula | C₁₅H₁₁Cl₂NO₄ |
| Molecular Weight | 340.2 g/mol |
| Solubility | Soluble in DMSO |
Step-by-Step Disposal Guidance:
-
Chemical Waste Collection : All materials contaminated with this compound, including unused product, solutions, and laboratory consumables (e.g., pipette tips, tubes, gloves), must be treated as chemical waste.
-
Containerization : Collect all this compound waste in a designated, properly labeled, and securely sealed container. The container material should be compatible with the solvents used to dissolve the compound, such as DMSO.
-
Labeling : The waste container must be clearly labeled as "this compound Chemical Waste" and should also indicate the primary solvent(s) used.
-
Avoid Environmental Release : Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash receptacles. Such compounds can be harmful to aquatic life.[1]
-
Spill Management : In the event of a spill, immediately contain the material to prevent its spread. Absorb liquid spills with an inert material, such as vermiculite (B1170534) or dry sand, and place the absorbent material into the designated chemical waste container.[1]
-
Professional Disposal : Arrange for the collection and disposal of the chemical waste container through your institution's EHS-approved hazardous waste disposal service.[1] These services are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.[1]
Experimental Protocols
Currently, there are no publicly available, peer-reviewed experimental protocols for the specific neutralization or deactivation of this compound for disposal purposes. The recommended procedure is to handle it as hazardous chemical waste.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for TRPM4-IN-1
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and operational protocols for the handling and disposal of TRPM4-IN-1, a potent and selective cation channel inhibitor. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain experimental integrity. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, necessitating stringent safety measures.[1]
Personal Protective Equipment (PPE): A Tabular Summary
A comprehensive approach to personal protection is paramount when working with this compound. The following table summarizes the required PPE, categorized by the area of protection.
| Area of Protection | Required PPE | Specifications and Recommendations |
| Eye and Face | Safety Glasses with Side Shields or Goggles, Face Shield | Safety glasses must be worn at all times. A face shield is required when there is a risk of splashing or aerosol generation. |
| Hand | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contaminated. |
| Body | Laboratory Coat | A full-length laboratory coat is mandatory to protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or with a fume hood | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator may be required based on a formal risk assessment.[1] |
Procedural Guidance: Step-by-Step Handling of this compound
The following step-by-step protocols for donning and doffing PPE, as well as for the general handling and disposal of this compound, are designed to minimize exposure and prevent contamination.
1. Donning Personal Protective Equipment:
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
Gowning: Put on a clean, full-length laboratory coat, ensuring it is fully buttoned.
-
Eye and Face Protection: Don safety glasses with side shields or goggles. If a splash hazard exists, wear a face shield over the safety glasses.
-
Gloves: Select the appropriate chemical-resistant gloves. Inspect for any defects before wearing. Pull the cuffs of the gloves over the cuffs of the laboratory coat sleeves.
2. Safe Handling of this compound:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the designated handling area.[1]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
3. Doffing Personal Protective Equipment:
-
Gloves: Remove gloves first by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Gown: Unbutton the lab coat. Remove it by peeling it off the shoulders, turning the sleeves inside out. Fold the contaminated side inward and place it in a designated laundry receptacle or disposal bag.
-
Eye and Face Protection: Remove the face shield or goggles by handling the earpieces or headband.
-
Hand Hygiene: Wash and dry your hands thoroughly after removing all PPE.
4. Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated disposable PPE, such as gloves, should be placed in a designated hazardous waste container.
-
Unused or waste this compound should be disposed of as chemical waste through your institution's environmental health and safety office.
Visual Workflow and Decision-Making Diagrams
To further clarify the operational procedures, the following diagrams illustrate the safe handling workflow and the decision-making process for PPE selection.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
